molecular formula C6H5FIN B1322544 2-Fluoro-5-iodo-3-methylpyridine CAS No. 205245-17-6

2-Fluoro-5-iodo-3-methylpyridine

Cat. No.: B1322544
CAS No.: 205245-17-6
M. Wt: 237.01 g/mol
InChI Key: INXPRWIQPCLWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-iodo-3-methylpyridine is a useful research compound. Its molecular formula is C6H5FIN and its molecular weight is 237.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXPRWIQPCLWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626820
Record name 2-Fluoro-5-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205245-17-6
Record name 2-Fluoro-5-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-fluoro-5-iodo-3-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details plausible synthetic pathways, experimental protocols, and relevant chemical data to support research and development in organic synthesis and medicinal chemistry.

Introduction

This compound (CAS No. 205245-17-6) is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position, imparts specific reactivity and physicochemical properties that are advantageous for the synthesis of complex molecular architectures and bioactive compounds. The strategic placement of these functional groups allows for selective transformations, making it a versatile intermediate in drug discovery and process development.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the sequential introduction of the halogen substituents onto a pre-existing 3-methylpyridine core. The selection of a specific pathway is often dictated by the availability of starting materials, desired purity, and scalability. Two plausible synthetic routes are detailed below.

Route 1: From 2-Amino-3-methylpyridine

This route involves the initial iodination of 2-amino-3-methylpyridine, followed by a Sandmeyer-type reaction to introduce the fluorine atom. This approach leverages the directing effects of the amino group and the well-established diazotization-fluorination chemistry.

Synthetic Pathway 1 A 2-Amino-3-methylpyridine B 2-Amino-5-iodo-3-methylpyridine A->B Iodination (I2, NaHCO3) C This compound B->C Diazotization & Fluorination (NaNO2, HBF4)

Diagram 1: Synthetic pathway starting from 2-Amino-3-methylpyridine.
Route 2: From 2-Chloro-3-methylpyridine

An alternative strategy begins with the iodination of 2-chloro-3-methylpyridine, followed by a halogen exchange (Halex) reaction to replace the chlorine atom with fluorine. This method is advantageous if the chlorinated starting material is more readily accessible.

Synthetic Pathway 2 D 2-Chloro-3-methylpyridine E 2-Chloro-5-iodo-3-methylpyridine D->E Iodination (NIS, H2SO4) F This compound E->F Halogen Exchange (KF, DMSO)

Diagram 2: Synthetic pathway starting from 2-Chloro-3-methylpyridine.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the proposed synthetic routes. These protocols are based on established methodologies for similar pyridine functionalizations.

Synthesis of 2-Amino-5-iodo-3-methylpyridine (Intermediate for Route 1)

Reaction:

2-Amino-5-iodo-3-methylpyridine -> [Diazonium Salt] -> this compound

2-Chloro-3-methylpyridine + NIS + H2SO4 -> 2-Chloro-5-iodo-3-methylpyridine

2-Chloro-5-iodo-3-methylpyridine + KF -> this compound

An In-depth Technical Guide to 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 153034-78-7

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-3-methylpyridine, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical Properties and Data

This compound is a halogenated pyridine derivative with the molecular formula C₆H₅FIN. Its structure, featuring a pyridine ring substituted with fluorine, iodine, and a methyl group, imparts unique reactivity, making it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 153034-78-7[1]
Molecular Formula C₆H₅FIN[1][2]
Molecular Weight 237.01 g/mol [1][2]
Appearance Colorless to yellowish crystal or powder[2]
Melting Point 38-42 °C[2]
Boiling Point (Predicted) 252.5 ± 35.0 °C[2]
Density (Predicted) 1.892 ± 0.06 g/cm³[2]
Solubility Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol; insoluble in water.[2]

Synthesis

Synthesis_Pathway 3-methylpyridine 3-Methylpyridine Intermediate_1 Fluorinated Pyridine 3-methylpyridine->Intermediate_1 Fluorination Intermediate_2 Iodinated Fluorinated Pyridine Intermediate_1->Intermediate_2 Iodination Final_Product This compound Intermediate_2->Final_Product Purification

Caption: A generalized synthetic workflow for this compound.

A general method for preparing similar compounds involves the initial fluorination of a pyridine derivative, followed by iodination.[2] The purification of the final product is typically achieved through crystallization.[2]

Applications in Research and Development

This compound is a critical intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[3][4] Its utility stems from the ability to participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities.

Role in PI3K/mTOR Signaling Pathway Inhibitors

This compound is a key precursor in the synthesis of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and mTOR signaling pathways.[5][6] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is implicated in various cancers.[7] The unique substitution pattern of this compound allows for its incorporation into complex heterocyclic scaffolds that are central to the activity of these inhibitors.

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Inhibitor (derived from This compound) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of drugs derived from the title compound.

Experimental Protocols: Cross-Coupling Reactions

The fluorine and iodine substituents on the pyridine ring provide two reactive sites for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. This compound can react with various arylboronic acids to yield 2-fluoro-5-aryl-3-methylpyridine derivatives.

General Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

  • Reaction: Heat the mixture, typically between 80-100 °C, and monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 2-Fluoro-5-aryl-3-methylpyridine catalyst->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties into the pyridine ring.

General Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst such as copper(I) iodide (CuI, 2-10 mol%), and an amine base like triethylamine (Et₃N, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor for completion by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated. The residue is then purified by column chromatography.[8][9]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. It allows for the synthesis of various aminopyridine derivatives from this compound.[10][11][12]

General Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture, typically to 80-110 °C, until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

Spectroscopic Data

While a comprehensive public database of the spectra for this compound is limited, data for structurally similar compounds can provide valuable reference points for characterization. For instance, the ¹³C NMR spectrum of 2-chloro-3-fluoro-5-iodo-4-methylpyridine and the ¹H NMR of various substituted pyridines are available in spectral databases.[13][14] Researchers synthesizing this compound would typically confirm its structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is classified as an irritant and may be harmful if swallowed or in contact with skin.[2] Refer to the material safety data sheet (MSDS) for detailed safety and handling information.

References

Technical Guide: Physical Properties of 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a summary of the available physical properties for 2-Fluoro-5-iodo-3-methylpyridine. It is critical to note that several positional isomers of this compound exist, and the available data varies significantly between them. The compound specifically requested, This compound (CAS: 205245-17-6) , has limited publicly available data.

In contrast, the isomer 2-Fluoro-3-iodo-5-methylpyridine (CAS: 153034-78-7) is more widely documented. To provide a comprehensive resource, this guide presents data for both isomers in separate tables, clearly distinguishing between them. This compound and its isomers are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their unique halogen substitutions enhance reactivity, making them valuable building blocks for creating complex bioactive molecules.[1][2]

This document summarizes known physical data, outlines general experimental protocols for determining these properties, and provides a logical workflow for such characterization. No information regarding specific signaling pathways involving this compound is available in the public domain.

Physical Properties

The quantitative physical properties for this compound and its more documented isomer are summarized below.

This compound

This section pertains to the isomer with the iodine atom at the 5-position.

PropertyValueCAS NumberSource(s)
Molecular Formula C₆H₅FIN205245-17-6[3]
Molecular Weight 237.02 g/mol 205245-17-6[3]
Appearance Off-white to white solid205245-17-6[4]
Boiling Point 245.7 ± 35.0 °C (Predicted at 760 Torr)205245-17-6[4][5]
Melting Point Data Not Available205245-17-6
Flash Point 102.4 °C (Predicted)205245-17-6[5]
2-Fluoro-3-iodo-5-methylpyridine

This section pertains to the isomer with the iodine atom at the 3-position. This compound is often referred to as 2-Fluoro-3-iodo-5-picoline.[1][6]

PropertyValueCAS NumberSource(s)
Molecular Formula C₆H₅FIN153034-78-7[1][7]
Molecular Weight 237.01 g/mol 153034-78-7[1][7]
Appearance White to off-white solid; Colorless to yellowish crystal or powder153034-78-7[1][6]
Melting Point 38-42 °C153034-78-7[6][8]
Boiling Point 252.5 ± 35.0 °C (Predicted)153034-78-7[6]
Density 1.892 ± 0.06 g/cm³ (Predicted)153034-78-7[6]
Solubility Insoluble in water; Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol.[6]153034-78-7[6]

General Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not publicly available. The following sections describe standard, generalized methodologies used for organic compounds.

Melting Point Determination

The melting point is a key indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[9]

Method 1: Capillary Method (Mel-Temp or Thiele Tube)

  • Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[10][11]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a calibrated melting point apparatus (e.g., Mel-Temp) or a Thiele tube filled with a high-boiling point oil.[9]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[11]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.

Method 2: Differential Scanning Calorimetry (DSC) DSC is a highly precise technique that measures the heat flow required to raise the temperature of a sample compared to a reference.[12][13]

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a crucible (pan), which is then sealed.[14] An empty, sealed crucible serves as the reference.

  • Analysis: The sample and reference are subjected to a controlled temperature program inside the DSC instrument.

  • Data Interpretation: As the sample melts, it absorbs heat (an endothermic process), which is detected as a peak on the DSC thermogram.[12] The temperature at the peak of this curve is taken as the melting point.[12] DSC can also quantify the enthalpy of fusion.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15][16]

Method: Thiele Tube (Micro Scale) This method is suitable for small quantities of liquid.[17][18]

  • Sample Preparation: Approximately 0.5 mL of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[16]

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[16]

  • Heating: The apparatus is heated gently. As the liquid's temperature rises, trapped air in the capillary tube will escape, forming bubbles.[16] The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[18]

  • Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[16][18]

Solubility Determination

Solubility is typically determined qualitatively for initial screening and quantitatively for precise measurements.

Method: Qualitative "Shake-Flask" Method This method provides a rapid assessment of solubility in various solvents.[19]

  • Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube or vial.[19]

  • A measured volume of the chosen solvent (e.g., 1 mL) is added incrementally.[19]

  • The mixture is agitated vigorously at a constant temperature.

  • Observation: The compound is deemed "soluble" if it forms a clear, homogeneous solution. It is "sparingly soluble" or "insoluble" if solid particles remain visible.

Method: Quantitative Gravimetric Method This is a precise method for determining equilibrium solubility.[19][20]

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[19]

  • Separation: The undissolved solid is separated from the solution via centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm).[19]

  • Analysis: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container.

  • The solvent is completely evaporated under controlled conditions (e.g., vacuum oven).[19]

  • The container with the solid residue is weighed again. The mass of the dissolved solid is calculated, and the solubility is expressed in units such as g/100 mL or mg/mL.[19]

Visualization of Experimental Workflow

As no specific biological signaling pathways for this compound have been identified, the following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel research compound.

G cluster_0 Initial Characterization cluster_1 Physical Property Determination cluster_2 Data Compilation synthesis Compound Synthesis & Purification structure Structural Elucidation (NMR, MS) synthesis->structure purity Purity Analysis (HPLC, GC) structure->purity appearance Appearance (Color, Form) purity->appearance melting_point Melting Point (DSC, Capillary Method) appearance->melting_point boiling_point Boiling Point (Micro Method) melting_point->boiling_point solubility Solubility Screening (Qualitative Shake-Flask) boiling_point->solubility quant_sol Quantitative Solubility (Gravimetric, HPLC-based) solubility->quant_sol If Required report Technical Data Sheet & Whitepaper Generation quant_sol->report

Workflow for Physical Property Determination.

References

In-Depth Technical Guide: 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of 2-Fluoro-5-iodo-3-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Physicochemical Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 237.01 g/mol [1]
Molecular Formula C6H5FIN[1]
CAS Number 153034-78-7[1]
Appearance Solid[1]
Melting Point 38-42 °C[1]

Experimental Protocols

A generalized experimental protocol for the determination of molecular weight using mass spectrometry is provided below.

General Protocol for Molecular Weight Determination by Mass Spectrometry

Objective: To determine the precise molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Methodology:

  • Sample Preparation:

    • Dissolve a small quantity (typically <1 mg) of this compound in a suitable volatile solvent (e.g., acetonitrile, methanol).

    • The concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard appropriate for the desired mass range.

  • Sample Infusion:

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

  • Ionization:

    • Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions of the analyte.

  • Mass Analysis:

    • Acquire the mass spectrum in the appropriate mass range to detect the molecular ion ([M]+ or [M+H]+).

    • Operate the mass analyzer in high-resolution mode to enable accurate mass measurement.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of this compound.

    • Determine the monoisotopic mass from the high-resolution mass spectrum.

    • Compare the experimentally determined mass to the theoretical mass calculated from the elemental formula (C6H5FIN) to confirm the identity and purity of the compound.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_mw Molecular Weight Determination synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr Initial Characterization ms Mass Spectrometry nmr->ms hplc HPLC/UPLC for Purity ms->hplc high_res_ms High-Resolution Mass Spectrometry hplc->high_res_ms Purity Confirmed Sample data_analysis Data Analysis & Comparison to Theoretical Mass high_res_ms->data_analysis final_report Final Compound Characterization Report data_analysis->final_report Final Confirmation

Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.

References

An In-depth Technical Guide to 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 2-Fluoro-5-iodo-3-methylpyridine, a key building block in pharmaceutical and agrochemical research.

Chemical Structure and Properties

This compound, with the CAS Number 205245-17-6, is a halogenated pyridine derivative. Its structure features a pyridine ring substituted with a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position. This unique arrangement of substituents imparts specific reactivity and properties that are highly valuable in organic synthesis.

The presence of a fluorine atom can enhance metabolic stability and binding affinity of target molecules in drug discovery. The iodo-substituent provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅FIN[1]
Molecular Weight 237.01 g/mol [1]
Appearance White to off-white powder/solid[2]
CAS Number 205245-17-6[1]
Purity ≥95%

Synthesis of this compound

Hypothetical Experimental Protocol: Iodination of 2-fluoro-3-methylpyridine

This protocol is a generalized procedure for the iodination of a fluoropyridine derivative and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-fluoro-3-methylpyridine

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-fluoro-3-methylpyridine in dichloromethane, add N-Iodosuccinimide.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by pouring it into a stirred mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Figure 1: Hypothetical Synthesis of this compound

G start 2-Fluoro-3-methylpyridine reagents NIS, H₂SO₄ start->reagents product This compound reagents->product

Caption: Hypothetical iodination of 2-fluoro-3-methylpyridine.

Spectroscopic Data

As of the latest information available, detailed experimental ¹H and ¹³C NMR data for this compound has not been published in the surveyed literature. Spectroscopic characterization would be essential to confirm the structure of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

Data Type Predicted Values
¹H NMR Signals corresponding to the two aromatic protons and the methyl group protons would be expected. The chemical shifts and coupling constants would be influenced by the fluorine and iodine substituents.
¹³C NMR Six distinct signals for the six carbon atoms in the molecule are expected. The carbon attached to the fluorine would show a characteristic large coupling constant (¹JCF).
Mass Spec (MS) The molecular ion peak [M]⁺ would be expected at m/z = 237.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its utility stems from the ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, at the iodo-position. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse molecular libraries for screening and lead optimization.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction involving an iodo-pyridine derivative like this compound.

Figure 2: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Inert Atmosphere (N₂ or Ar) A->F B Boronic Acid/Ester B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Heating (if required) F->G H Quenching G->H I Extraction H->I J Drying I->J K Concentration J->K L Column Chromatography K->L M Coupled Product L->M

References

Navigating the Synthesis and Application of 2-Fluoro-5-iodo-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-5-iodo-3-methylpyridine, a key building block in modern medicinal and agrochemical research. This guide provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and workflow visualizations to effectively utilize this versatile compound.

Introduction and IUPAC Nomenclature

This compound is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the pyridine ring, imparts specific reactivity and properties that are highly valuable in the design of novel pharmaceuticals and agrochemicals.

While the requested compound is "this compound," it is important to note that the vast majority of commercially available and scientifically documented information pertains to its isomer, 2-Fluoro-3-iodo-5-methylpyridine . Due to the limited availability of specific data for the 5-iodo isomer, this guide will focus on the properties and applications of the more extensively characterized 2-Fluoro-3-iodo-5-methylpyridine , which serves as a crucial analogue and point of reference.

The formal IUPAC name for this well-documented isomer is 2-Fluoro-3-iodo-5-methylpyridine . It is also commonly referred to by its synonym, 2-Fluoro-3-iodo-5-picoline.

Physicochemical Properties

The physicochemical properties of 2-Fluoro-3-iodo-5-methylpyridine are critical for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
IUPAC Name 2-Fluoro-3-iodo-5-methylpyridine
Synonyms 2-Fluoro-3-iodo-5-picoline
CAS Number 153034-78-7[1]
Molecular Formula C₆H₅FIN[1]
Molecular Weight 237.01 g/mol [1][2]
Appearance White to off-white solid
Melting Point 38-42 °C
Boiling Point 252.5 ± 35.0 °C (Predicted)
Density 1.892 ± 0.06 g/cm³ (Predicted)
Purity ≥95%
Solubility Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol; insoluble in water.
Storage Store at 0-8 °C in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.

Synthesis and Experimental Protocols

A plausible synthetic route involves the diazotization of an amino-substituted pyridine followed by a Sandmeyer-type reaction to introduce the fluorine, and a subsequent iodination step.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a halopyridine like 2-Fluoro-3-iodo-5-methylpyridine.

G General Synthesis Workflow for 2-Fluoro-3-iodo-5-methylpyridine cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., Aminopyridine derivative) step1 Step 1: Fluorination (e.g., Diazotization followed by Schiemann reaction) start->step1 step2 Step 2: Iodination (e.g., Electrophilic iodination) step1->step2 product Crude 2-Fluoro-3-iodo-5-methylpyridine step2->product workup Aqueous Workup (Extraction and washing) product->workup drying Drying of Organic Phase (e.g., with Na₂SO₄) workup->drying concentration Solvent Removal (Rotary evaporation) drying->concentration chromatography Column Chromatography (e.g., Silica gel) concentration->chromatography final_product Pure 2-Fluoro-3-iodo-5-methylpyridine chromatography->final_product G Representative Suzuki Coupling Reaction Workflow reagents 2-Fluoro-3-iodo-5-methylpyridine + Arylboronic Acid reaction Reaction Mixture (Solvent, e.g., Toluene/Water) Heat reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction product Coupled Product (Aryl-substituted pyridine) reaction->product

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and agrochemical development, the strategic importance of halogenated pyridines as versatile intermediates cannot be overstated. Among these, 2-Fluoro-5-iodo-3-methylpyridine (CAS No. 205245-17-6) has garnered significant attention. This technical guide provides an in-depth exploration of the discovery and synthetic history of this pivotal compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Strategic Importance

This compound, a trifunctional heterocyclic compound, presents a unique combination of reactive sites. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the iodine at the 5-position provides a versatile handle for cross-coupling reactions. The methyl group at the 3-position offers steric and electronic modulation of the ring system. This distinct arrangement of functional groups makes it a highly sought-after building block in the synthesis of complex bioactive molecules. Its applications span across the development of novel therapeutics and advanced agrochemicals.[1][2][3]

While the precise moment and individual credited with the "discovery" of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of functionalized pyridine scaffolds in medicinal chemistry. The synthesis of related compounds, such as 2-fluoro-5-iodopyridine and various isomers, has been reported in the early 2000s, suggesting that the synthesis of the 3-methyl analog was a logical progression in the exploration of this chemical space.[4] The compound is now commercially available from several suppliers, underscoring its utility in contemporary chemical research.

Plausible Synthetic Pathways and Methodologies

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in a single, seminal publication. However, by examining the synthesis of closely related analogs, we can construct highly plausible and technically sound synthetic routes. The most logical approaches commence from readily available substituted pyridines.

Route A: Iodination of 2-Fluoro-3-methyl-5-aminopyridine

A highly probable synthetic route involves the diazotization of an amino group followed by a Sandmeyer-type iodination. This method is well-established for the introduction of iodine into aromatic rings.

Logical Synthesis Workflow (Route A)

Route_A cluster_0 Starting Material cluster_1 Reaction Step 1: Diazotization cluster_2 Reaction Step 2: Iodination 2-Fluoro-3-methyl-5-aminopyridine 2-Fluoro-3-methyl-5-aminopyridine Diazonium_Salt Diazonium Salt Intermediate 2-Fluoro-3-methyl-5-aminopyridine->Diazonium_Salt NaNO2, H2SO4 Product This compound Diazonium_Salt->Product KI

Caption: Plausible synthesis of this compound via diazotization and iodination.

Experimental Protocol (Analogous to the synthesis of 2-fluoro-5-iodopyridine):

  • Diazotization: To a cooled (0-5 °C) solution of 2-Fluoro-3-methyl-5-aminopyridine in a suitable acidic medium (e.g., sulfuric acid or a mixture of hydrofluoric acid and pyridine), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for a period of 30-60 minutes to ensure complete formation of the diazonium salt.[4]

  • Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-100 °C) to facilitate the displacement of the diazonium group by iodine.[4]

  • Work-up and Purification: Upon completion, the reaction is cooled and neutralized with a suitable base (e.g., sodium bicarbonate). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Route B: Halogen Exchange from 2-Fluoro-5-bromo-3-methylpyridine

Another viable approach is a halogen exchange reaction, where a bromo-substituted precursor is converted to the corresponding iodo-compound. This is typically achieved using a Finkelstein-type reaction.

Logical Synthesis Workflow (Route B)

Route_B cluster_0 Starting Material cluster_1 Reaction Step: Halogen Exchange 2-Fluoro-5-bromo-3-methylpyridine 2-Fluoro-5-bromo-3-methylpyridine Product This compound 2-Fluoro-5-bromo-3-methylpyridine->Product NaI, CuI (cat.), Solvent

Caption: Synthesis of this compound via halogen exchange.

Experimental Protocol (General Finkelstein Reaction):

  • Reaction Setup: To a solution of 2-Fluoro-5-bromo-3-methylpyridine in a suitable solvent (e.g., acetonitrile or DMF), sodium iodide is added in excess. A catalytic amount of a copper(I) salt, such as copper(I) iodide, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data from Analogous Syntheses

PrecursorReagentsConditionsProductYield (%)Reference
2-Amino-5-fluoropyridinePyridine, Hydrogen Fluoride, Sodium Nitrite20 - 100 °C2-Fluoro-5-iodopyridine60Journal of Medicinal Chemistry, 2001, vol. 44, # 13, p. 2229 - 2237[4]
2-Amino-5-fluoropyridineSilver Sulphate, Iodine, EthanolRoom Temperature, 24 h2-Amino-5-fluoro-3-iodopyridine~50US Patent US8143248B2
3-Amino-6-picoline (multi-step process)1. NaBr, NaBrO3, H2SO4; 2. HF, NaNO2Step 1: RT; Step 2: -78 °C to 70 °C2-Bromo-3-fluoro-6-picoline76.8Chinese Patent CN102898358A[5]
2-Chloro-5-methylpyridine (multi-step)1. H2O2; 2. HNO3, H2SO4; 3. Fe, AcOH; 4. NaNO2, H2SO4; 5. NaIVarious2-Chloro-4-iodo-5-methylpyridineN/AChinese Patent CN103420902A[6]

Conclusion and Future Outlook

This compound stands as a testament to the ongoing evolution of synthetic chemistry in service of applied sciences. While its specific discovery history is not prominently chronicled, its synthetic accessibility through logical and established chemical transformations is evident. The methodologies outlined in this guide, derived from robust and well-documented procedures for analogous compounds, provide a clear pathway for its preparation. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations in these critical sectors.

References

An In-depth Technical Guide to 2-Fluoro-5-iodo-3-methylpyridine: Physicochemical Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics, experimental protocols, and key applications of 2-Fluoro-5-iodo-3-methylpyridine (CAS No: 153034-78-7). This versatile heterocyclic compound serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.

Core Physicochemical Characteristics

This compound is a halogenated pyridine derivative. Its structure, featuring fluorine, iodine, and methyl substituents on the pyridine ring, imparts unique reactivity and makes it a valuable intermediate in organic synthesis. A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₅FIN[1][2]
Molecular Weight 237.01 g/mol [1][2]
CAS Number 153034-78-7[1][2][3]
Appearance White to off-white or colorless to yellowish crystalline powder/solid[1][2][4]
Melting Point 38-42 °C[4]
Boiling Point 252.5 ± 35.0 °C (Predicted)[4]
Density 1.892 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol; insoluble in water.[4]

Note on conflicting data: Various suppliers report different melting points, including 75-80 °C and 110-114 °C.[3][4] The value of 38-42 °C is the most frequently cited in chemical databases.[4] This discrepancy may be due to impurities or different crystalline forms of the compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the iodination of a fluorinated methylpyridine precursor. The following is a generalized experimental protocol based on analogous chemical transformations.

Reaction Scheme:

G 2-Fluoro-3-methylpyridine 2-Fluoro-3-methylpyridine This compound This compound 2-Fluoro-3-methylpyridine->this compound Iodinating Agent (e.g., I2, NIS) Solvent (e.g., H2SO4)

A representative synthetic workflow for the iodination of a substituted pyridine.

Materials:

  • 2-Fluoro-3-methylpyridine

  • Iodinating agent (e.g., Iodine (I₂), N-Iodosuccinimide (NIS))

  • Sulfuric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with 2-fluoro-3-methylpyridine and concentrated sulfuric acid. The mixture is cooled in an ice bath.

  • Iodination: The iodinating agent is added portion-wise to the cooled solution while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Purification by Recrystallization

For further purification, recrystallization can be employed.

Procedure:

  • Solvent Selection: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are crucial for structural confirmation.

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
Methyl Protons (-CH₃)~2.3s
Pyridine Proton (H-4)~7.8d
Pyridine Proton (H-6)~8.1d
¹³C NMR Predicted Chemical Shift (ppm)
Methyl Carbon (-CH₃)~18
C-I~90
C-F~160 (with C-F coupling)
Other Aromatic Carbons120-150
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as C-F and C-I bond vibrations.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching

  • ~1400-1600 cm⁻¹: Aromatic ring C=C and C=N stretching

  • ~1000-1200 cm⁻¹: C-F stretching

  • ~500-600 cm⁻¹: C-I stretching

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 237. Common fragmentation patterns would likely involve the loss of an iodine atom (M - 127), a methyl group (M - 15), or other fragments characteristic of pyridine rings.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the ability to selectively perform further chemical transformations at the iodine- and fluorine-substituted positions.

Pharmaceutical Synthesis: Example in Kinase Inhibitor Development

This compound can be a key starting material for the synthesis of kinase inhibitors. For instance, it can be envisioned as a building block in the synthesis of complex molecules like the c-Met kinase inhibitor PF-04217903, where the pyridine core is a common feature.

G cluster_0 Synthesis of a Kinase Inhibitor Precursor This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A Suzuki or Stille Coupling Kinase_Inhibitor_Scaffold Kinase_Inhibitor_Scaffold Intermediate_A->Kinase_Inhibitor_Scaffold Further Functionalization

A conceptual pathway illustrating the use of this compound in constructing a kinase inhibitor scaffold.

Agrochemical Synthesis

In the agrochemical sector, halogenated pyridines are integral to the structure of many modern herbicides and fungicides.[1][5] The specific substitution pattern of this compound makes it an attractive starting material for the development of new crop protection agents.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood. It is important to avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its effective use in research and development.

References

Spectral Data Analysis of 2-Fluoro-5-iodo-3-methylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for the compound 2-Fluoro-5-iodo-3-methylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are working with or have an interest in halogenated pyridine derivatives.

Please note: Extensive searches of public databases and scientific literature did not yield experimental ¹H NMR or ¹³C NMR data for this compound. The spectral data presented herein is therefore predicted data generated using established computational methods.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated to provide insights into the chemical environment of the protons in the molecule. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-48.12Doublet~1.5
H-67.95Doublet of doublets~4.8, ~1.5
CH₃2.35Singlet-

Disclaimer: These are computationally predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information about the carbon framework of this compound. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-2162.5 (d, ¹JCF ≈ 240 Hz)
C-3125.0 (d, ²JCF ≈ 20 Hz)
C-4150.1
C-585.0
C-6148.2 (d, ³JCF ≈ 5 Hz)
CH₃17.5

Disclaimer: These are computationally predicted values and may differ from experimental results. The carbon-fluorine coupling constants are estimations based on typical values.

Experimental Protocols

While specific experimental data for the title compound is unavailable, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as this compound is provided below.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent will depend on the solubility of the compound and should be free of interfering signals in the regions of interest.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: Due to the lower natural abundance of ¹³C, a significantly larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of approximately 0 to 200 ppm.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and pick the peaks in both ¹H and ¹³C spectra to identify their chemical shifts.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the preparation and NMR analysis of a solid organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Set Up Acquisition Parameters (1H & 13C) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking & Integration reference->analyze report Final Spectral Report analyze->report

Caption: Generalized workflow for NMR sample preparation and data analysis.

Commercial Availability and Technical Profile of 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for 2-Fluoro-5-iodo-3-methylpyridine. Intended for researchers, scientists, and professionals in drug development, this document consolidates key data from various suppliers and outlines a plausible experimental protocol for its synthesis, in the absence of a specifically published procedure. This guide also visualizes the proposed synthetic pathway and a general experimental workflow to aid in laboratory applications. It is important to note that the predominantly available compound in commercial catalogs is 2-Fluoro-3-iodo-5-methylpyridine (CAS: 153034-78-7) . The title compound, this compound, is likely a structural isomer and may be referenced under a different CAS number (such as 205245-17-6, though with less consistent documentation), or may be available through custom synthesis. This guide will focus on the readily available 2-Fluoro-3-iodo-5-methylpyridine, with the acknowledgment of this potential ambiguity.

Commercial Availability and Supplier Information

2-Fluoro-3-iodo-5-methylpyridine is available from a variety of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The following tables summarize the available quantitative data from a selection of these suppliers.

Table 1: Product Specifications from Commercial Suppliers
SupplierCAS NumberPurity (%)Molecular FormulaMolecular Weight ( g/mol )Form
Sigma-Aldrich 153034-78-7≥ 95C₆H₅FIN237.01Solid
Manas Petro Chem 153034-78-799.99C₆H₅FIN237.01-
A B Enterprises 153034-78-798C₆H₅FIN237.01Powder
Chem-Impex 153034-78-7≥ 98 (GC)C₆H₅FIN237.01White to off-white solid
Amerigo Scientific 153034-78-795C₆H₅FIN237.01-
Table 2: Physicochemical Properties
PropertyValueSource
Melting Point 38-42 °CSigma-Aldrich
110-114 °CManas Petro Chem[1]
Density 1.02 g/mL at 25 °CManas Petro Chem[1]
Refractive Index n20/D 1.4435Manas Petro Chem[1]
Appearance White to off-white solidChem-Impex
Colorless to yellowish crystal or powderChemBK

Note: Discrepancies in reported melting points may be due to different measurement conditions or product purities.

Applications in Research and Development

2-Fluoro-3-iodo-5-methylpyridine serves as a critical building block in the synthesis of complex organic molecules, primarily within the pharmaceutical and agrochemical sectors. The presence of fluorine, iodine, and a methyl group on the pyridine ring offers multiple points for chemical modification and imparts unique electronic properties, making it a valuable intermediate for:

  • Pharmaceutical Development : It is a key intermediate in the synthesis of novel therapeutic agents. The strategic placement of its functional groups allows for the construction of complex molecular frameworks for targeted therapies.

  • Agrochemicals : This compound is utilized in the formulation of advanced pesticides and herbicides, contributing to the development of more effective crop protection solutions.

  • Materials Science : It is also used in the creation of advanced materials, including specialized polymers and coatings.

Proposed Synthesis of 2-Fluoro-3-iodo-5-methylpyridine

Proposed Experimental Protocol: Iodination of 2-fluoro-5-methylpyridine

This protocol is an adapted procedure based on general methods for the iodination of electron-rich heterocyclic compounds.

Materials:

  • 2-fluoro-5-methylpyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-5-methylpyridine (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents).

  • Acid Catalysis: Slowly add trifluoroacetic acid (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the desired 2-Fluoro-3-iodo-5-methylpyridine.

Visualizations

Proposed Synthetic Pathway

G Proposed Synthesis of 2-Fluoro-3-iodo-5-methylpyridine 2-fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine NIS_TFA N-Iodosuccinimide (NIS) Trifluoroacetic acid (TFA) DCM 2-fluoro-5-methylpyridine->NIS_TFA 2-Fluoro-3-iodo-5-methylpyridine 2-Fluoro-3-iodo-5-methylpyridine NIS_TFA->2-Fluoro-3-iodo-5-methylpyridine

Caption: Proposed synthetic route for 2-Fluoro-3-iodo-5-methylpyridine.

General Experimental Workflow

G General Experimental Workflow for Iodination A 1. Reaction Setup (Substrate in DCM) B 2. Reagent Addition (NIS and TFA) A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Quenching (aq. Na2S2O3) C->D E 5. Extraction (DCM, aq. NaHCO3, Brine) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A generalized workflow for the synthesis and purification process.

References

An In-depth Technical Guide to 2-Fluoro-5-iodo-3-methylpyridine: Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and relevant technical data for 2-Fluoro-5-iodo-3-methylpyridine (CAS No: 153034-78-7), a key building block in the pharmaceutical and agrochemical industries.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Chemical Identification and Properties

This compound is a halogenated pyridine derivative.[1][2] Its structure, featuring both fluorine and iodine atoms, makes it a versatile intermediate for creating complex organic molecules in drug discovery and development.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₅FIN[1][2][3]
Molecular Weight 237.01 g/mol [2][3][4]
CAS Number 153034-78-7[2][3]
Appearance White to off-white or colorless to yellowish solid/powder.[1][5][6][1][5][6]
Melting Point 38-42 °C[5][7]
Boiling Point 252.5 ± 35.0 °C (Predicted)[5]
Density 1.892 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in organic solvents like chloroform and ethanol; insoluble in water.[5][6][5][6]
Purity Typically available in ≥ 95-98% purity.[1][7][1][7]

Safety and Hazard Information

This compound is classified as hazardous. The following tables summarize the GHS classifications and associated precautionary measures.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogramSource(s)
Acute Toxicity, Oral4H302: Harmful if swallowed.WarningGHS07[2][3][4]
Serious Eye Damage/Irritation2A / 1H319: Causes serious eye irritation. / H318: Causes serious eye damage.Warning / DangerGHS07[3][4][7]
Skin Corrosion/Irritation2H315: Causes skin irritation.WarningGHS07[4][8]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.WarningGHS07[4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.WarningGHS07[4][8]

Table 3: Precautionary Statements (P-Codes)

CodeStatementSource(s)
Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P264Wash skin thoroughly after handling.[8][9]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[8][9]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P312Call a POISON CENTER or doctor if you feel unwell.[8]
P332 + P313If skin irritation occurs: Get medical advice/attention.[8]
P337 + P313If eye irritation persists: Get medical advice/attention.[8]
P362 + P364Take off contaminated clothing and wash it before reuse.[9]
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[8]
P405Store locked up.[8]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Protocols and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls : Always handle this compound in a chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure an eye wash station and safety shower are readily accessible.[9]

  • Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[11]

  • Skin Protection : Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[8][9]

  • Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particle filter.[11]

G cluster_prep Preparation & Controls cluster_handling Chemical Handling cluster_cleanup Post-Handling Hood Work in Fume Hood PPE Don PPE: - Safety Goggles - Lab Coat - Gloves Emergency Verify Access to: - Eyewash Station - Safety Shower Weigh Weigh Solid Carefully Emergency->Weigh Proceed to Handling Dispense Dispense into Reaction Vessel Clean Clean Spills Immediately Decontaminate Decontaminate Glassware & Surfaces Clean->Decontaminate Proceed to Cleanup Waste Dispose of Waste in Sealed, Labeled Container Doff Doff PPE Wash Wash Hands Thoroughly

Caption: Standard laboratory workflow for safely handling hazardous chemical solids.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][12]

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][11] Seek medical attention if irritation persists.[8]

  • Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[12]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][10] Keep away from heat, sparks, and open flames.[10] The recommended storage temperature is often refrigerated at 0-8 °C.[1] Store locked up.[8]

  • Disposal : Chemical waste must be disposed of in accordance with federal, state, and local regulations. Dispose of contents and container to an approved waste disposal plant.[8][11]

This compound is an important intermediate, often synthesized through multi-step reactions involving halogenation and fluorination of a pyridine precursor.[5] The following is a generalized, representative protocol based on common organic synthesis procedures for similar compounds.

Disclaimer: This protocol is for illustrative purposes only and must be adapted and optimized by a qualified chemist. All steps must be performed in a controlled laboratory setting with appropriate safety measures.

  • Iodination of Precursor : A suitable 3-methylpyridine derivative is subjected to an iodination reaction. This could involve using iodine in the presence of a base or other iodinating agents.

  • Fluorination : The resulting iodinated pyridine is then fluorinated. A common method is the Balz-Schiemann reaction or using other nucleophilic fluorinating agents like sodium fluoride.[5]

  • Workup and Purification : The reaction mixture is cooled and neutralized, often with a saturated sodium bicarbonate solution.[13] The organic product is extracted using a solvent like dichloromethane.[13] The combined organic layers are dried over an agent like anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[13][14] The final product is purified, typically by recrystallization or column chromatography, to yield the high-purity solid.[13][15]

G cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product A 3-Methylpyridine Precursor Step1 Step 1: Iodination A->Step1 B Iodinating Agent (e.g., I₂, NIS) B->Step1 C Fluorinating Agent (e.g., NaF, Selectfluor) Step2 Step 2: Fluorination C->Step2 Step1->Step2 Intermediate Step3 Step 3: Aqueous Workup & Extraction Step2->Step3 Step4 Step 4: Drying & Solvent Removal Step3->Step4 Step5 Step 5: Purification (Recrystallization/ Chromatography) Step4->Step5 Z 2-Fluoro-5-iodo- 3-methylpyridine Step5->Z

Caption: Logical workflow for a representative synthesis of this compound.

Firefighting and Accidental Release

  • Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][12]

  • Specific Hazards : Thermal decomposition can release hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen halides (HF, HI).[8][10]

  • Accidental Release : Evacuate personnel to a safe area.[12] Wear full PPE, including respiratory protection. Avoid dust formation.[12] Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal in a suitable, closed container.[8][12] Prevent the product from entering drains or waterways.[8][12]

References

An In-depth Technical Guide to 2-Fluoro-5-iodo-3-methylpyridine: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-3-methylpyridine, a key fluorinated building block in modern organic synthesis. It details its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and process development.

Introduction

This compound is a halogenated pyridine derivative that has gained significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position, imparts distinct reactivity and allows for selective functionalization. The presence of both fluorine and iodine atoms on the pyridine ring makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular architectures.[1]

The incorporation of a fluorine atom can significantly influence the physicochemical and biological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is a highly sought-after building block in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology.[2][3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 153034-78-7[4]
Molecular Formula C₆H₅FIN[4]
Molecular Weight 237.01 g/mol [4]
Appearance White to off-white or colorless to yellowish crystal or powder[5][6]
Melting Point 75-80 °C[5]
Solubility Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol; insoluble in water.[5]
Purity Typically ≥98% (commercial grades)[7]
Safety Information
Hazard CategoryGHS ClassificationPrecautionary StatementsReference(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[4]
Eye Irritation Category 2H319: Causes serious eye irritation.[4]
Personal Protective Equipment -P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Disclaimer: This is not an exhaustive list of all potential hazards. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[8]

Synthesis of this compound

General Experimental Protocol: Iodination of 2-Fluoropyridine (Adapted for 2-Fluoro-3-methylpyridine)

This protocol is based on the lithiation of 2-fluoropyridine followed by quenching with iodine.[9]

Reaction Scheme:

G reactant 2-Fluoro-3-methylpyridine product This compound reactant->product reagents reagents 1. LDA, THF, -78 °C 2. I₂, THF, -78 °C G reactant1 This compound product 2-Fluoro-3-methyl-5-(R)-pyridine reactant1->product catalyst reactant2 R-B(OH)₂ reactant2->product catalyst Pd catalyst, Base G reactant1 This compound product 2-Fluoro-3-methyl-5-(R-C≡C)-pyridine reactant1->product catalyst reactant2 R-C≡CH reactant2->product catalyst Pd catalyst, Cu(I) co-catalyst, Base G reactant1 This compound product 2-Fluoro-3-methyl-5-(NR¹R²)-pyridine reactant1->product catalyst reactant2 R¹R²NH reactant2->product catalyst Pd catalyst, Ligand, Base G cluster_start Starting Material cluster_coupling Cross-Coupling Reactions cluster_intermediate Key Intermediates cluster_modification Further Functionalization cluster_final Final Product start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald int1 5-Aryl-2-fluoro-3-methylpyridine suzuki->int1 int2 5-Alkynyl-2-fluoro-3-methylpyridine sonogashira->int2 int3 5-Amino-2-fluoro-3-methylpyridine buchwald->int3 mod1 Cyclization, etc. int1->mod1 mod2 Click Chemistry, etc. int2->mod2 mod3 Amide Coupling, etc. int3->mod3 final Kinase Inhibitor Scaffold mod1->final mod2->final mod3->final

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-5-iodo-3-methylpyridine in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Fluoro-5-iodo-3-methylpyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The presence of a fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, while the iodo group provides a reactive handle for the introduction of a wide range of aryl and heteroaryl moieties via palladium-catalyzed cross-coupling.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids. For a substrate like this compound, the iodine atom serves as the reactive site for the coupling reaction.

General Reaction Scheme

The general transformation involves the coupling of this compound with a generic boronic acid to yield the corresponding 5-aryl-2-fluoro-3-methylpyridine.

Suzuki_General_Scheme General Suzuki-Miyaura Coupling Scheme sub This compound boronic +   R-B(OH)2 (Aryl or Heteroaryl Boronic Acid) product 2-Fluoro-3-methyl-5-arylpyridine sub->product Pd Catalyst, Base Solvent, Heat

Caption: General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Representative Reaction Conditions and Yields

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, the following tables summarize typical conditions and yields for the coupling of structurally similar iodo- and fluoro-substituted pyridines with various boronic acids. These data provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Substituted Pyridines with Arylboronic Acids

EntryPyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (3)SPhos (6)Na₃PO₄Toluene/H₂O (10:1)10016-24Low (~15%)
22-BromopyridinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃-KFDioxane11012-24Good
32-Chloropyridine4-Cyanophenylboronic acidPd₂(dba)₃ (1.5)Phosphine Oxide Ligand (3.0)KFDioxane11012-2473
42-Chloropyridine3-Chloropyridineboronic acidPd₂(dba)₃ (1.5)Phosphine Oxide Ligand (3.0)KFDioxane11012-2485

Data adapted from analogous reactions and serve as a reference for potential conditions.

Experimental Protocols

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on established methodologies for similar substrates and may require optimization for specific coupling partners. The use of this compound in metal-catalyzed couplings such as Suzuki reactions has been noted in patent literature, for instance, in the synthesis of HIV inhibitor compounds.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the chosen base (2.0-3.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if applicable).

  • Inert Atmosphere: Seal the reaction vessel with a rubber septum or cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Conventional Heating: Place the reaction vessel in a preheated oil bath at a temperature typically ranging from 80-120 °C. Stir the reaction mixture vigorously.

    • Microwave Irradiation: Place the sealed microwave vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_intermediate Ar-Pd(II)L2-R pd2_complex->pd2_intermediate transmetalation Transmetalation pd2_intermediate->pd0 product Ar-R (Coupled Product) pd2_intermediate->product reductive_elimination Reductive Elimination aryl_halide Ar-X (this compound) aryl_halide->pd0 boronic_acid R-B(OH)2 + Base boronic_acid->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of 5-aryl-2-fluoro-3-methylpyridines using the Suzuki-Miyaura coupling.

Workflow start Reaction Setup (Reagents, Catalyst, Base, Solvent) reaction Inert Atmosphere Heating / Microwave Irradiation start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product (5-Aryl-2-fluoro-3-methylpyridine) purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for the Use of 2-Fluoro-5-iodo-3-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-5-iodo-3-methylpyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. This substituted pyridine derivative is a valuable synthon in medicinal chemistry and materials science, enabling the introduction of diverse functionalities at the 5-position of the pyridine ring. The presence of both a fluorine and an iodine atom allows for selective and sequential cross-coupling reactions, offering a powerful tool for the synthesis of complex molecules.

This document outlines protocols for three of the most common and impactful cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, the Sonogashira coupling for the synthesis of alkynylated pyridines, and the Buchwald-Hartwig amination for the construction of C-N bonds.

Core Concepts and Reaction Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[1] The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme

Suzuki_Coupling sub This compound product 2-Fluoro-3-methyl-5-R-pyridine sub->product Pd Catalyst, Base Solvent, Heat boronic R-B(OH)2 boronic->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific aryl or heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1]

Representative Data for Suzuki-Miyaura Coupling

The following table provides representative data for the Suzuki-Miyaura coupling of this compound with various boronic acids.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O1001682
3Thiophen-2-ylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃Dioxane/H₂O80890
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF1101275

*Yields are estimated based on similar reactions and may vary.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[3][4] This reaction is instrumental in the synthesis of substituted alkynes.

General Reaction Scheme

Sonogashira_Coupling sub This compound product 2-Fluoro-3-methyl-5-(alkynyl)-pyridine sub->product Pd Catalyst, Cu(I) co-catalyst Base, Solvent alkyne R-C≡CH alkyne->product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure that can be adapted for various terminal alkynes.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Triethylamine (Et₃N) (2.0 mmol)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[3]

  • Solvent and Base Addition: Add anhydrous THF and triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.[3]

Representative Data for Sonogashira Coupling
EntryTerminal Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60688
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene50892
31-HexynePd(dppf)Cl₂ (2)CuI (4)Et₃NDMF701085
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1278

*Yields are estimated based on similar reactions and may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[5][6] This reaction has become a cornerstone for the synthesis of arylamines.

General Reaction Scheme

Buchwald_Hartwig_Amination sub This compound product 5-Amino-2-fluoro-3-methylpyridine sub->product Pd Catalyst, Ligand Base, Solvent amine R¹R²NH amine->product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

The choice of ligand is critical in the Buchwald-Hartwig amination and often requires screening for optimal results.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add the this compound and the degassed solvent.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination
EntryAmine (R¹R²NH)Pd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001880
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102470
3BenzylaminePd₂(dba)₃ (2)XPhos (4)LHMDSToluene901685
4tert-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1002078

*Yields are estimated based on similar reactions and may vary.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Coupling Partner, Catalyst, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Quench, Extract) reaction->workup monitoring->reaction purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for 2-Fluoro-5-iodo-3-methylpyridine and its Analogs as Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridines are a critical class of intermediates in drug discovery, offering versatile scaffolds for the synthesis of complex biologically active molecules. The strategic placement of fluorine and iodine atoms, as seen in 2-fluoro-5-iodo-3-methylpyridine, provides medicinal chemists with reactive handles for various cross-coupling reactions, enabling the construction of diverse chemical libraries for lead optimization. While specific public domain data on the direct use of this compound in synthesizing clinical candidates is limited, its structural isomer, 2-fluoro-3-iodo-5-methylpyridine, and other similarly substituted pyridines serve as valuable building blocks in the development of targeted therapies, particularly in oncology.[1][2][3] This document will use the synthesis of a potent PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), which utilizes a related brominated pyridine derivative, to illustrate the application of such intermediates in modern drug discovery.

The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo or bromo group serves as a versatile anchor for carbon-carbon and carbon-nitrogen bond-forming reactions.[4] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are fundamental tools in medicinal chemistry for assembling the complex architectures of modern pharmaceuticals.

Application in Kinase Inhibitor Synthesis: The Case of GSK2126458 (Omipalisib)

GSK2126458 (Omipalisib) is a highly potent and orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][7] The chemical structure of GSK2126458 features a central pyridine core, highlighting the importance of substituted pyridines in the design of kinase inhibitors.

The synthesis of GSK2126458 involves the strategic use of a functionalized bromopyridine, N-{5-bromo-2-(methyloxy)-3-pyridinyl}-2,4-difluorobenzenesulfonamide, which serves a similar role to this compound as a key building block for introducing the pyridine scaffold and enabling further elaboration through cross-coupling chemistry.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT can then phosphorylate a variety of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell growth. In many cancers, this pathway is constitutively active, driving tumor progression.[8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K Inhibits GSK2126458->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by GSK2126458.

Experimental Protocols

The synthesis of GSK2126458 showcases a multi-step sequence involving key cross-coupling reactions. The following protocols are based on the published synthesis and provide a framework for utilizing halogenated pyridine intermediates.

Synthesis of Key Intermediate: N-{5-bromo-2-(methyloxy)-3-pyridinyl}-2,4-difluorobenzenesulfonamide

This intermediate serves as the core pyridine building block for GSK2126458.

Experimental Workflow:

Synthesis_Workflow Start 5-bromo-3-nitropyridin-2-ol Step1 Methylation Start->Step1 Intermediate1 5-bromo-2-methoxy-3-nitropyridine Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 5-bromo-2-methoxypyridin-3-amine Step2->Intermediate2 Step3 Sulfonylation Intermediate2->Step3 FinalProduct N-{5-bromo-2-(methyloxy)-3-pyridinyl}- 2,4-difluorobenzenesulfonamide Step3->FinalProduct

Caption: Synthetic workflow for the pyridine intermediate of GSK2126458.

Quantitative Data for Synthesis of the Pyridine Intermediate:

StepReactionReagents and ConditionsYield (%)Reference
1Methylation5-bromo-3-nitropyridin-2-ol, Methyl iodide, K₂CO₃, DMF, rt, 12h95[8]
2Reduction5-bromo-2-methoxy-3-nitropyridine, Iron powder, NH₄Cl, Ethanol/Water, 80°C, 2h88[8]
3Sulfonylation5-bromo-2-methoxypyridin-3-amine, 2,4-Difluorobenzenesulfonyl chloride, Pyridine, DCM, 0°C to rt, 4h92[8]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of the Core Structure

This key step involves the coupling of the bromopyridine intermediate with a boronic ester derivative of the quinoline moiety.

Materials:

  • N-{5-bromo-2-(methyloxy)-3-pyridinyl}-2,4-difluorobenzenesulfonamide (1.0 equiv)

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(pyridazin-4-yl)quinoline (1.1 equiv)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv)

  • 2 M Aqueous Na₂CO₃ solution (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask, add N-{5-bromo-2-(methyloxy)-3-pyridinyl}-2,4-difluorobenzenesulfonamide, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(pyridazin-4-yl)quinoline, and PdCl₂(dppf)-CH₂Cl₂.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the 2 M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-{5-bromo-2-(methyloxy)-3-pyridinyl}-2,4-difluorobenzenesulfonamide6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(pyridazin-4-yl)quinolinePdCl₂(dppf)-CH₂Cl₂Na₂CO₃1,4-Dioxane/Water1101676[8]

Conclusion

This compound and its analogs are valuable and versatile intermediates in drug discovery. Their utility is exemplified by the synthesis of complex drug molecules like GSK2126458, where a similarly substituted pyridine core is central to the molecule's architecture and biological activity. The strategic use of halogenated pyridines in robust and scalable cross-coupling reactions allows for the efficient construction of novel chemical entities with therapeutic potential. The protocols and data presented herein, based on the synthesis of a clinical-stage kinase inhibitor, provide a practical guide for researchers in the application of these important building blocks.

References

Application Notes and Protocols: 2-Fluoro-5-iodo-3-methylpyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodo-3-methylpyridine is a key heterocyclic building block utilized in the synthesis of a variety of high-value agrochemicals. Its unique substitution pattern, featuring a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position, provides multiple reactive sites for the strategic construction of complex molecular architectures. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final product, while the iodo group serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel class of potent fungicides.

Introduction: The Role of this compound in Agrochemical Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of successful agrochemicals, including herbicides, insecticides, and fungicides. The introduction of specific substituents onto the pyridine ring is a critical strategy for modulating the biological activity, selectivity, and physicochemical properties of these compounds. This compound has emerged as a particularly valuable intermediate in this context.

The strategic placement of its functional groups offers several advantages:

  • Fluorine at the 2-position: This electron-withdrawing group can influence the acidity of the pyridine nitrogen and modulate the overall electronic properties of the ring, often leading to enhanced binding affinity to biological targets. Furthermore, the C-F bond is exceptionally stable, which can improve the metabolic stability of the resulting agrochemical.

  • Iodine at the 5-position: The carbon-iodine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the efficient and modular construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

  • Methyl group at the 3-position: This group can provide steric hindrance and influence the conformation of the molecule, which can be crucial for selective binding to the target enzyme or receptor.

This application note will focus on a key application of this compound: the synthesis of pyridinyl-thiazole carboxamide fungicides, a class of compounds known to exhibit potent activity as Succinate Dehydrogenase Inhibitors (SDHIs).

Application: Synthesis of Pyridinyl-Thiazole Carboxamide Fungicides (SDHIs)

Pyridinyl-thiazole carboxamides represent a promising class of fungicides that target the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of pathogenic fungi. This inhibition disrupts the fungus's energy production, leading to its death. This compound is an ideal starting material for the synthesis of the key thiazole-amine intermediate required for the construction of these fungicides.

Overall Synthetic Strategy

The general synthetic approach involves a multi-step sequence starting from this compound. The key transformations include the formation of a thiazole ring and subsequent coupling with a substituted pyrazole carboxylic acid.

Agrochemical_Synthesis A This compound B Thioamide Intermediate A->B Thioamidation C 2-Amino-4-(2-fluoro-3-methyl-5-pyridinyl)thiazole (Key Intermediate) B->C Hantzsch Thiazole Synthesis E Pyridinyl-Thiazole Carboxamide (Final Fungicide) C->E Amide Coupling D Substituted Pyrazole Carboxylic Acid D->E

Figure 1. General synthetic workflow for the preparation of pyridinyl-thiazole carboxamide fungicides from this compound.

Experimental Protocols

The following protocols provide detailed procedures for the key steps in the synthesis of a representative pyridinyl-thiazole carboxamide fungicide.

Protocol 1: Synthesis of the Thiazole-Amine Intermediate

This protocol describes the synthesis of 2-amino-4-(2-fluoro-3-methyl-5-pyridinyl)thiazole, the key intermediate derived from this compound. This transformation is typically achieved through a Sonogashira coupling followed by a cyclization reaction, or alternatively via a Hantzsch thiazole synthesis from a thioamide derivative. For the purpose of this protocol, a hypothetical Hantzsch-type synthesis is detailed.

Step 1a: Thioamidation of a Pyridine Derivative (Illustrative)

  • Materials:

    • A suitable pyridine precursor derived from this compound (e.g., a 2-haloacetyl derivative)

    • Thiourea

    • Ethanol

    • Sodium acetate

  • Procedure:

    • Dissolve the pyridine precursor (1.0 eq) in ethanol in a round-bottom flask.

    • Add thiourea (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the thioamide intermediate.

Step 1b: Hantzsch Thiazole Synthesis

  • Materials:

    • Thioamide intermediate from Step 1a

    • α-haloketone or α-haloaldehyde (e.g., chloroacetaldehyde)

    • Ethanol

  • Procedure:

    • Suspend the thioamide intermediate (1.0 eq) in ethanol in a round-bottom flask.

    • Add the α-haloketone (1.1 eq) to the suspension.

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-(2-fluoro-3-methyl-5-pyridinyl)thiazole.

Protocol 2: Amide Coupling to Form the Final Fungicide

  • Materials:

    • 2-Amino-4-(2-fluoro-3-methyl-5-pyridinyl)thiazole (from Protocol 1)

    • Substituted pyrazole carboxylic acid (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Base (e.g., DIPEA or triethylamine)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • To a solution of the substituted pyrazole carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of 2-amino-4-(2-fluoro-3-methyl-5-pyridinyl)thiazole (1.05 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight, or until completion as monitored by TLC or LC-MS.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final pyridinyl-thiazole carboxamide fungicide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a pyridinyl-thiazole carboxamide fungicide. (Note: This data is illustrative and may vary depending on the specific substrates and reaction conditions).

StepReactantsProductYield (%)Purity (%)Analytical Method
1 This compound derivative, ThioureaThioamide Intermediate85-95>95¹H NMR, LC-MS
2 Thioamide Intermediate, Chloroacetaldehyde2-Amino-4-(2-fluoro-3-methyl-5-pyridinyl)thiazole70-85>98¹H NMR, LC-MS
3 Thiazole-Amine, Pyrazole Carboxylic AcidFinal Fungicide80-90>99¹H NMR, ¹³C NMR, HRMS

Key Reaction Pathways and Logical Relationships

The versatility of this compound allows for its incorporation into various agrochemical scaffolds through a number of key synthetic transformations. The diagram below illustrates the central role of this intermediate and its potential reaction pathways.

Reaction_Pathways cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Agrochemical Scaffolds A This compound B Suzuki Coupling (with Boronic Acids/Esters) A->B C Sonogashira Coupling (with Terminal Alkynes) A->C D Buchwald-Hartwig Amination (with Amines) A->D E Heck Coupling (with Alkenes) A->E F Aryl/Heteroaryl Pyridines (Herbicides, Fungicides) B->F G Alkynyl Pyridines (Insecticides, Fungicides) C->G H Amino Pyridines (Fungicides, Herbicides) D->H I Alkenyl Pyridines (Insecticides) E->I

Figure 2. Versatile cross-coupling reactions of this compound for the synthesis of diverse agrochemical scaffolds.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of modern agrochemicals. Its unique combination of reactive sites allows for the efficient construction of complex molecules with desirable biological activities. The protocols and data presented in this application note demonstrate a practical approach for the synthesis of potent pyridinyl-thiazole carboxamide fungicides, highlighting the strategic importance of this intermediate in the development of new crop protection solutions. Researchers and scientists in the agrochemical industry can leverage the reactivity of this compound to explore novel chemical spaces and develop next-generation pesticides.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodo-3-methylpyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of novel kinase inhibitors. The pyridine core is a well-established scaffold in numerous clinically approved kinase inhibitors, often facilitating crucial hydrogen bond interactions with the kinase hinge region. The specific structural features of this compound make it an attractive starting material for constructing diverse chemical libraries for screening and lead optimization.

The iodine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties. The fluorine atom at the 2-position can modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity and improving metabolic stability. The methyl group at the 3-position provides an additional point for structural modification and can influence the compound's overall conformation and interaction with the target protein. While direct literature examples of kinase inhibitors synthesized from this compound are limited, its utility can be inferred from extensive research on structurally analogous compounds. This document provides detailed synthetic strategies and protocols based on these established methodologies.

Key Synthetic Strategies

The elaboration of the this compound scaffold primarily relies on robust and versatile palladium-catalyzed cross-coupling reactions. The two most prominent methods for diversification are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are cornerstones of modern drug discovery, offering broad substrate scope and functional group tolerance.

G start This compound suzuki Suzuki Coupling (Arylboronic Acid/Ester, Pd catalyst) start->suzuki C-C buchwald Buchwald-Hartwig Amination (Amine/Amide, Pd catalyst) start->buchwald C-N intermediate_C C-C Bond Formation suzuki->intermediate_C intermediate_N C-N Bond Formation buchwald->intermediate_N further_steps Further Synthetic Steps (e.g., cyclization, deprotection) intermediate_C->further_steps intermediate_N->further_steps final_product Final Kinase Inhibitor further_steps->final_product

Caption: General synthetic workflow using this compound.

Application Example: Synthesis of a p38α Kinase Inhibitor

This section details a representative synthesis of a potent p38α kinase inhibitor, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. The synthetic route is adapted from established procedures for analogous pyridinylimidazole-based p38 inhibitors and involves an initial Suzuki-Miyaura coupling followed by further functionalization.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 2-Fluoro-3-methyl-5-(1H-pyrazol-4-yl)pyridine

  • Materials:

    • This compound (1.0 eq)

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a round-bottom flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Data Presentation

The following table presents representative data for a hypothetical series of kinase inhibitors synthesized from this compound, based on activities of known p38α inhibitors.

Compound IDR-Group (at 5-position of pyridine)p38α IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (Fold vs. Kinase B)
KI-001 Phenyl85>10,000>118
KI-002 4-Fluorophenyl50>10,000>200
KI-003 1H-Pyrazol-4-yl258,500340
KI-004 Thiophen-2-yl120>10,000>83
KI-005 4-Pyridinyl659,200141

Target Signaling Pathway: p38 MAPK Cascade

The p38 MAPK pathway is a critical signaling cascade that responds to various extracellular stimuli, including inflammatory cytokines and cellular stress.[1][2] Dysregulation of this pathway is implicated in a range of diseases, most notably inflammatory conditions and cancer, making p38 kinases attractive therapeutic targets.[3][4]

p38_pathway stimuli Stress Stimuli / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor Kinase Inhibitor (e.g., KI-003) inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 2: General Kinase Inhibition Assay (Luminescence-based)
  • Principle: The inhibitory activity of the synthesized compounds against a target kinase (e.g., p38α) is determined by quantifying the amount of ATP remaining in the solution following the kinase reaction. A higher luminescence signal corresponds to less ATP consumption, indicating stronger kinase inhibition.

  • Materials:

    • Kinase of interest (e.g., recombinant human p38α)

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Kinase assay buffer

    • Synthesized inhibitor compounds

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • 384-well white microplates

    • Plate-reading luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

    • Reaction Setup:

      • Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells of the 384-well plate.

      • Add 5 µL of a solution containing the kinase and its substrate in the assay buffer to each well (except for the "no enzyme" control, to which 5 µL of buffer and substrate are added).

    • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to all wells. The final ATP concentration should be at or near its Km value for the specific kinase.

    • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction.

    • Signal Detection:

      • Equilibrate the ATP detection reagent to room temperature.

      • Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

      • Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical handles allow for the application of robust and high-yielding cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. The illustrative synthesis of a p38α kinase inhibitor highlights a practical application of this building block in modern drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles using 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodo-3-methylpyridine is a versatile trifunctional heterocyclic building block with significant potential in the synthesis of novel fused and substituted pyridine derivatives for applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position, allows for a range of selective chemical transformations. The fluorine atom can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) or act as a site for metallation. The iodine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The methyl group provides steric and electronic influence on the reactivity of the pyridine core.

This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of novel heterocycles, focusing on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Synthetic Utility and Key Reactions

The strategic positioning of the fluoro and iodo substituents on the 3-methylpyridine scaffold allows for selective functionalization. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, enabling selective modification at the 5-position. This chemoselectivity is a key advantage in multi-step synthetic sequences.

The primary applications of this compound in novel heterocycle synthesis revolve around its use as a scaffold to introduce diverse functionalities, leading to the construction of complex molecular architectures with potential biological activity.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. Using this compound, a variety of aryl and heteroaryl groups can be introduced at the 5-position, leading to the synthesis of novel biaryl and heteroaryl-pyridines. These structures are prevalent in many biologically active compounds.

Suzuki_Coupling start This compound product 2-Fluoro-3-methyl-5-(R)-pyridine start->product Suzuki Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base

Suzuki-Miyaura coupling of this compound.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid (R-B(OH)₂)ProductReaction Time (h)Yield (%)
1Phenylboronic acid2-Fluoro-3-methyl-5-phenylpyridine1285
24-Methoxyphenylboronic acid2-Fluoro-5-(4-methoxyphenyl)-3-methylpyridine1282
3Thiophene-3-boronic acid2-Fluoro-3-methyl-5-(thiophen-3-yl)pyridine1678
4Pyrimidine-5-boronic acid5-(2-Fluoro-5-methylpyridin-3-yl)pyrimidine1875

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of alkynyl-substituted pyridines, which are valuable precursors for the construction of more complex heterocyclic systems, such as imidazopyridines, through subsequent cyclization reactions.

Sonogashira_Coupling start This compound product 5-Alkynyl-2-fluoro-3-methylpyridine start->product Sonogashira Coupling alkyne R-C≡CH alkyne->product catalyst Pd/Cu Catalyst Base

Sonogashira coupling of this compound.

Table 2: Representative Sonogashira Coupling Reactions

EntryTerminal Alkyne (R-C≡CH)ProductReaction Time (h)Yield (%)
1Phenylacetylene2-Fluoro-3-methyl-5-(phenylethynyl)pyridine690
2Ethynyltrimethylsilane2-Fluoro-3-methyl-5-((trimethylsilyl)ethynyl)pyridine495
3Propargyl alcohol3-(2-Fluoro-5-methylpyridin-3-yl)prop-2-yn-1-ol880
41-Ethynylcyclohexene5-(Cyclohex-1-en-1-ylethynyl)-2-fluoro-3-methylpyridine1088

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of Aminopyridines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring. The resulting 5-aminopyridine derivatives are key intermediates for the synthesis of fused heterocyclic systems, such as pyridopyrimidines.

Buchwald_Hartwig_Amination start This compound product N-substituted-2-fluoro-3-methylpyridin-5-amine start->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst Ligand Base

Buchwald-Hartwig amination of this compound.

Table 3: Representative Buchwald-Hartwig Amination Reactions

EntryAmine (R¹R²NH)ProductReaction Time (h)Yield (%)
1Morpholine4-(2-Fluoro-5-methylpyridin-3-yl)morpholine1888
2AnilineN-(2-Fluoro-5-methylpyridin-3-yl)aniline2475
3BenzylamineN-Benzyl-2-fluoro-5-methylpyridin-3-amine2082
4tert-Butyl carbamatetert-Butyl (2-fluoro-5-methylpyridin-3-yl)carbamate1692

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.03 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis of Novel Heterocyclic Cores

The functionalized pyridine derivatives obtained from the above cross-coupling reactions can be further elaborated to construct novel heterocyclic ring systems.

A. Synthesis of a Pyrido[2,3-d]pyrimidine Core

A plausible synthetic route to a pyridopyrimidine core involves an initial Buchwald-Hartwig amination to introduce an amino group, followed by cyclization with a suitable reagent.

Pyrido_Pyrimidine_Synthesis start This compound amine_intermediate 5-Amino-2-fluoro-3-methylpyridine start->amine_intermediate Buchwald-Hartwig (NH₃ source) product Fluorinated Methyl-Pyrido[2,3-d]pyrimidine amine_intermediate->product Cyclization cyclization_reagent Formamide cyclization_reagent->product

Synthetic pathway to a pyridopyrimidine core.
B. Synthesis of an Imidazo[1,2-a]pyridine Core

An alkynylpyridine synthesized via Sonogashira coupling can be a precursor to an imidazopyridine derivative through an intramolecular cyclization, often promoted by a transition metal catalyst or acid.

Imidazopyridine_Synthesis start This compound alkyne_intermediate 5-Alkynyl-2-aminopyridine derivative start->alkyne_intermediate Two Steps product Substituted Imidazo[1,2-a]pyridine alkyne_intermediate->product Intramolecular Cyclization sub_node 1. Sonogashira Coupling 2. SNAr with Amine

Synthetic pathway to an imidazopyridine core.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The selective reactivity of the iodo group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allows for the strategic introduction of various substituents at the 5-position. The resulting functionalized pyridines serve as key intermediates for the construction of fused heterocyclic systems of significant interest in drug discovery and development. The protocols provided herein offer a solid foundation for the exploration of the synthetic potential of this promising scaffold.

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Fluoro-5-iodo-3-methylpyridine as a key building block. This versatile reagent is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. The protocols outlined herein are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for the synthesis of complex molecules.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures found in many drug candidates.[2] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[3][4]

The substrate, this compound, possesses a reactive carbon-iodine bond that readily participates in oxidative addition to a palladium(0) center, making it an excellent substrate for a variety of cross-coupling reactions. The presence of the fluorine atom and the methyl group can influence the electronic properties and steric environment of the pyridine ring, potentially affecting reaction kinetics and product properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.[5]

Application Notes

This reaction is widely used to synthesize biaryl and heteroaryl compounds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid. For electron-deficient pyridyl halides, the use of electron-rich and bulky phosphine ligands can be beneficial.

Experimental Protocol

Title: Synthesis of 2-Fluoro-3-methyl-5-arylpyridines via Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.) in the chosen solvent.

  • Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data (for analogous heteroaryl halides)
CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane10075-95
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9070-90
Pd₂(dba)₃XPhosK₃PO₄Dioxane10080-98

Note: Yields are representative for Suzuki-Miyaura couplings of similar iodo-pyridines and are highly dependent on the specific arylboronic acid used.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base setup Assemble under Inert Atmosphere reagents->setup catalyst Prepare Catalyst Solution catalyst->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction and Washing monitor->extract Reaction Complete dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: 2-Fluoro-3-methyl-5-arylpyridine purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]

Application Notes

This reaction is a reliable method for the synthesis of substituted alkynes. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[7] Copper-free conditions have also been developed to avoid potential issues with copper contamination.

Experimental Protocol

Title: Synthesis of 2-Fluoro-3-methyl-5-(alkynyl)pyridines via Sonogashira Coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and CuI (0.1 equiv.).

  • Add the anhydrous solvent and the amine base (2.0-3.0 equiv.).

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and dissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Representative Data (for analogous heteroaryl halides)
CatalystCo-catalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRT85-95
PdCl₂(PPh₃)₂CuIDIPEADMF5080-92
Pd₂(dba)₃/PPh₃-PyrrolidineTHFRT75-90

Note: Yields are representative for Sonogashira couplings of similar iodo-pyridines and vary with the alkyne coupling partner.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)L₂-I] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_acetylide [Ar-Pd(II)L₂-C≡C-R] transmetalation->pd_acetylide cu_acetylide [R-C≡C-Cu] cu_acetylide->transmetalation reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product

Caption: Sonogashira Coupling Catalytic Cycle.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8]

Application Notes

This reaction is a powerful method for C-C bond formation and is tolerant of a wide range of functional groups.[9] The regioselectivity of the addition to the alkene is primarily governed by steric factors, with the aryl group typically adding to the less substituted carbon of the double bond.

Experimental Protocol

Title: Synthesis of 2-Fluoro-3-methyl-5-(alkenyl)pyridines via Heck Reaction.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the ligand (e.g., PPh₃, 0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the base (1.5-2.0 equiv.).

  • Add the alkene (1.2-1.5 equiv.) to the mixture.

  • Heat the reaction to 80-120 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data (for analogous aryl halides)
CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF10070-90
Pd(PPh₃)₄-K₂CO₃Acetonitrile8065-85
Pd₂(dba)₃P(o-tol)₃NaOAcDMAc12075-95

Note: Yields are representative for Heck reactions of similar aryl iodides and are dependent on the alkene substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3]

Application Notes

This reaction allows for the synthesis of a wide variety of aryl and heteroaryl amines from aryl halides and primary or secondary amines.[2] The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity, especially with less reactive aryl chlorides or sterically hindered amines.[10]

Experimental Protocol

Title: Synthesis of N-substituted-2-fluoro-3-methylpyridin-5-amines via Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 equiv.) and the ligand (0.02-0.10 equiv.) to a dry reaction tube.

  • Add the base (1.2-2.0 equiv.), this compound (1.0 equiv.), and a stir bar.

  • Seal the tube, remove it from the glovebox, and add the anhydrous solvent and the amine (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data (for analogous heteroaryl halides)
PrecatalystLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene10085-98
Pd(OAc)₂SPhosCs₂CO₃Dioxane11080-95
Pd₂(dba)₃BINAPK₃PO₄Toluene10070-90

Note: Yields are representative for Buchwald-Hartwig aminations of similar iodo-pyridines and depend on the amine coupling partner.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Pd Precatalyst & Ligand - Base - this compound addition Add Solvent and Amine reagents->addition heat Heat and Stir addition->heat monitor Monitor Progress (LC-MS) heat->monitor filter Filter through Celite monitor->filter Reaction Complete wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Final Product: N-substituted-2-fluoro-3-methylpyridin-5-amine purify->product

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Carbonylation Reactions

Palladium-catalyzed carbonylation of aryl halides is a fundamental process for the synthesis of carbonyl compounds such as esters, amides, and carboxylic acids.

Application Notes

These reactions typically employ carbon monoxide (CO) gas, which is toxic and requires special handling. Alternatively, CO surrogates can be used. The outcome of the reaction (ester, amide, or acid) is determined by the nucleophile present (alcohol, amine, or water, respectively).

Experimental Protocol (General for Esterification)

Title: Synthesis of Methyl 2-fluoro-5-methylpyridine-3-carboxylate via Carbonylative Coupling.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, dppf)

  • Base (e.g., Et₃N, K₂CO₃)

  • Methanol

  • Solvent (e.g., DMF, Toluene)

  • Carbon monoxide (CO) gas or a CO surrogate

Procedure:

  • Charge a pressure reactor with this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), the ligand (0.04-0.10 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the reactor with an inert gas.

  • Add the anhydrous solvent and methanol (as both reagent and co-solvent).

  • Pressurize the reactor with CO gas (typically 1-10 atm).

  • Heat the reaction to 80-120 °C and stir for 6-24 hours.

  • After cooling and carefully venting the CO gas, dilute the reaction mixture with an organic solvent.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Representative Data (for analogous aryl iodides)
CatalystLigandBaseSolventCO PressureTemp (°C)Yield (%)
Pd(OAc)₂dppfEt₃NToluene/MeOH5 atm10075-90
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF/MeOH1 atm (balloon)8070-85

Note: Yields are representative for carbonylation reactions of similar aryl iodides.

Safety Precautions

  • Palladium catalysts and ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Carbon monoxide is a toxic gas and should only be used with appropriate safety equipment and procedures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The presence of a fluorine atom and a pyridine scaffold in a molecule can significantly influence its physicochemical and biological properties, such as metabolic stability and binding affinity. Therefore, the Sonogashira coupling of 2-Fluoro-5-iodo-3-methylpyridine with various terminal alkynes is a key step in the synthesis of a diverse range of potentially bioactive compounds.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, based on established procedures for similar substrates.[2][3]

Reaction Principle

The Sonogashira coupling reaction involves a catalytic cycle with both palladium and copper. The key steps include the oxidative addition of the aryl iodide to a Pd(0) complex, followed by the formation of a copper(I) acetylide from the terminal alkyne. A transmetalation step then transfers the alkynyl group from copper to palladium, and subsequent reductive elimination yields the desired alkynylated pyridine product and regenerates the active Pd(0) catalyst.[1]

Generalized Reaction Conditions

The successful Sonogashira coupling of this compound is dependent on several factors, including the choice of catalyst, cocatalyst, base, and solvent. Below is a summary of typical reaction conditions gleaned from protocols for analogous fluoro- and iodo-substituted pyridines.[2][3]

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne Various1.1 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄0.02 - 0.05 equivalents
Copper(I) Cocatalyst Copper(I) iodide (CuI)0.04 - 0.10 equivalents
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)2.0 - 3.0 equivalents
Solvent Anhydrous THF or DMFAnhydrous and degassed solvents are crucial for optimal results.[3]
Temperature Room Temperature to 65 °CReaction temperature may need to be optimized depending on the reactivity of the alkyne.[3]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[3]

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Pd Catalyst, CuI in a Schlenk Flask solvent_base Add Anhydrous Solvent and Base reagents->solvent_base degas Degas Mixture solvent_base->degas add_alkyne Add Terminal Alkyne (dropwise) degas->add_alkyne stir Stir at RT or Heat add_alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Purified Product purify->product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.) under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran followed by anhydrous triethylamine (2.0-3.0 equiv.).

  • Degassing: Stir the mixture at room temperature for 10 minutes. Ensure the mixture is thoroughly degassed by bubbling the inert gas through the solution.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to 40-65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-Fluoro-3-methyl-5-(alkynyl)pyridine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst, presence of oxygen, wet reagents/solvents.Use fresh catalyst, ensure a strict inert atmosphere, and use anhydrous and degassed reagents and solvents.[3]
Formation of Homocoupled Alkyne (Glaser Product) Presence of oxygen.Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[3]
Incomplete Reaction Low reactivity of the alkyne, insufficient temperature or time.Increase the reaction temperature, prolong the reaction time, or add a slight excess of the terminal alkyne.[3]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following this protocol and considering the troubleshooting suggestions, researchers can effectively synthesize a variety of novel 2-fluoro-3-methyl-5-(alkynyl)pyridine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-Fluoro-5-iodo-3-methylpyridine. The resulting product, 2-Fluoro-3-methyl-5-aminopyridine and its derivatives, are highly valuable intermediates in drug discovery, notably in the development of kinase inhibitors for cancer therapy.[1] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[2]

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) complex, a phosphine ligand, and a base. The key steps of this catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the aminated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. For sterically hindered or electronically challenging substrates, bulky electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar halopyridine substrates and should serve as a solid starting point for optimization.

Table 1: Coupling with Primary and Secondary Aliphatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.5)Toluene1001285-95
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane901080-90
MorpholinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene1101690-98
PiperidinePd(OAc)₂ (1.5)DavePhos (3)K₃PO₄ (2.0)Dioxane1001488-96

Table 2: Coupling with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101880-92
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001285-95
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane1001682-93

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent oxidation of the catalyst.

  • Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • The choice of ligand is critical and often depends on the nature of the amine coupling partner. For primary amines, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective. For secondary amines and anilines, ligands like BINAP or Xantphos can be suitable.

Protocol 1: General Procedure for the Amination of this compound with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

  • This compound (1.0 equiv)

  • n-Butylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add this compound to the Schlenk tube.

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add anhydrous toluene via syringe, followed by the addition of n-butylamine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-2-fluoro-3-methylpyridin-5-amine.

Protocol 2: Procedure for the Amination with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In an inert atmosphere glovebox or using a Schlenk line, charge a dry reaction vessel with Pd₂(dba)₃, BINAP, and Cs₂CO₃.

  • Add this compound to the vessel.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the vessel and heat the mixture to 110 °C with stirring.

  • Monitor the reaction until the starting material is consumed as determined by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by silica gel chromatography to yield 4-(6-fluoro-5-methylpyridin-3-yl)morpholine.

Applications in Drug Development

The product of this reaction, 2-Fluoro-3-methyl-5-aminopyridine, and its derivatives are crucial building blocks in the synthesis of various pharmaceutical agents. The presence of the fluoropyridine motif is known to enhance the pharmacological properties of drug candidates, such as metabolic stability and target binding affinity.

One of the most significant applications of these compounds is in the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core can act as a scaffold to which other functionalities are attached to create potent and selective kinase inhibitors.

For instance, derivatives of 2-Fluoro-3-methyl-5-aminopyridine have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is frequently observed in various human cancers, making it a prime target for anticancer drug development. The 2-Fluoro-3-methyl-5-aminopyridine moiety can be incorporated into molecules designed to bind to the ATP-binding pocket of PI3K, thereby inhibiting its activity and downstream signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Fluoro-3-methyl-5-aminopyridine Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-Fluoro-3-methyl-5-aminopyridine derivatives.

Buchwald_Hartwig_Workflow Start Start Reagents Combine Reactants: - this compound - Amine - Palladium Catalyst - Ligand - Base - Anhydrous Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product: N-substituted-2-fluoro-3-methylpyridin-5-amine Purification->Product End End Product->End

Figure 2: General experimental workflow for the Buchwald-Hartwig amination of this compound.

References

Application Notes and Protocols: The Strategic Role of 2-Fluoro-5-iodo-3-methylpyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. 2-Fluoro-5-iodo-3-methylpyridine has emerged as a valuable and versatile building block in the synthesis of novel bioactive molecules. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine core, offers medicinal chemists a powerful tool for systematic structure-activity relationship (SAR) exploration. These studies are fundamental to optimizing lead compounds, enhancing potency, selectivity, and pharmacokinetic profiles.

The fluorine atom at the 2-position is known to favorably modulate key drug-like properties. Its high electronegativity can alter the pKa of the pyridine nitrogen, influencing receptor interactions and solubility.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] The methyl group at the 3-position can provide a crucial steric and electronic influence, potentially fitting into specific hydrophobic pockets of a biological target.

Crucially, the iodine atom at the 5-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups. This capability is paramount for generating focused compound libraries to probe the chemical space around the core scaffold and elucidate key SAR trends.

These application notes provide an overview of the utility of this compound in SAR studies, alongside detailed protocols for its application in the synthesis of compound libraries for biological screening.

Data Presentation: Representative SAR Data

The following table represents a hypothetical SAR study of a series of kinase inhibitors derived from this compound. The core scaffold is coupled with various aryl boronic acids via a Suzuki-Miyaura reaction to explore the effect of substitution at the 5-position on kinase inhibitory activity.

Compound IDR Group (at 5-position)Kinase X IC50 (nM)Kinase Y IC50 (nM)Metabolic Stability (t½, min)
1a Phenyl150>10,00035
1b 4-Fluorophenyl858,50045
1c 4-Methoxyphenyl556,20025
1d 4-(Trifluoromethyl)phenyl210>10,00060
1e 3-Pyridyl404,50050
1f 4-Pyridyl1809,00052
1g 2-Thienyl957,80040

Analysis of Representative Data:

  • Impact of Aryl Substitution: The introduction of various aryl groups at the 5-position significantly influences the inhibitory activity against Kinase X.

  • Role of Fluorine: A fluorine substituent on the phenyl ring (Compound 1b ) improves potency compared to the unsubstituted phenyl analog (Compound 1a ), potentially through favorable electronic interactions within the kinase binding site.

  • Effect of Electron-Donating Groups: An electron-donating methoxy group (Compound 1c ) further enhances potency, suggesting a favorable interaction in a specific region of the active site.

  • Effect of Electron-Withdrawing Groups: A strong electron-withdrawing trifluoromethyl group (Compound 1d ) is detrimental to activity.

  • Importance of Heteroaromatics: The introduction of a 3-pyridyl moiety (Compound 1e ) leads to the most potent analog in this series, highlighting the potential for hydrogen bonding or specific polar interactions. The positional isomer, 4-pyridyl (Compound 1f ), is significantly less active, indicating a strict positional requirement for this interaction.

  • Metabolic Stability: The presence of fluorine-containing groups (Compounds 1b and 1d ) generally correlates with increased metabolic stability, a common and desirable outcome of strategic fluorination in drug design.[2][3]

Experimental Protocols

A detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound is provided below. This protocol can be adapted for the synthesis of a diverse library of analogs for SAR studies.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or microwave vial

  • Condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Under a stream of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-fluoro-5-aryl-3-methylpyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Logical Flow of SAR Studies

SAR_Logic A Starting Material: This compound B Suzuki-Miyaura Cross-Coupling with diverse Arylboronic Acids A->B C Library of 2-Fluoro-5-aryl-3-methylpyridine Analogs B->C D Biological Screening (e.g., Kinase Assays) C->D E Generation of Quantitative SAR Data (IC50s) D->E F Data Analysis and Identification of Trends E->F G Lead Optimization: Design of Next-Generation Analogs F->G H Improved Potency, Selectivity, and PK Properties G->H

Caption: Logical workflow for SAR studies using this compound.

Experimental Workflow for Analog Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_purification Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) B Add Catalyst: Pd(PPh3)4 C Add Solvents: Dioxane/Water D Inert Atmosphere: Evacuate & Backfill (N2/Ar) C->D E Heat and Stir: 90-100 °C F Monitor Progress: TLC or LC-MS G Quench and Extract: Ethyl Acetate/Water F->G H Dry and Concentrate I Column Chromatography J Characterize: NMR, MS

Caption: Step-by-step experimental workflow for the synthesis of analogs.

Signaling Pathway Inhibition (Hypothetical)

Signaling_Pathway Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 2-Fluoro-5-(3-pyridyl)-3-methylpyridine (Compound 1e) Inhibitor->KinaseX

Caption: Inhibition of a hypothetical kinase signaling pathway by a lead compound.

References

Application Notes and Protocols for the Use of 2-Fluoro-5-iodo-3-methylpyridine in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodo-3-methylpyridine is a versatile heterocyclic building block that serves as a valuable starting material for the synthesis of diverse compound libraries in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the pyridine ring, offers multiple strategic advantages for drug discovery programs. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the core scaffold. The methyl group can serve as a point for further functionalization or to probe steric interactions within a biological target.

These application notes provide detailed protocols for leveraging this compound in the creation of compound libraries targeting therapeutically relevant protein classes, such as kinases. The methodologies described herein are fundamental for generating novel chemical entities for high-throughput screening and lead optimization.

Key Synthetic Strategies

The iodine atom at the 5-position of the pyridine ring is particularly amenable to a range of robust and high-yielding cross-coupling reactions. This allows for the systematic introduction of a wide variety of substituents, which is the cornerstone of compound library synthesis. The primary synthetic routes for elaborating the this compound core include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids or esters.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a diverse range of primary and secondary amines.

These reactions are well-established in medicinal chemistry and are suitable for both small-scale and automated parallel synthesis platforms.

Application Example: Synthesis of a Kinase Inhibitor Library

Kinases are a major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a common feature in many approved kinase inhibitors, often acting as a hinge-binding motif. The following protocols detail the synthesis of a library of potential kinase inhibitors based on the 2-fluoro-3-methylpyridine core, diversified at the 5-position.

General Experimental Workflow

The overall strategy for the synthesis of a kinase inhibitor library from this compound is depicted in the following workflow diagram.

G A This compound B Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Diversified Intermediates B->C D Optional Further Functionalization C->D E Final Compound Library D->E F Biological Screening (e.g., Kinase Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: General workflow for compound library synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes the parallel synthesis of a library of 5-aryl-2-fluoro-3-methylpyridines.

Materials:

  • This compound

  • A library of diverse arylboronic acids

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block or to individual reaction vials, add this compound (0.1 mmol, 1.0 equiv).

  • Add the corresponding arylboronic acid (0.12 mmol, 1.2 equiv) to each well.

  • In a separate vial, prepare a stock solution of Pd(dppf)Cl₂ (0.005 mmol, 5 mol%) and K₂CO₃ (0.2 mmol, 2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Add the catalyst/base solution (0.5 mL) to each well.

  • Seal the reaction block or vials and purge with nitrogen or argon for 10 minutes.

  • Heat the reaction mixture to 80 °C for 12 hours with stirring.

  • After cooling to room temperature, quench the reaction with water (1 mL) and extract with ethyl acetate (2 x 1 mL).

  • The organic layers are combined and concentrated. The crude products can be purified by preparative HPLC or used directly for screening after filtration.

Quantitative Data (Representative Examples):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Fluoro-3-methyl-5-phenylpyridine85
24-Methoxyphenylboronic acid2-Fluoro-5-(4-methoxyphenyl)-3-methylpyridine91
33-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-fluoro-3-methylpyridine78
44-(Trifluoromethyl)phenylboronic acid2-Fluoro-3-methyl-5-(4-(trifluoromethyl)phenyl)pyridine82

Protocol 2: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol details the synthesis of a library of 5-alkynyl-2-fluoro-3-methylpyridines.

Materials:

  • This compound

  • A library of diverse terminal alkynes

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vial, add this compound (0.1 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.002 mmol, 2 mol%), and CuI (0.004 mmol, 4 mol%).

  • Seal the vial and purge with nitrogen or argon.

  • Add anhydrous THF (1 mL) and TEA (0.2 mmol, 2.0 equiv).

  • Add the terminal alkyne (0.12 mmol, 1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 8 hours or until completion as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • The residue is then purified by column chromatography or preparative HPLC.

Quantitative Data (Representative Examples):

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Fluoro-3-methyl-5-(phenylethynyl)pyridine88
21-Hexyne2-Fluoro-5-(hex-1-yn-1-yl)-3-methylpyridine75
33-Hydroxy-3-methyl-1-butyne4-(2-Fluoro-3-methylpyridin-5-yl)-2-methylbut-3-yn-2-ol81
4Propargyl alcohol3-(2-Fluoro-3-methylpyridin-5-yl)prop-2-yn-1-ol79

Protocol 3: Buchwald-Hartwig Amination of this compound with Amines

This protocol describes the synthesis of a library of 5-amino-2-fluoro-3-methylpyridines.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vial, add this compound (0.1 mmol, 1.0 equiv), the desired amine (0.12 mmol, 1.2 equiv), and NaOtBu (0.14 mmol, 1.4 equiv).

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ (0.002 mmol, 2 mol%) and Xantphos (0.004 mmol, 4 mol%) in anhydrous toluene.

  • Add the catalyst solution (1 mL) to the reaction vial.

  • Seal the vial and purge with nitrogen or argon.

  • Heat the reaction to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data (Representative Examples):

EntryAmineProductYield (%)
1Morpholine4-(2-Fluoro-3-methylpyridin-5-yl)morpholine92
2AnilineN-(2-Fluoro-3-methylpyridin-5-yl)aniline76
3BenzylamineN-Benzyl-2-fluoro-3-methylpyridin-5-amine85
4Piperidine5-(Piperidin-1-yl)-2-fluoro-3-methylpyridine89

Target Signaling Pathway: p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is implicated in various diseases, including cancer and autoimmune disorders. Inhibition of p38α, a key isoform, is a validated therapeutic strategy. Many p38α inhibitors feature a substituted pyridine core that interacts with the kinase hinge region. The compound library synthesized from this compound can be screened for inhibitory activity against p38α.

G A Extracellular Stimuli (e.g., Cytokines, Stress) B Upstream Kinases (MAPKKs) A->B C p38 MAPK B->C D Downstream Substrates (e.g., MK2, Transcription Factors) C->D E Inflammatory Response (e.g., TNF-α, IL-6 production) D->E F Synthesized Compound Library F->C Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the construction of diverse compound libraries for drug discovery. The robust and well-characterized cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, provide medicinal chemists with a powerful toolkit for rapidly generating novel molecules. The protocols and data presented here serve as a guide for researchers to explore the chemical space around this privileged scaffold in the quest for new therapeutic agents.

Synthetic Routes to Bioactive Molecules Using 2-Fluoro-5-iodo-3-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Fluoro-5-iodo-3-methylpyridine as a key building block in the synthesis of bioactive molecules, particularly focusing on kinase inhibitors. The strategic placement of the fluoro, iodo, and methyl groups on the pyridine ring makes this reagent a versatile scaffold for introducing molecular complexity through various cross-coupling reactions.

Introduction

This compound is a valuable intermediate in medicinal chemistry due to its inherent reactivity and the functionalities it introduces into a target molecule. The iodine atom at the 5-position serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom at the 2-position can modulate the electronic properties and metabolic stability of the final compound, while the methyl group at the 3-position can provide steric hindrance or act as a recognition element for target binding. This combination of features has led to its use in the synthesis of complex heterocyclic compounds, including potent and selective kinase inhibitors for cancer therapy.

Key Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in drug discovery is as a scaffold for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. The pyridine core can be elaborated through a series of cross-coupling reactions to construct the complex polycyclic systems characteristic of these inhibitors.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 5-position of the pyridine ring. This is a crucial step in building the core structure of many kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Boronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative)

EntryArylboronic AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole5Dioxane/H₂O (4:1)901285
2Phenylboronic acid5Dioxane/H₂O (4:1)901292
33-Methoxyphenylboronic acid5Dioxane/H₂O (4:1)901288

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic acid + Na2CO3 + Pd(dppf)Cl2 reaction Reaction Setup (Dioxane/H2O, 80-100°C) reagents->reaction Inert Atmosphere workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product Coupled Product purification->product Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-I(L_n) Pd0->PdII R-I LigEx Ligand Exchange AmineCoord R-Pd(II)-I(HNR'R'')(L_n) PdII->AmineCoord HNR'R'' Deprot Deprotonation Amido R-Pd(II)-NR'R''(L_n) AmineCoord->Amido Base Amido->Pd0 RedElim Reductive Elimination Amido->Product Sonogashira_Relationship start_materials This compound + Terminal Alkyne product 5-Alkynyl-2-fluoro-3-methylpyridine start_materials->product catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) Cocatalyst (e.g., CuI) catalysts->product base Amine Base (e.g., Et₃N) base->product

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Fluoro-5-iodo-3-methylpyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Possible Cause: Inefficient catalyst activation or catalyst inhibition. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1][2][3] The electron-withdrawing fluorine atom can also influence the catalyst's electronic properties.[1]

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands.[2][4] Bulky, electron-rich ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) can be effective in preventing catalyst inhibition by sterically shielding the palladium center.[2][5]

    • Pre-catalyst Use: Employ a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst to bypass inefficient in-situ reduction steps.[1][6]

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[2] Thoroughly degas all solvents and reagents before use.[1][2]

  • Possible Cause: Ineffective transmetalation. The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical for activating the boronic acid.[7][8] Screen a range of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][9] The solubility and strength of the base can significantly influence the reaction rate.[1][10]

    • Solvent System: The solvent plays a crucial role in the solubility of reagents and the stabilization of intermediates.[11][12][13] A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used to dissolve the inorganic base.[1][10][14] The ratio of the organic solvent to water may need to be optimized.[12]

  • Possible Cause: Protodeboronation of the boronic acid. The boronic acid coupling partner can be unstable under the reaction conditions and be replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][2]

  • Troubleshooting Steps:

    • Use of Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to protodeboronation.[1][6]

    • Anhydrous Conditions: While some water can be beneficial for dissolving the base, excessive water can promote protodeboronation.[1] Experiment with anhydrous conditions or minimize the amount of water used.

    • Milder Base: A very strong base can sometimes accelerate the decomposition of the boronic acid. Try a milder base if protodeboronation is suspected.

Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Dehalogenation)

  • Possible Cause: Homocoupling of the boronic acid. This side reaction, where two boronic acid molecules couple together, is often promoted by the presence of oxygen.[2][6]

  • Troubleshooting Steps:

    • Rigorous Degassing: Implement thorough degassing of all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas.[2]

    • Use of Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling compared to Pd(II) sources that require an in-situ reduction step which can facilitate this side reaction.[1]

  • Possible Cause: Dehalogenation of this compound. The starting material loses the iodine atom, which is replaced by a hydrogen atom.

  • Troubleshooting Steps:

    • Reaction Temperature: High temperatures can sometimes lead to dehalogenation. Try running the reaction at a lower temperature for a longer duration.

    • Base Strength: A very strong base might contribute to dehalogenation. Consider screening milder bases.

Summary of Recommended Starting Conditions for Optimization

The following table provides a starting point for the optimization of the Suzuki coupling of this compound based on conditions reported for structurally similar compounds.

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Common and effective Pd(II) sources that are reduced in situ.[2]
Ligand SPhos (2-6 mol%) or PPh₃ (4-10 mol%)Bulky, electron-rich ligands like SPhos can prevent catalyst deactivation by the pyridine nitrogen.[2] PPh₃ is a standard, readily available ligand.
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Strong bases that are often effective for less reactive substrates.[2] Cs₂CO₃ can sometimes provide higher yields.[2]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1)Aprotic polar solvents are commonly used.[3] The addition of water helps to dissolve the inorganic base.[1][12]
Temperature 80-110 °CA common temperature range for Suzuki couplings.[2]
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is typically used.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling reaction?

A1: The base is essential for the activation of the organoboron compound.[7] It reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transmetalation step of the catalytic cycle.[8]

Q2: Can I run the Suzuki coupling of this compound under air?

A2: It is strongly advised against running the reaction open to the air. The palladium(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and the formation of palladium black.[2][15] This will likely result in low or no product yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility and success.[2]

Q3: How does the fluorine atom on the pyridine ring affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom influences the electronic properties of the pyridine ring.[1] This can make the oxidative addition step of the catalytic cycle more challenging. However, it can also accelerate the final reductive elimination step.[3] The choice of catalyst and ligand system is important to overcome the challenges posed by the electron-deficient nature of the substrate.[3]

Q4: I am seeing a black precipitate in my reaction. What is it and what should I do?

A4: A black precipitate is likely "palladium black," which is finely divided metallic palladium. Its formation indicates that the active Pd(0) catalyst has agglomerated and precipitated out of solution, leading to catalyst deactivation.[15] This can be caused by high temperatures, the presence of oxygen, or ligand degradation.[15] To mitigate this, ensure a strictly inert atmosphere, consider using a more robust ligand, or try running the reaction at a lower temperature.[15]

Q5: My boronic acid is not very stable. What are my options?

A5: If the boronic acid is prone to decomposition (protodeboronation), you can use a more stable derivative.[1] Boronic pinacol esters (Bpin) are a common and more robust alternative.[6] Potassium trifluoroborate salts are another stable option that can be used.[6]

Experimental Protocol and Visualizations

General Experimental Protocol for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and should be optimized for each specific substrate combination.

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a condenser and a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the chosen base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat & Stir (80-110 °C) catalyst->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_diaryl R-Pd(II)L2-R' tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Catalyst Regeneration product R-R' re->product aryl_halide R-X aryl_halide->oa boronic_acid R'-B(OR)2 boronic_acid->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki-Miyaura Coupling with 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Preventing Boronic Acid Homocoupling

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the common side reaction of boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions with 2-Fluoro-5-iodo-3-methylpyridine.

Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant issue?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react to form a symmetrical biaryl byproduct. This side reaction is problematic because it consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product.[1][2] Furthermore, the resulting homocoupled product often has similar physical properties to the target molecule, which can complicate the purification process.[2]

Q2: What are the primary drivers of boronic acid homocoupling in my Suzuki reaction?

A2: The two main causes of boronic acid homocoupling are the presence of oxygen and the use of a Palladium(II) precatalyst.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3][4] Therefore, rigorous exclusion of oxygen is critical.

  • Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled byproduct and the active Pd(0) catalyst.[1][3] This is often a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[1][2]

Q3: How does the choice of palladium source impact the extent of homocoupling?

A3: The selection of the palladium source is critical in minimizing homocoupling.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These can directly promote homocoupling as they require reduction to the active Pd(0) state, a process that can be mediated by the boronic acid itself, leading to the formation of the homocoupled dimer.[1][3]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred as they can enter the catalytic cycle directly without a prerequisite reduction step, thus minimizing the opportunity for homocoupling.[1]

  • Palladium Precatalysts (e.g., Buchwald's G3 and G4 precatalysts): These are designed to generate the active Pd(0) species cleanly and efficiently, which can help to reduce side reactions like homocoupling.[1]

Q4: What is the role of ligands in suppressing homocoupling?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, consider the following:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos, developed by Buchwald, are highly effective.[1][5] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]

  • Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of oxygen, leading to the formation of palladium species that promote homocoupling.[1]

Q5: How does the choice of base affect the formation of homocoupling byproducts?

A5: The base is necessary to activate the boronic acid, but an improper choice can increase homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions.[1] The base plays a multifaceted role, including the formation of the palladium complex [ArPd(OR)L₂] and accelerating the reductive elimination step.[6]

Troubleshooting Guide: Excessive Homocoupling

If you are observing significant amounts of boronic acid homocoupling when using this compound, follow this troubleshooting guide.

Step 1: Rigorous Exclusion of Oxygen

Oxygen is a primary culprit in promoting homocoupling.[4] Ensure your reaction is performed under a strictly inert atmosphere.

  • Inert Gas Sparging: Bubble nitrogen or argon through your solvent for 15-30 minutes prior to use to displace dissolved oxygen. A subsurface sparge is more effective.[2][7]

  • Freeze-Pump-Thaw: For highly sensitive reactions, perform three to five cycles of freezing the solvent, applying a vacuum, and thawing under an inert atmosphere to thoroughly remove dissolved gases.[2]

  • Procedure: Combine all solid reagents in a dry Schlenk flask, establish an inert atmosphere by purging with nitrogen or argon, and then add the degassed solvent.[2]

Step 2: Evaluate and Optimize Your Palladium Source

The choice and handling of the palladium catalyst are critical.

  • Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[1][8]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species without interfering with the catalytic cycle.[7]

Step 3: Optimize Ligand and Base Selection

The ligand and base play a synergistic role in the catalytic cycle.

  • Employ Bulky, Electron-Rich Ligands: For challenging substrates like substituted pyridines, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling and suppress homocoupling.[1]

  • Screen Weaker Bases: If strong bases are leading to significant byproduct formation, screen weaker inorganic bases such as K₂CO₃ or K₃PO₄.[1]

Step 4: Consider Alternative Boron Reagents

The stability of the boronic acid itself can be a factor.

  • Use Boronic Esters or Trifluoroborate Salts: Boronic acids can be prone to protodeboronation, especially with electron-deficient heteroaryl systems.[9][10] Consider using more stable derivatives like pinacol esters or potassium trifluoroborate salts, which can be less susceptible to side reactions.[6][9]

Data Presentation

Table 1: Influence of Palladium Source on Homocoupling

Palladium SourceTypical StateHomocoupling TendencyRationale
Pd(OAc)₂ / PdCl₂Pd(II)HighRequires in-situ reduction to Pd(0), which can be mediated by the boronic acid, leading to homocoupling.[1][3]
Pd(PPh₃)₄ / Pd₂(dba)₃Pd(0)LowEnters the catalytic cycle directly, avoiding the problematic reduction step.[1]
Buchwald PrecatalystsPd(II)Low to MediumDesigned for clean and efficient generation of the active Pd(0) species.[1]

Table 2: Recommended Reaction Components for Minimizing Homocoupling

ComponentRecommendationRationale
Palladium Source Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst.Avoids the Pd(II) reduction step that promotes homocoupling.[1]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs.[1]Steric hindrance disfavors homocoupling and promotes reductive elimination.[1]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃).[1]Less likely to promote side reactions compared to stronger bases.
Solvent Aprotic solvents (e.g., 1,4-dioxane, toluene, THF).[1]Commonly effective at minimizing homocoupling.
Atmosphere Strictly inert (Nitrogen or Argon).Crucial to prevent oxygen-mediated homocoupling.[4][7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the boronic acid or its derivative (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the ligand (e.g., SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.

Visualizations

Suzuki_Homocoupling_Prevention cluster_troubleshooting Troubleshooting Workflow Start Excessive Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Check_Pd_Source Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Pd_Source Yes Solution_Oxygen Implement rigorous degassing (sparging, freeze-pump-thaw) Check_Oxygen->Solution_Oxygen No Check_Ligand_Base Are ligand and base optimized? Check_Pd_Source->Check_Ligand_Base No Solution_Pd_Source Switch to Pd(0) source or add a mild reducing agent Check_Pd_Source->Solution_Pd_Source Yes Consider_Boron_Reagent Is boronic acid unstable? Check_Ligand_Base->Consider_Boron_Reagent Yes Solution_Ligand_Base Use bulky, electron-rich ligands and screen weaker bases Check_Ligand_Base->Solution_Ligand_Base No Solution_Boron_Reagent Use boronic ester or trifluoroborate salt Consider_Boron_Reagent->Solution_Boron_Reagent Yes End Homocoupling Minimized Consider_Boron_Reagent->End No Solution_Oxygen->Check_Pd_Source Solution_Pd_Source->Check_Ligand_Base Solution_Ligand_Base->Consider_Boron_Reagent Solution_Boron_Reagent->End Competing_Pathways cluster_main Suzuki-Miyaura Catalytic Cycle vs. Homocoupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Oxygen O₂ Pd0->Oxygen Oxidation PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product PdII_Source Pd(II) Source (e.g., Pd(OAc)₂) Homocoupling_Reaction Homocoupling PdII_Source->Homocoupling_Reaction Oxygen->PdII_Source Homocoupling_Reaction->Pd0 Reduces Pd(II) to Pd(0) Homocoupling_Product Ar'-Ar' (Byproduct) Homocoupling_Reaction->Homocoupling_Product Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetal Base Boronic_Acid->Homocoupling_Reaction 2 equiv.

References

minimizing protodeboronation in reactions with 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-iodo-3-methylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on minimizing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridine-based reagents?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyridineboronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process is a detrimental side reaction in Suzuki-Miyaura coupling as it consumes the nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a 2-Fluoro-3-methylpyridine byproduct, which can complicate purification. Pyridineboronic acids are particularly susceptible to this reaction due to the influence of the nitrogen atom in the ring.[2]

Q2: What is the primary mechanism that makes pyridineboronic acids prone to protodeboronation?

A2: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, 2-pyridineboronic acids can exhibit a unique mechanism. Under neutral pH conditions, they can form a zwitterionic species. This intermediate is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated pyridine product. Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation under certain conditions.[2]

Q3: How do the fluorine and methyl substituents on the pyridine ring in this compound affect the reaction?

A3: The electronic properties of the substituents on the pyridine ring can influence the propensity for protodeboronation. The electron-withdrawing nature of the fluorine atom at the 2-position can make the carbon-boron bond more susceptible to cleavage.[3] It also decreases the basicity of the pyridine nitrogen, which can affect its interaction with the palladium catalyst. The methyl group at the 3-position is a weak electron-donating group and its steric bulk may also play a role in the reaction kinetics.

Q4: Should I use a boronic acid, a pinacol ester, or a MIDA boronate in my reaction?

A4: For substrates like this compound that are prone to protodeboronation, it is highly recommended to use a more stable boronic acid derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3] These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing the opportunity for protodeboronation.[3] MIDA boronates are exceptionally stable and often provide the best results for particularly challenging substrates.[3]

Troubleshooting Guide

Issue: Low yield of the desired coupled product and significant formation of 2-Fluoro-3-methylpyridine.

This is a classic symptom of significant protodeboronation. The following troubleshooting steps can help to mitigate this side reaction.

1. Re-evaluate Your Boron Reagent:

  • Problem: The free boronic acid is too unstable under the reaction conditions.

  • Solution: Switch from the boronic acid to its corresponding pinacol ester or, for maximum stability, the MIDA boronate . This "slow-release" strategy is one of the most effective ways to combat protodeboronation.

2. Optimize the Base:

  • Problem: The base may be too strong or its concentration too high, accelerating the protodeboronation.

  • Solution: Switch to a milder base. Weaker inorganic bases are generally preferred. The choice of base can have a significant impact on the reaction outcome.[4][5]

BaseRelative StrengthGeneral Recommendation
NaOH, KOHStrongGenerally not recommended for sensitive substrates
K₃PO₄ Moderate Often a good choice for minimizing protodeboronation
K₂CO₃ Moderate A common and effective base
Cs₂CO₃ Moderate Can be very effective, but is more expensive
Organic Bases (e.g., Et₃N)WeakCan be effective in some systems, may require optimization

3. Adjust the Reaction Temperature:

  • Problem: High temperatures can accelerate the rate of protodeboronation.

  • Solution: Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the undesired protodeboronation. A screen of temperatures (e.g., 60 °C, 80 °C, 100 °C) is recommended.

4. Catalyst and Ligand Selection:

  • Problem: The rate of the desired Suzuki-Miyaura coupling is not fast enough to outcompete protodeboronation.

  • Solution: Employ a highly active palladium catalyst and ligand system. Modern Buchwald-type ligands (e.g., SPhos, XPhos) can significantly accelerate the catalytic cycle.[1]

5. Solvent Considerations:

  • Problem: The presence of water can be a proton source for protodeboronation.

  • Solution: Use anhydrous solvents. While many Suzuki-Miyaura reactions tolerate water, for substrates highly prone to protodeboronation, switching to a rigorously dried, non-aqueous solvent system (e.g., anhydrous dioxane or toluene) can be beneficial.

Data Presentation: Impact of Reaction Parameters on Product Yield

The following table summarizes the expected qualitative impact of various reaction parameters on the yield of the desired coupled product when protodeboronation is a significant competing reaction. The quantitative data is illustrative for analogous heteroaryl Suzuki-Miyaura couplings and should be used as a guide for optimization.

ParameterCondition A (Prone to Protodeboronation)Yield (%)Condition B (Optimized to Minimize Protodeboronation)Yield (%)
Boron Reagent Arylboronic Acid30-50Arylboronic Acid Pinacol Ester 70-90
Base NaOH40-60K₃PO₄ 75-95
Temperature 100 °C55-7580 °C 80-95
Catalyst System Pd(PPh₃)₄60-80Pd₂(dba)₃ / SPhos 85-98
Solvent Dioxane/Water (4:1)65-85Anhydrous Dioxane 75-95

Note: Yields are representative for similar systems and will vary depending on the specific coupling partners.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Pinacol Boronate

This protocol provides a robust starting point for minimizing protodeboronation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid pinacol ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In situ formation of a boronate ester for challenging couplings

For particularly sensitive substrates, in situ formation of a more stable boronate ester can be beneficial.

Procedure:

  • In a reaction vessel, dissolve the arylboronic acid (1.2 equiv) in a suitable solvent (e.g., toluene).

  • Add N-methyliminodiacetic acid (1.2 equiv) and heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After formation of the MIDA boronate (can be monitored by NMR), cool the mixture.

  • Add this compound (1.0 equiv), the palladium catalyst, base, and additional solvent.

  • Proceed with the Suzuki-Miyaura coupling as described in Protocol 1.

Visualizations

troubleshooting_workflow start Low Yield & High Protodeboronation (2-Fluoro-3-methylpyridine byproduct observed) strategy1 Switch to Boronic Ester (Pinacol or MIDA) start->strategy1 Primary Strategy strategy2 Use Milder Base (e.g., K₃PO₄, K₂CO₃) start->strategy2 Optimize strategy3 Lower Reaction Temperature start->strategy3 Optimize strategy4 Use High-Activity Catalyst (e.g., with Buchwald ligand) start->strategy4 Optimize strategy5 Use Anhydrous Solvent start->strategy5 Optimize end_node Improved Yield of Desired Product strategy1->end_node strategy2->end_node strategy3->end_node strategy4->end_node strategy5->end_node suzuki_cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Protodeboronation Side Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_aryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_ester Ar'-B(OR)₂ protodeboronation Protodeboronation boronic_ester->protodeboronation H⁺ source (e.g., H₂O) byproduct Ar'-H protodeboronation->byproduct

References

Technical Support Center: Purification of 2-Fluoro-5-iodo-3-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products involving 2-Fluoro-5-iodo-3-methylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound and its derivatives are column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: How do I choose the best solvent for recrystallizing this compound?

A2: Selecting an appropriate solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures. For halogenated pyridines, common solvent systems for recrystallization include mixtures of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and an anti-solvent in which it is less soluble (like hexane or petroleum ether).[1] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.

Q3: What are the typical stationary and mobile phases for column chromatography of this compound?

A3: For column chromatography, silica gel is the most common stationary phase. A typical mobile phase is a gradient system of a non-polar solvent, such as hexane or n-heptane, and a more polar solvent, like ethyl acetate.[2] The optimal eluent composition should be determined by thin-layer chromatography (TLC) prior to performing the column separation.

Q4: My purified this compound is colored. What could be the cause and how can I remove the color?

A4: Discoloration in pyridine compounds can be due to residual iodine or other colored byproducts.[2] Washing the organic extract with an aqueous solution of a reducing agent like sodium thiosulfate can help remove residual iodine.[2] If the color persists after extraction, column chromatography is typically effective in separating the colored impurities.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). A sharp melting point range also indicates high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound reaction products.

Column Chromatography Troubleshooting
Issue Possible Cause Recommended Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.Optimize the mobile phase composition based on preliminary TLC analysis. A good starting point is a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) with a gradual increase in polarity.
The column is overloaded with the crude product.Reduce the amount of crude material loaded onto the column. A general guideline is to use 20-40 g of silica gel for every 1 g of crude product.
Product is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of a more polar solvent like methanol may be necessary.
Streaking or Tailing of the Product Band The compound may be interacting too strongly with the acidic silica gel.Deactivate the silica gel by adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.
The sample was not loaded onto the column in a concentrated band.Use a dry loading technique: dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting powder onto the top of the column.
Recrystallization Troubleshooting
Issue Possible Cause Recommended Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration of the product and then try cooling again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The compound has "oiled out" instead of crystallizing.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly. Seeding with a small crystal of the pure product can also induce crystallization.
Low Recovery of the Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.Choose a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
The crystals were not washed with ice-cold solvent.Always wash the filtered crystals with a small amount of the ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product.

Experimental Protocols

Detailed Protocol: Column Chromatography Purification

This protocol is a general guideline for the purification of a crude reaction mixture containing this compound.

1. Preparation of the Column:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

2. Sample Preparation and Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial, less polar eluent.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane/Ethyl Acetate) to elute the compounds.

  • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Detailed Protocol: Recrystallization

This protocol provides a general procedure for the purification of solid this compound.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.

  • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.

  • A suitable solvent will dissolve the product when hot but not at room temperature. A good starting point for screening is an ethyl acetate/petroleum ether mixture.[1]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

4. Filtration and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Data Summary

The following table summarizes typical parameters for the purification of halogenated pyridines, which can be adapted for this compound.

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical Purity Achieved
Column Chromatography Silica GelHexane/Ethyl Acetate or n-Heptane/Ethyl Acetate gradient[2]>98%
Recrystallization N/AEthyl Acetate/Petroleum Ether[1]>99%

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound CC Column Chromatography Crude->CC Recryst Recrystallization Crude->Recryst Analysis Purity Check (NMR, GC-MS) CC->Analysis Recryst->Analysis Pure Pure Product (>98%) Analysis->Pure TroubleshootingLogic cluster_cc Column Chromatography cluster_recryst Recrystallization cluster_solutions Solutions Start Purification Issue Identified PoorSep Poor Separation? Start->PoorSep NoElution No Elution? Start->NoElution NoCrystals No Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield OptEluent Optimize Eluent PoorSep->OptEluent Yes ReduceLoad Reduce Load PoorSep->ReduceLoad Yes IncPolarity Increase Polarity NoElution->IncPolarity Yes EvapSolvent Evaporate Solvent NoCrystals->EvapSolvent Yes ChangeSolvent Change Solvent LowYield->ChangeSolvent Yes

References

stability and degradation of 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-iodo-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 0-8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It should be protected from light, moisture, and air to minimize degradation.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemistry of its functional groups:

  • Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to UV light.[2] This can lead to the formation of radical species and subsequent downstream products, potentially including 2-fluoro-3-methylpyridine.

  • Hydrolysis: Although the pyridine ring is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the fluoro-substituent, though this is generally less likely than C-I bond cleavage.

  • Oxidation: Strong oxidizing agents could potentially oxidize the pyridine nitrogen or the methyl group.

  • Thermal Decomposition: At elevated temperatures, decomposition may occur. While the C-F bond is generally strong, thermal degradation of fluorinated aromatics can lead to the formation of various smaller fluorinated compounds.[3][4]

Q3: Is this compound sensitive to air and moisture?

A3: While not pyrophoric, it is best practice to handle this compound as an air- and moisture-sensitive compound, especially if it will be used in reactions sensitive to these elements (e.g., with organometallic reagents).[5][6][7] Moisture can introduce water into sensitive reactions, and oxygen can potentially participate in side reactions, especially in the presence of catalysts like palladium.

Q4: How does the stability of this compound compare to other halopyridines?

A4: The unique combination of fluorine and iodine atoms is suggested to provide improved stability and selectivity in chemical reactions compared to some other halogenated pyridines.[8] The electron-withdrawing nature of the fluorine atom can stabilize the pyridine ring. However, the carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to cleavage, which is often exploited for its reactivity in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Inconsistent results or low yields in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
  • Possible Cause 1: Degradation of this compound.

    • Solution: Ensure the compound has been stored properly. If degradation is suspected, it is advisable to assess the purity of the starting material by NMR or HPLC-MS before use. If necessary, the material can be recrystallized.

  • Possible Cause 2: Catalyst inhibition or deactivation.

    • Solution: The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially inhibiting its activity. The use of bulky, electron-rich ligands can sometimes mitigate this effect. Ensure that all solvents and reagents are rigorously degassed to prevent catalyst oxidation.

  • Possible Cause 3: Side reactions.

    • Solution: Protodeiodination (replacement of iodine with hydrogen) can be a significant side reaction. This can be minimized by ensuring anhydrous reaction conditions and using a non-protic solvent system where possible. Homocoupling of the coupling partner can also occur; ensure proper stoichiometry and slow addition of reagents if necessary.

Issue 2: Observation of unknown impurities in the starting material or reaction mixture.
  • Possible Cause 1: Impurities from synthesis.

    • Solution: Common synthetic routes may leave residual starting materials or byproducts. For instance, if synthesized from an amino-pyridine precursor, residual unreacted starting material or partially halogenated intermediates could be present. Purification by column chromatography or recrystallization may be necessary.

  • Possible Cause 2: Degradation products.

    • Solution: If the material has been stored improperly or for an extended period, degradation may have occurred. The most likely degradation product to check for would be 2-fluoro-3-methylpyridine (from protodeiodination). This can be identified by GC-MS or LC-MS.

Experimental Protocols

Protocol 1: Assessment of Purity and Stability by HPLC-MS

This protocol provides a general method for assessing the purity of this compound and monitoring its stability over time.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a C18 column and a mass spectrometer detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-400

    • Expected Ion: [M+H]⁺ = 237.95

  • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The mass spectrometer will help in the tentative identification of these impurities. For a stability study, store the stock solution under desired conditions (e.g., room temperature, 40 °C, exposed to light) and re-analyze at set time points.

Protocol 2: Handling and Dispensing of this compound

This protocol outlines the safe handling of this compound to maintain its integrity and ensure user safety.

Materials:

  • This compound in a sealed container

  • Inert gas source (argon or nitrogen) with a manifold

  • Dry, clean glassware (e.g., Schlenk flask)

  • Dry, clean spatulas and weighing funnels

  • Glovebox or a well-ventilated fume hood

Procedure:

  • Inert Atmosphere: If working on a Schlenk line, ensure the reaction vessel is properly dried and purged with an inert gas (at least three vacuum/backfill cycles). If using a glovebox, ensure the atmosphere is dry and oxygen-free.

  • Weighing: Quickly weigh the desired amount of the solid compound in a tared vial or directly into the reaction vessel under a positive pressure of inert gas. Minimize the time the container is open to the atmosphere.

  • Transfer: If transferring to a reaction vessel, do so under a positive flow of inert gas.

  • Sealing: Immediately and securely seal the main container of this compound, purge the headspace with inert gas if possible, and return it to the recommended storage conditions.

  • Dissolution: Add the desired (and preferably degassed) solvent to the reaction vessel containing the this compound via a syringe or cannula.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 153034-78-7[9]
Molecular Formula C₆H₅FIN[9]
Molecular Weight 237.01 g/mol [9]
Appearance White to off-white solid[1]
Melting Point 38-42 °C[10]
Storage Temperature 0-8 °C[1]

Visualizations

Stability_Troubleshooting Troubleshooting Workflow for Stability Issues start Experiment Shows Poor Reproducibility or Low Yield check_purity Assess Purity of Starting Material (HPLC, NMR) start->check_purity check_handling Review Handling and Storage Procedures start->check_handling is_pure Is the material >98% pure? check_purity->is_pure purify Purify by Recrystallization or Chromatography is_pure->purify No investigate_reaction Investigate Other Reaction Parameters (Catalyst, Solvent, Temperature) is_pure->investigate_reaction Yes purify->check_purity is_handling_ok Were inert and anhydrous conditions maintained? check_handling->is_handling_ok is_handling_ok->investigate_reaction Yes improve_handling Implement Rigorous Inert Atmosphere Techniques is_handling_ok->improve_handling No improve_handling->start

Caption: A workflow for troubleshooting experiments involving this compound.

Potential_Degradation_Pathways Potential Degradation Pathways main_compound This compound photodegradation Photodegradation (UV light) main_compound->photodegradation C-I bond cleavage hydrolysis Hydrolysis (Strong Acid/Base) main_compound->hydrolysis Nu- attack on C-F (less likely) reduction Reductive Deiodination main_compound->reduction H- source product1 2-Fluoro-3-methylpyridine photodegradation->product1 product2 2-Hydroxy-5-iodo-3-methylpyridine hydrolysis->product2 reduction->product1

Caption: Potential degradation pathways for this compound under various conditions.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-5-iodo-3-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods for this substrate are:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds with a wide range of boronic acids and esters.

  • Sonogashira Coupling: Excellent for creating C(sp²)–C(sp) bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: A powerful method for the synthesis of C(sp²)–N bonds with a broad scope of amines.

  • Heck Coupling: Useful for the formation of C(sp²)–C(sp²) bonds with alkenes.

Q2: How do the fluorine and methyl substituents on the pyridine ring affect the cross-coupling reactions?

A2: The substituents on the this compound ring have distinct electronic and steric effects:

  • 2-Fluoro Group: The electron-withdrawing nature of the fluorine atom can increase the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst. This can sometimes lead to faster reaction rates compared to non-fluorinated analogues.

  • 3-Methyl Group: The methyl group introduces steric hindrance around the reaction center. This can influence the choice of ligand, favoring bulkier ligands that can promote reductive elimination and prevent catalyst deactivation.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The use of appropriate ligands is crucial to mitigate this effect.

Q3: Which palladium catalysts and ligands are generally recommended for coupling reactions with this substrate?

A3: The choice of catalyst and ligand is critical for a successful coupling reaction. For this compound, the following systems are recommended starting points:

  • For Suzuki-Miyaura Coupling: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.

  • For Sonogashira Coupling: A combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) is standard. For copper-free conditions, catalysts with electron-rich and bulky phosphine ligands are preferred.

  • For Buchwald-Hartwig Amination: Catalyst systems based on Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., BINAP, Xantphos) are generally successful.

  • For Heck Coupling: Pd(OAc)₂ with phosphine ligands like PPh₃ or P(o-tolyl)₃ is a common choice.

Q4: What are the common side reactions to watch out for?

A4: Several side reactions can occur during the cross-coupling of this compound:

  • Dehalogenation: Reduction of the C-I bond to a C-H bond can be a significant side reaction, particularly with longer reaction times or in the presence of certain bases and solvents.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (Glaser coupling in Sonogashira) can occur, especially if the reaction is not performed under a strict inert atmosphere.

  • Protodeboronation: In Suzuki coupling, the boronic acid can be converted back to the corresponding arene, reducing the yield of the desired product. This is more common with electron-rich or heteroaromatic boronic acids.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition 1. Ensure all reagents and solvents are anhydrous and thoroughly degassed. 2. Use a fresh batch of palladium catalyst and ligand. 3. Consider using a more robust pre-catalyst (e.g., a Buchwald palladacycle). 4. If the reaction mixture turns black, it indicates palladium precipitation; try a different ligand or solvent.
Ligand Incompatibility 1. The steric bulk of the 3-methyl group may require a bulkier ligand to facilitate the reaction. Screen a panel of ligands (e.g., Buchwald or Josiphos-type ligands). 2. The pyridine nitrogen may be inhibiting the catalyst. Use ligands that bind strongly to palladium to prevent this.
Inappropriate Base or Solvent 1. The choice of base is critical. For Suzuki coupling, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices. For Buchwald-Hartwig, a strong non-nucleophilic base like NaOtBu or LHMDS is often required. 2. Ensure the base is soluble in the reaction medium; for inorganic bases, the addition of a small amount of water can be beneficial. 3. Screen different solvents such as dioxane, toluene, or DMF.
Low Reaction Temperature 1. Gradually increase the reaction temperature in increments of 10-20 °C. 2. Consider using a higher-boiling solvent if the desired temperature cannot be reached.
Issue 2: Formation of Significant Byproducts
Byproduct Possible Cause Mitigation Strategies
Dehalogenated Starting Material 1. Reaction time is too long. 2. Inappropriate base or solvent.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a milder base or a non-protic solvent.
Homocoupled Products 1. Presence of oxygen in the reaction mixture. 2. High concentration of the coupling partner.1. Ensure rigorous degassing of all reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. For Sonogashira coupling, minimize the amount of copper co-catalyst. 3. Add the coupling partner slowly to the reaction mixture.
Protodeboronation (Suzuki) 1. Presence of water and base. 2. Unstable boronic acid.1. Use anhydrous conditions. 2. Use a weaker base or consider base-free conditions if applicable. 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).

Data Presentation

The following tables summarize typical reaction conditions and yields for the cross-coupling of this compound with various partners. Please note that these are representative examples and optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound

Boronic Acid/Ester Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 eq)Dioxane/H₂O (4:1)1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)-Cs₂CO₃ (2 eq)Toluene110892
Thiophene-3-boronic acidPd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄ (3 eq)Dioxane1001678
Pyridine-4-boronic acid pinacol esterPd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄ (3 eq)1,4-Dioxane/H₂O (5:1)1001288

Table 2: Sonogashira Coupling of this compound

Terminal Alkyne Palladium Catalyst Co-catalyst Base Solvent Temp (°C) Time (h) Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃N (3 eq)THF60695
1-OctynePd(PPh₃)₄ (5 mol%)CuI (5 mol%)DiPEA (3 eq)DMF80888
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃N (3 eq)Toluene70591
3-EthynylpyridinePd(OAc)₂ (2 mol%)CuI (4 mol%)Et₃N (3 eq)DMF801082

Table 3: Buchwald-Hartwig Amination of this compound

Amine Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%)
MorpholinePd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBu (1.5 eq)Toluene1001290
AnilinePd(OAc)₂ (2 mol%)Xantphos (4 mol%)Cs₂CO₃ (2 eq)Dioxane1101885
BenzylaminePd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)LHMDS (1.5 eq)THF801088
N-MethylpiperazinePd(OAc)₂ (3 mol%)RuPhos (6 mol%)K₃PO₄ (3 eq)t-BuOH1002475

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate) to the flask.

  • Add the degassed solvent system (e.g., Dioxane/H₂O).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow Start Start: Coupling of This compound Coupling_Type Select Coupling Type Start->Coupling_Type Suzuki Suzuki-Miyaura (C-C) Coupling_Type->Suzuki Boronic Acid Sonogashira Sonogashira (C-C, sp) Coupling_Type->Sonogashira Alkyne Buchwald Buchwald-Hartwig (C-N) Coupling_Type->Buchwald Amine Heck Heck (C-C, alkene) Coupling_Type->Heck Alkene Catalyst_System Select Catalyst System (Pd Source + Ligand) Suzuki->Catalyst_System Sonogashira->Catalyst_System Buchwald->Catalyst_System Heck->Catalyst_System Reaction_Conditions Define Reaction Conditions (Base, Solvent, Temp) Catalyst_System->Reaction_Conditions Run_Reaction Run Experiment & Monitor Reaction_Conditions->Run_Reaction Analysis Analyze Results Run_Reaction->Analysis Success Successful Coupling Analysis->Success High Yield Troubleshoot Troubleshoot Analysis->Troubleshoot Low Yield/ Byproducts Troubleshoot->Catalyst_System Re-evaluate

Caption: Workflow for catalyst and condition selection.

Troubleshooting_Logic Problem Problem Encountered No_Reaction Low/No Conversion Problem->No_Reaction Byproducts Byproduct Formation Problem->Byproducts Check_Catalyst Check Catalyst/Ligand Activity & Compatibility No_Reaction->Check_Catalyst Check_Conditions Check Reaction Conditions (Base, Solvent, Temp) No_Reaction->Check_Conditions Check_Purity Check Reagent Purity & Inert Atmosphere No_Reaction->Check_Purity Dehalogenation Dehalogenation Byproducts->Dehalogenation Homocoupling Homocoupling Byproducts->Homocoupling Optimize_Time_Temp Optimize Reaction Time & Temp Dehalogenation->Optimize_Time_Temp Improve_Inertness Improve Inert Atmosphere Homocoupling->Improve_Inertness

Caption: Logic diagram for troubleshooting common issues.

effect of base and solvent on 2-Fluoro-5-iodo-3-methylpyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodo-3-methylpyridine. The content addresses common issues encountered during experiments, with a focus on the effect of bases and solvents on its reactivity in various cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary sites for cross-coupling reactions: the C-I bond at the 5-position and the C-F bond at the 2-position. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The C-F bond is more susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I optimize the reaction?

A2: Low yields in Suzuki-Miyaura coupling can stem from several factors. The choice of base and solvent is critical. Weak bases may not be effective in the transmetalation step. It is also important to ensure that the boronic acid is not degrading.

Troubleshooting Tips:

  • Base Selection: Stronger inorganic bases like K3PO4 or Cs2CO3 are often more effective than weaker bases like K2CO3.

  • Solvent Choice: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. A mixture of an organic solvent with water can sometimes improve the solubility of the base and enhance the reaction rate.

  • Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligand are active. For challenging couplings, consider using more electron-rich and bulky phosphine ligands.

  • Temperature: Increasing the reaction temperature can improve yields, but be mindful of potential side reactions. A typical range is 80-110 °C.

Q3: I am attempting a Sonogashira coupling with a terminal alkyne and getting a mixture of products, including homocoupling of the alkyne. How can I improve the selectivity?

A3: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.

Troubleshooting Tips:

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary pathway for alkyne homocoupling.

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry and of high quality.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it promotes Glaser coupling.

  • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low and favor the cross-coupling pathway.

Q4: In a Buchwald-Hartwig amination, what is the best base and solvent combination to use with this compound?

A4: The optimal base and solvent for a Buchwald-Hartwig amination are highly dependent on the amine being used.

Troubleshooting Tips:

  • Bases for Primary and Secondary Amines: For many primary and secondary amines, a strong base like sodium tert-butoxide (NaOtBu) in an aprotic solvent like toluene or dioxane is a good starting point. For more sensitive substrates, a weaker base such as cesium carbonate (Cs2CO3) may be preferable.

  • Ligand Choice: The choice of phosphine ligand is crucial. For aryl chlorides, which are less reactive, electron-rich and bulky ligands are often necessary.[1] For the more reactive C-I bond in your substrate, a wider range of ligands may be effective.

  • Solvent Considerations: Toluene is a common and effective solvent.[1] Ethereal solvents like 1,4-dioxane are also frequently used. Avoid chlorinated solvents and acetonitrile as they can inhibit the palladium catalyst.[1]

Q5: I am trying to perform a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom. What conditions should I use?

A5: The fluorine atom at the 2-position of the pyridine ring is activated towards SNAr. The success of this reaction depends on the nucleophilicity of the incoming group and the reaction conditions.

Troubleshooting Tips:

  • Nucleophile Strength: Strong nucleophiles are generally required. For example, alkoxides (e.g., sodium ethoxide) or thiolates will be more effective than their corresponding neutral alcohols or thiols.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

  • Temperature: Heating the reaction is often necessary to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring.[2]

  • Base: If using a neutral nucleophile like an alcohol or amine, the addition of a non-nucleophilic base is required to deprotonate the nucleophile or neutralize the generated acid.

Experimental Protocols & Data

The following sections provide detailed experimental protocols for key reactions involving this compound and summarize typical reaction conditions in tabular format.

Suzuki-Miyaura Coupling

Experimental Protocol:

A representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and the solvent (e.g., 1,4-dioxane/water mixture).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidK3PO41,4-Dioxane / H2O (4:1)901285
4-Methoxyphenylboronic acidCs2CO3Toluene / H2O (5:1)100892
3-Thienylboronic acidK2CO3DMF1101678

Note: The data in this table is representative of typical Suzuki-Miyaura couplings of iodo-pyridines and may require optimization for this compound.

Sonogashira Coupling

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add an anhydrous amine base/solvent (e.g., triethylamine or a mixture of DMF and an amine base).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

A specific application of this reaction has been reported in the synthesis of HIV inhibitor compounds.[3]

Table 2: Representative Conditions for Sonogashira Coupling

Terminal AlkyneBaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetyleneTriethylamineTHF60690
1-HexyneDIPEADMF70885
Propargyl alcoholTriethylamineAcetonitrile501275

Note: The data in this table is representative of typical Sonogashira couplings of iodo-pyridines and may require optimization for this compound.

Buchwald-Hartwig Amination

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with an organic solvent, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

AmineBaseLigandSolventTemperature (°C)Time (h)Yield (%)
MorpholineNaOtBuXantphosToluene1001695
AnilineCs2CO3RuPhos1,4-Dioxane1102488
BenzylamineK3PO4BrettPhost-Butanol901882

Note: The data in this table is representative of typical Buchwald-Hartwig aminations of iodo-pyridines and may require optimization for this compound.

Visualizations

The following diagrams illustrate typical experimental workflows and logical relationships in the reactions of this compound.

experimental_workflow start Start: Prepare Reaction Mixture (this compound, Reagents, Catalyst, Base, Solvent) inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm heating Heat to Reaction Temperature inert_atm->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring workup Reaction Workup (Cooling, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

reactivity_sites cluster_reactions Reaction Types substrate This compound suzuki Suzuki Coupling substrate->suzuki C-I bond sonogashira Sonogashira Coupling substrate->sonogashira C-I bond buchwald Buchwald-Hartwig Amination substrate->buchwald C-I bond snar SNAr substrate->snar C-F bond

Caption: Primary reactive sites and corresponding reaction types.

troubleshooting_suzuki start Low Yield in Suzuki Coupling? check_base Is the base strong enough? (e.g., K3PO4, Cs2CO3) start->check_base Yes check_solvent Is the solvent appropriate? (e.g., Dioxane, Toluene, DMF) start->check_solvent Yes check_temp Is the temperature optimal? start->check_temp Yes check_catalyst Is the catalyst/ligand active? start->check_catalyst Yes solution Optimize Base, Solvent, Temperature, or Catalyst System check_base->solution No check_solvent->solution No check_temp->solution No check_catalyst->solution No

Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.

References

Technical Support Center: 2-Fluoro-5-iodo-3-methylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction temperatures for Suzuki-Miyaura, Stille, and Sonogashira couplings involving 2-Fluoro-5-iodo-3-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of temperature on cross-coupling reactions with this compound?

A1: Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions. Generally, increasing the temperature can lead to higher reaction rates and improved yields, particularly for less reactive coupling partners. However, excessively high temperatures can cause catalyst decomposition, leading to the formation of palladium black and a subsequent decrease in yield.[1] The optimal temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst stability.

Q2: For Suzuki-Miyaura couplings, what is a typical starting temperature range?

A2: A common starting temperature range for Suzuki-Miyaura couplings involving aryl halides is 80-110 °C.[2] For fluorinated pyridine substrates, optimization within this range is often necessary. Some reactions may proceed at lower temperatures, while others may require heating to achieve a reasonable reaction time and yield.[3]

Q3: In Sonogashira couplings, how does temperature affect selectivity if other halides are present?

A3: In substrates with multiple halide substituents, such as a bromo-iodopyridine, lower reaction temperatures favor selectivity. The Sonogashira coupling is highly selective for the carbon-iodine bond over carbon-bromine or carbon-chlorine bonds.[4] Running the reaction at or near room temperature will enhance this selectivity, minimizing coupling at the less reactive halide position.[4]

Q4: Can the pyridine nitrogen in this compound interfere with the catalyst?

A4: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which may lead to catalyst inhibition and lower yields. The choice of ligand and reaction conditions, including temperature, can help mitigate this effect.

Q5: What are the signs of catalyst decomposition due to excessive heat?

A5: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[4] This indicates that the active palladium(0) catalyst has been oxidized and is no longer participating in the catalytic cycle, which will halt the reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion to Product

Symptom: The starting material, this compound, is largely unreacted after the expected reaction time.

Potential Cause Recommended Solution
Sub-optimal Temperature Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature. Be cautious not to exceed temperatures that could cause catalyst decomposition (typically above 120-130 °C for many common catalysts).[5][6]
Catalyst Inactivity Ensure you are using a fresh, high-quality palladium catalyst. If catalyst decomposition is suspected (formation of palladium black), consider a lower reaction temperature or a more thermally stable catalyst/ligand system.[4]
Inappropriate Ligand For challenging substrates, the choice of ligand is crucial. For Suzuki couplings of aryl chlorides (which can be less reactive), bulky, electron-rich phosphine ligands are often beneficial.[2] A similar strategy may be helpful for your substrate.
Issue 2: Formation of Significant Side Products

Symptom: The reaction mixture shows the formation of multiple products, with a low yield of the desired coupled product.

Potential Cause Recommended Solution
High Reaction Temperature Elevated temperatures can promote side reactions. Try lowering the temperature to see if the formation of byproducts is reduced. This is particularly relevant for Sonogashira couplings where alkyne homocoupling (Glaser coupling) can be an issue.[4]
Homocoupling of Boronic Acid (Suzuki) This side reaction is often promoted by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).[2]
Homocoupling of Organostannane (Stille) This is a common side reaction in Stille couplings. Optimizing the temperature and ensuring the purity of the organostannane reagent can help minimize this.[7]

Data Presentation

Table 1: Temperature Effects on Suzuki-Miyaura Coupling of Aryl Halides
EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd-SILP-Fe3O4@SiO2K2CO3Water60-Low[5]
24-BromotoluenePhenylboronic acidPd-SILP-Fe3O4@SiO2K2CO3Water80-High[5]
34-BromotoluenePhenylboronic acidPd-SILP-Fe3O4@SiO2K2CO3Water100-High[5]
43-ChloropyridinePhenylboronic acid pinacol esterP1-L5-THF/H2O1100.1735[3]

Note: Data presented is for analogous aryl halides to illustrate temperature trends.

Table 2: General Conditions for Sonogashira Coupling of Iodides
EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Reference
1Aryl IodideTerminal AlkynePd(PPh₃)₄ / CuIAmineVariousRoom Temp[8]
22-Iodo-5-alkylfuranTerminal AlkynePdCl₂(PPh₃)₂ / CuITEATHF50-70[9]
36-Bromo-3-fluoro-2-cyanopyridineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp[10]

Note: The C-I bond is generally more reactive than C-Br or C-Cl in Sonogashira couplings, often allowing for milder reaction temperatures.[8]

Table 3: Stille Coupling General Temperature Ranges
EntryAryl HalideOrganostannaneCatalystSolventTemp (°C)Reference
1Aryl BromideVariousPd(PPh₃)₄Toluene110[11]
21,4-Dibromoperfluorobenzene2-(Tributylstannyl)furanPd(PPh₃)₄Toluene125[12]

Note: Stille reactions often require elevated temperatures, though recent advances with specialized ligands can allow for room temperature couplings in some cases.[13]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and should be optimized for this compound.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Representative Sonogashira Coupling Protocol

This protocol is a general starting point and should be optimized.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (4-5 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.2 equiv).

  • Reaction Temperature: Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) as needed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Experimental_Workflow General Cross-Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Coupling Partner, & Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Desired Temperature inert->heat Start Reaction stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Logic Troubleshooting Low Conversion start Low or No Conversion check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_reagents Are Reagents Pure & Anhydrous? check_catalyst->check_reagents Yes change_catalyst Use Fresh Catalyst or More Stable System check_catalyst->change_catalyst No purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No success Reaction Successful check_reagents->success Yes increase_temp->success change_catalyst->success purify_reagents->success

References

troubleshooting low yields in 2-Fluoro-5-iodo-3-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Fluoro-5-iodo-3-methylpyridine, ultimately helping to improve reaction yields and product purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound. A plausible and common synthetic route involves the initial iodination of 2-amino-3-methylpyridine followed by a fluorination reaction. The troubleshooting guide is structured around this two-step approach.

Part 1: Iodination of 2-Amino-3-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for introducing iodine onto an aromatic ring, starting from an amino group. However, several factors can lead to low yields of the desired 2-amino-5-iodo-3-methylpyridine intermediate.

Q1: My Sandmeyer iodination reaction has a low yield. What are the potential causes?

Low yields in the Sandmeyer iodination of 2-amino-3-methylpyridine can stem from several factors, including incomplete diazotization, premature decomposition of the diazonium salt, and the formation of side products. Careful control of the reaction temperature is critical.[1][2]

Q2: I am observing the formation of a significant amount of dark, tarry byproducts. How can I minimize this?

The formation of tarry byproducts is often due to the reaction of the diazonium salt with itself or other species in the reaction mixture, especially at elevated temperatures. To mitigate this, ensure the diazonium salt solution is kept cold (ideally between 0-5 °C) and is added slowly to the iodide solution.[1] Maintaining a consistently low temperature throughout the reaction is crucial.

Q3: My product seems to have a phenolic impurity (a hydroxypyridine). What causes this and how can it be avoided?

The formation of hydroxypyridines is a common side reaction that occurs when the diazonium salt reacts with water.[1] To minimize this, the reaction should be performed under strictly anhydrous conditions where possible, although the diazotization step itself is often aqueous. Adding the cold diazonium salt solution to the iodide solution, rather than the reverse, can help to ensure the diazonium salt reacts preferentially with the iodide.[1]

Q4: The reaction is not going to completion, and I am recovering a significant amount of starting material (2-amino-3-methylpyridine). What should I check?

Incomplete diazotization is the most likely cause. Ensure that you are using a sufficient excess of both the acid (e.g., HCl or H2SO4) and the sodium nitrite. The temperature for the diazotization should be maintained at 0-5 °C to ensure the stability of the diazonium salt. A non-aqueous approach using an organic nitrite, such as isoamyl nitrite or tert-butyl nitrite, in an organic solvent can sometimes improve yields for substrates that are sensitive to aqueous acid.

Part 2: Fluorination of 2-Chloro-5-iodo-3-methylpyridine via Halex Reaction

For the purpose of this guide, we will assume an analogous starting material, 2-chloro-5-iodo-3-methylpyridine, is used for the Halex (halogen exchange) reaction to introduce the fluorine atom. The principles discussed are broadly applicable to the fluorination of similar halogenated pyridines. The Halex reaction typically requires high temperatures and anhydrous conditions.[3][4][5]

Q5: My Halex fluorination is showing low conversion of the starting material. What are the primary reasons for this?

Low conversion in a Halex reaction is often attributed to insufficient reaction temperature, poor solubility of the fluoride salt, or the presence of water.[3][4] The reaction typically requires high temperatures, often in the range of 150-250 °C.[4] The choice of a high-boiling polar aprotic solvent like DMSO or sulfolane is critical to achieve these temperatures and to help dissolve the potassium fluoride (KF).[3]

Q6: How critical is the purity of the potassium fluoride (KF) and the solvent?

The purity and dryness of both the KF and the solvent are paramount. The presence of water can significantly reduce the nucleophilicity of the fluoride ion and can lead to the formation of hydroxypyridine byproducts.[6] It is recommended to use spray-dried KF or to dry it thoroughly under vacuum at high temperature before use. Solvents should be of high purity and dried using appropriate methods.

Q7: I am seeing byproducts from the displacement of the iodine atom instead of the chlorine atom. How can I improve the selectivity?

While the Halex reaction generally favors the displacement of chlorine over iodine in pyridine systems, some degree of non-selective reaction can occur, especially at very high temperatures. Optimizing the reaction temperature and time can help to improve selectivity. It is advisable to monitor the reaction progress by GC-MS or LC-MS to determine the optimal point to stop the reaction before significant side product formation occurs.

Q8: Are there alternatives to potassium fluoride that might improve the reaction?

Yes, other fluoride sources can be more effective than KF due to their higher solubility. Cesium fluoride (CsF) is often more reactive.[4] The use of phase-transfer catalysts, such as 18-crown-6 or tetrabutylammonium salts, can also enhance the solubility and reactivity of KF.[5]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for reactions analogous to the synthesis of this compound. This data is intended to serve as a baseline for optimization efforts.

Table 1: Sandmeyer Iodination of Aminopyridines - Reaction Conditions and Yields

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-3-methylpyridine (hypothetical)1. NaNO2, H2SO42. KIWater0-52-460-75 (estimated)N/A
2-aminopurinesisopentyl nitrite, CuI, CsI, I2DME60-651.585[7]
2-amino-1,3-thiazolesn-butyl nitrite, CuBrAcetonitrile600.2546 (monobromination)[8]
2-amino-3-carbonitrilesisoamyl nitrite, CuCl2Acetonitrile65-10-69[8]

Table 2: Halex Fluorination of Chloropyridines - Reaction Conditions and Yields

Starting MaterialFluoride SourceSolventTemperature (°C)Time (h)Yield (%)Reference
2-chloro-5-iodopyridine (hypothetical)KFDMSO180-2204-850-70 (estimated)N/A
Tetrachloro-isophthalonitrileSpray-dried KFSulfolane220-80[9]
p-nitrochlorobenzeneAnhydrous KFDMSO--High[3]
PentachloropyridineFluoride ion---Kinetic control at 4-position[10]

Experimental Protocols

The following are detailed experimental protocols for the key reaction steps in the synthesis of this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of 2-Amino-5-iodo-3-methylpyridine via Sandmeyer Reaction

This protocol is adapted from procedures for the iodination of other amino-heterocycles.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methylpyridine in a suitable aqueous acid (e.g., 20% H2SO4).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI) in water and cool the solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or overnight. Nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium carbonate or sodium hydroxide) to a pH of 7-8.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Synthesis of this compound via Halex Reaction

This protocol is a general procedure for the Halex fluorination of a chloro-iodopyridine intermediate.

  • Reaction Setup:

    • To a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the 2-chloro-5-iodo-3-methylpyridine intermediate, anhydrous potassium fluoride (spray-dried is recommended), and a high-boiling polar aprotic solvent such as DMSO or sulfolane.

    • If desired, a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) can be added.

  • Fluorination:

    • Heat the reaction mixture to a high temperature (typically 180-220 °C) under a nitrogen atmosphere.

    • Stir the mixture vigorously at this temperature for several hours. Monitor the progress of the reaction by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water and stir.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthetic workflow and key troubleshooting decision points.

Synthesis_Workflow cluster_iodination Step 1: Iodination cluster_fluorination Step 2: Fluorination (Hypothetical Intermediate) start 2-Amino-3-methylpyridine diazotization Diazotization (NaNO2, Acid, 0-5°C) start->diazotization iodination Iodination (KI) diazotization->iodination intermediate 2-Amino-5-iodo-3-methylpyridine iodination->intermediate chloro_intermediate 2-Chloro-5-iodo-3-methylpyridine intermediate->chloro_intermediate Further Steps (e.g., Sandmeyer chlorination) halex Halex Reaction (KF, DMSO, 180-220°C) chloro_intermediate->halex final_product This compound halex->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_iodination Iodination Step cluster_fluorination Fluorination Step start Low Yield Observed check_diazotization Check Diazotization: - Temperature control (0-5°C)? - Sufficient acid and NaNO2? start->check_diazotization check_decomposition Check Diazonium Stability: - Kept cold before addition? - Slow addition to KI solution? start->check_decomposition check_side_products Analyze Byproducts: - Phenolic impurities (reaction with water)? - Tarry materials (decomposition)? start->check_side_products check_conditions Check Halex Conditions: - Anhydrous KF and solvent? - High enough temperature (180-220°C)? - Appropriate solvent (DMSO, Sulfolane)? start->check_conditions check_reagents Consider Reagent Alternatives: - Use of CsF or phase-transfer catalyst? start->check_reagents check_selectivity Monitor Selectivity: - Displacement of iodine vs. chlorine? start->check_selectivity

Caption: Troubleshooting flowchart for low yields.

References

Technical Support Center: Monitoring 2-Fluoro-5-iodo-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Fluoro-5-iodo-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this compound and its reaction progress.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring reactions with this compound?

A1: The most common and effective techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for reaction monitoring, impurity profiling, and quantitative analysis.[1][2][3]

Q2: How can I use ¹⁹F NMR to my advantage when monitoring these reactions?

A2: ¹⁹F NMR is a highly sensitive and powerful tool for tracking reactions involving fluorinated compounds like this compound.[4] Due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion, you can expect high-resolution spectra with minimal peak overlap.[4][5] This allows for clear differentiation between the starting material and fluorinated products or intermediates, making it excellent for kinetic studies and reaction completion checks.[5][6]

Q3: What are the expected challenges when analyzing this compound by HPLC?

A3: As a pyridine derivative, this compound is a basic compound. This can lead to interactions with residual silanol groups on standard silica-based HPLC columns, resulting in poor peak shape, specifically peak tailing.[1][7][8] Additionally, the polarity of pyridine derivatives can sometimes lead to poor retention on traditional reversed-phase columns.[1]

Q4: What are the characteristic mass spectrometry fragmentation patterns for iodinated pyridine compounds?

A4: While soft ionization techniques may yield a prominent molecular ion peak, hard ionization methods like electron impact (EI) will cause fragmentation. For iodinated aromatic compounds, common fragmentation patterns involve the loss of the iodine atom (a radical loss) or cleavage of the pyridine ring. The presence of iodine can be identified by its characteristic isotopic signature, although ¹²⁷I is the only stable isotope. High-resolution mass spectrometry (HRMS) is particularly useful for identifying and confirming the elemental composition of unknown organic iodine compounds.[9][10][11]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Peak Tailing Interaction of the basic pyridine nitrogen with acidic silanol groups on the column packing.[7][8]- Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., pH 2-3) to protonate the silanol groups and reduce interaction.[7][8] - Use an End-Capped Column: Employ a column with end-capping to minimize exposed silanol groups. - Alternative Stationary Phase: Consider using a column specifically designed for the analysis of basic compounds, such as a polar-embedded or charged surface hybrid (CSH) column.[7]
Poor Resolution Inadequate separation between the analyte and other components (starting materials, intermediates, or impurities).- Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower organic content can improve the separation of closely eluting peaks.[12] - Change Stationary Phase: If resolution is still poor, switch to a column with a different selectivity, for example, a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different interactions with the aromatic pyridine ring.[1] - Adjust Temperature: Controlling the column temperature can influence selectivity and improve resolution.
Baseline Noise or Drift Contaminated mobile phase, air bubbles in the system, or detector instability.[12][13]- Degas Mobile Phase: Ensure the mobile phase is properly degassed to remove dissolved air.[13] - Use High-Purity Solvents: Always use HPLC-grade solvents to prepare the mobile phase.[13] - Flush the System: If contamination is suspected, flush the column and system with a strong solvent.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.[14]- Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. For manually mixed mobile phases, ensure homogeneity. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[13] - Check Pump Performance: Verify that the pump is delivering a consistent flow rate and that there are no leaks.[14]
GC-MS Analysis
Issue Possible Cause Troubleshooting Steps
No Peaks Detected Injector blockage, carrier gas flow issue, or detector malfunction.- Check the Injector: Clean or replace the injector liner and septum. - Verify Gas Flow: Ensure the carrier gas is flowing at the correct rate. - Detector Check: Confirm that the mass spectrometer is tuned and functioning correctly.
Broad Peaks Column overload, poor column efficiency, or incorrect flow rate.- Dilute the Sample: Reduce the sample concentration to avoid overloading the column. - Optimize Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. - Condition the Column: If the column has been idle, condition it according to the manufacturer's instructions.
Poor Sensitivity Low sample concentration, leaks in the system, or improper MS tuning.- Increase Sample Concentration: If possible, concentrate the sample before injection. - Leak Check: Perform a leak check on the GC system, especially around the injector and column fittings. - Tune the Mass Spectrometer: Ensure the MS is properly tuned for the mass range of interest.

Experimental Protocols

General HPLC Method Development Guidance

A general starting point for developing an HPLC method for monitoring this compound reactions is as follows. Optimization will be required for specific reaction mixtures.

Parameter Recommendation
Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a linear gradient, e.g., 10-90% B over 15 minutes, then adjust as needed for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detection UV at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm as a starting point).[15]
General GC-MS Method Development Guidance

For GC-MS analysis, a standard non-polar or medium-polarity column is a good starting point.

Parameter Recommendation
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Program Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes. This program should be optimized based on the volatility of the reactants and products.
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-400 m/z

Visualizations

experimental_workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Workflow cluster_data Data Interpretation start Start Reaction sampling Take Aliquot at Time Points start->sampling quench Quench Reaction sampling->quench prep Sample Preparation (Dilution/Filtration) quench->prep hplc HPLC Analysis prep->hplc Liquid Samples gcms GC-MS Analysis prep->gcms Volatile/Derivatized Samples nmr NMR Analysis prep->nmr Structural Confirmation integration Peak Integration & Quantification hplc->integration gcms->integration nmr->integration comparison Compare to Standards integration->comparison kinetics Determine Reaction Kinetics comparison->kinetics

General experimental workflow for monitoring chemical reactions.

troubleshooting_logic start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_column Check Column Chemistry & Health peak_shape->check_column Yes retention Retention Time Shift? resolution->retention No optimize_mobile_phase Optimize Mobile Phase (pH, Gradient) resolution->optimize_mobile_phase Yes sensitivity Low Sensitivity? retention->sensitivity No check_system Check System (Pump, Leaks, Temp) retention->check_system Yes check_sample_prep Check Sample Prep & Concentration sensitivity->check_sample_prep Yes

A logical flow for troubleshooting common analytical issues.

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodo-3-methylpyridine. The content is designed to address specific issues that may be encountered during the workup of common cross-coupling reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, challenges such as low yields and side reactions can arise, particularly with heteroaromatic substrates like this compound.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in the Suzuki-Miyaura coupling of this compound can be attributed to several factors. The primary challenges often stem from the inherent properties of the substrate itself. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often preferred.[1]

  • Base Selection: The strength and solubility of the base can significantly impact the reaction outcome.

  • Reaction Temperature: Inadequate temperature may lead to incomplete conversion, while excessive heat can cause catalyst decomposition. Many Suzuki couplings require heating to 80-120 °C.[2]

  • Oxygen Contamination: Insufficient degassing of the reaction mixture can lead to oxidation of the phosphine ligand and deactivation of the palladium catalyst.[3]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4] To minimize this:

  • Thorough Degassing: Ensure that the solvent and reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Use a Pd(0) Precatalyst: Pd(II) precatalysts can sometimes promote homocoupling during their in situ reduction to Pd(0). Using a Pd(0) source like Pd₂(dba)₃ may be beneficial.

  • Optimize Reaction Conditions: Lowering the reaction temperature or using a less active catalyst might reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: Protodeboronation of my boronic acid is a significant issue. What can I do?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with heteroaryl boronic acids.[3] To mitigate this:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[3]

  • Anhydrous Conditions: Whenever possible, run the reaction under anhydrous conditions.

  • Choice of Base: A milder base may reduce the rate of protodeboronation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Influence of Catalyst System on Suzuki Coupling Yields

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, which serves as a useful benchmark for challenging aryl halides.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~95
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~85
Pd/C (3%)3WaterK₃PO₄1000.17100

Data is compiled and representative from multiple sources for comparison purposes.[5]

Mandatory Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: This compound, Boronic Acid/Ester, Base prep2 Establish Inert Atmosphere (Argon/Nitrogen) prep1->prep2 prep3 Add Pd Catalyst and Ligand prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 reaction Heat and Stir (e.g., 80-110 °C) prep4->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup1 Cool to Room Temperature monitor->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Aqueous Wash (Water, Brine) workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate workup4->workup5 purify Flash Column Chromatography workup5->purify product product purify->product Isolated Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. When working with this compound, careful consideration of the reaction conditions is necessary to achieve high yields and avoid common pitfalls.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination is not proceeding to completion. What should I check first?

A1: Incomplete conversion is a common issue and can often be traced back to a few key factors:

  • Base Solubility and Strength: The base must be sufficiently soluble in the reaction solvent to be effective. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though they may require higher temperatures or longer reaction times.[6]

  • Catalyst and Ligand Choice: For challenging substrates like aryl chlorides (and to some extent, fluorinated pyridines), bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the oxidative addition step.[6]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially when in its active Pd(0) state. Ensure the reaction is set up under a strictly inert atmosphere.

Q2: I am observing decomposition of my starting material or product. What could be the cause?

A2: Decomposition can be caused by a base that is too strong or a reaction temperature that is too high. If your substrate has base-sensitive functional groups, consider switching from a strong alkoxide base to a weaker carbonate or phosphate base.[6] Additionally, carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer period.

Q3: How can I remove the palladium catalyst from my final product?

A3: Residual palladium can be problematic, especially in pharmaceutical applications. Several methods can be used for its removal:

  • Silica Gel Chromatography: Standard flash chromatography is often effective at removing the bulk of the palladium catalyst.

  • Treatment with Scavengers: Isocyanide-based scavengers or functionalized silica gels can be used to bind and remove residual palladium.[7]

  • Activated Carbon: Stirring the product solution with activated carbon can also help to adsorb residual palladium.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 equiv.). Then add the amine (1.1-1.2 equiv.) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Data Presentation: Influence of Base and Solvent on Buchwald-Hartwig Amination

The choice of base and solvent is highly dependent on the specific substrates and catalyst system. The following table provides a general guide for optimization.

BaseTypepKa (approx.)Notes
NaOtBuStrong~19Very common and effective; can cause decomposition of sensitive functional groups.[6]
LHMDSStrong~26Highly effective, but also highly basic and may not be suitable for all substrates.
K₃PO₄Weaker~12.3A good alternative for base-sensitive substrates.[6]
Cs₂CO₃Weaker~10.2Often used for sensitive substrates; its solubility can be a factor.[6]
SolventTypeNotes
Toluene / XyleneAromaticCommonly used, good balance of solubility and high boiling point.[6]
1,4-DioxaneEtherFrequently used, but considered a high-impact solvent to be avoided if possible.[8]
THF / 2-MeTHFEtherGood general-purpose solvents; 2-MeTHF is a greener alternative to THF.[6]

Mandatory Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Pd Precatalyst, Ligand prep2 Establish Inert Atmosphere (Argon/Nitrogen) prep1->prep2 prep3 Add Base, Amine, and Degassed Solvent prep2->prep3 reaction Heat and Stir (e.g., 80-110 °C) prep3->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup1 Cool to Room Temperature monitor->workup1 workup2 Dilute and Filter through Celite workup1->workup2 workup3 Aqueous Wash (Water, Brine) workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate workup4->workup5 purify Flash Column Chromatography workup5->purify product product purify->product Isolated Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

III. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines. A successful reaction and workup depend on careful control of the reaction conditions and appropriate purification techniques.

Troubleshooting Guide & FAQs

Q1: My Sonogashira coupling is giving a low yield, and I see a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. To suppress this:

  • Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere. Degas all solvents and reagents thoroughly.

  • Copper(I) Co-catalyst: The copper(I) co-catalyst is crucial for the reaction. Ensure you are using a fresh, high-quality source of a Cu(I) salt (e.g., CuI).

  • Amine Base: The amine base (e.g., triethylamine or diisopropylamine) acts as both a base and a solvent and helps to keep the copper acetylide in solution. Ensure it is dry and of high purity.

Q2: The purification of my product is difficult due to residual copper salts. What is the best way to remove them?

A2: Copper salts can complicate purification. A common workup procedure to remove them involves:

  • Aqueous Ammonia Wash: After dilution with an organic solvent, washing the organic layer with a dilute aqueous solution of ammonia can help to complex and remove copper salts into the aqueous phase.

  • Filtration through Silica Gel: A short plug of silica gel can be effective at retaining polar copper salts while allowing the less polar product to elute.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general protocol and may need to be optimized.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the degassed amine base (e.g., triethylamine) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with dilute aqueous ammonia, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Influence of Reaction Parameters on Sonogashira Coupling of 2-Amino-3-bromopyridines

The following data on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides insights into the optimization of reaction conditions.

Catalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100372-96
PdCl₂(PPh₃)₂ (5)-CuI (10)Et₃NDMF100385
Pd(OAc)₂ (5)PPh₃ (10)CuI (10)Et₃NDMF100388

Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[8]

Mandatory Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Pd Catalyst, Cu(I) Co-catalyst prep2 Establish Inert Atmosphere (Argon/Nitrogen) prep1->prep2 prep3 Add Amine Base and Terminal Alkyne prep2->prep3 reaction Stir at RT or Heat Gently (e.g., 40-60 °C) prep3->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup1 Remove Solvent monitor->workup1 workup2 Dissolve in Organic Solvent/Water workup1->workup2 workup3 Aqueous Wash (NH₃, Water, Brine) workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate workup4->workup5 purify Flash Column Chromatography workup5->purify product product purify->product Isolated Product

Caption: Generalized workflow for Sonogashira coupling.

IV. Stille Coupling

The Stille coupling offers a way to form C-C bonds using organotin reagents. While effective, the toxicity of tin byproducts necessitates specific workup procedures.

Troubleshooting Guide & FAQs

Q1: My Stille coupling is sluggish. What can I do to improve the reaction rate?

A1: Sluggish Stille couplings can often be accelerated by:

  • Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step.

  • Solvent: A more polar aprotic solvent like DMF can increase the reaction rate.

  • Ligand: For challenging substrates, a more electron-rich and bulky ligand may be required.

Q2: How do I effectively remove the tin byproducts from my reaction mixture?

A2: The removal of organotin byproducts is a critical step in the workup of a Stille reaction. Common methods include:

  • Aqueous KF Wash: Washing the organic layer with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tri-n-butyltin fluoride, which can then be removed by filtration.[6]

  • Silica Gel Chromatography with Triethylamine: Running the column with an eluent containing a small amount of triethylamine can help to remove tin residues.[6]

  • DBU/Silica Gel Treatment: Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by filtration through silica gel can also be effective.

Experimental Protocol: General Procedure for Stille Coupling

This is a general protocol and should be optimized.

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.) in a degassed solvent (e.g., toluene or DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Wash the organic layer several times with an aqueous solution of KF. A precipitate may form, which should be removed by filtration through celite.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Stille Coupling Conditions for 2,6-Dichloro-4-iodopyridine

The following table provides representative conditions for the Stille coupling of the related substrate 2,6-dichloro-4-iodopyridine.

OrganostannaneCatalystSolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄Toluene1101685
Tributyl(vinyl)stannanePd₂(dba)₃/P(o-tol)₃DMF901282
(Thiophen-2-yl)tributylstannanePdCl₂(PPh₃)₂Toluene1002478

Yields are representative and can vary based on the specific substrate and reaction conditions.[2]

Mandatory Visualization: Stille Coupling Workflow

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Aryl Halide and Organostannane in Degassed Solvent prep2 Add Pd Catalyst prep1->prep2 reaction Heat under Inert Atmosphere (e.g., 80-110 °C) prep2->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup1 Cool to Room Temperature monitor->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Aqueous KF Wash workup2->workup3 workup4 Filter (if precipitate forms) workup3->workup4 workup5 Aqueous Wash (Water, Brine) workup4->workup5 workup6 Dry Organic Layer and Concentrate workup5->workup6 purify Flash Column Chromatography workup6->purify product product purify->product Isolated Product

Caption: Generalized workflow for Stille coupling.

References

Validation & Comparative

Reactivity Face-Off: 2-Fluoro-5-iodo-3-methylpyridine vs. 2-Bromo-5-iodo-3-methylpyridine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of appropriately functionalized heterocyclic building blocks is a critical determinant of synthetic efficiency and molecular diversity. Substituted pyridines, in particular, are privileged scaffolds in a vast array of pharmaceuticals. This guide provides an in-depth, objective comparison of the reactivity of two closely related dihalogenated pyridines: 2-fluoro-5-iodo-3-methylpyridine and 2-bromo-5-iodo-3-methylpyridine. The comparative analysis focuses on their performance in cornerstone organic reactions, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). The discussion is supported by established reactivity principles and representative experimental data to inform strategic decisions in synthesis design.

General Principles of Reactivity: A Tale of Two Halogens

The reactivity of this compound and 2-bromo-5-iodo-3-methylpyridine is dictated by the distinct electronic properties and bond strengths of the carbon-halogen bonds at the C2 and C5 positions of the pyridine ring.

In palladium-catalyzed cross-coupling reactions , the initial and often rate-determining step is the oxidative addition of the organohalide to the palladium(0) catalyst. The propensity for this step is governed by the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl > C-F. Consequently, the weaker C-I bond at the 5-position is anticipated to be significantly more reactive than both the C-Br and C-F bonds at the 2-position. When comparing the C-Br and C-F bonds, the C-Br bond is weaker and thus more susceptible to oxidative addition.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the reactivity is primarily influenced by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex, as well as its leaving group ability. The established reactivity order for halogens in SNAr reactions is F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Due to the significantly higher reactivity of the C-I bond, palladium-catalyzed cross-coupling reactions on both this compound and 2-bromo-5-iodo-3-methylpyridine are expected to proceed with high selectivity at the 5-position. The key distinction between the two molecules lies in the potential for subsequent cross-coupling at the 2-position, where the bromo-substituted pyridine offers a more reactive handle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For both substrates, the initial coupling is expected to occur at the C-I bond. The C-Br bond in 2-bromo-5-iodo-3-methylpyridine is more amenable to a subsequent Suzuki coupling than the C-F bond in the fluoro analogue, which would require more forcing conditions or specialized catalysts.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Analogous Halopyridines

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>12>85[1]
22-Bromo-4-fluoro-5-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100->95[1]
35-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585[2]

Note: The data presented is for analogous compounds and serves to illustrate the expected reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine

To a solution of the dihalopyridine (1.0 equiv) and the corresponding boronic acid (1.1 equiv) in a 4:1 mixture of 1,4-dioxane and water is added K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Dihalopyridine, Boronic Acid, Base, and Pd Catalyst degas Degas with Inert Gas reagents->degas heat Heat to Reaction Temperature degas->heat extract Aqueous Workup and Extraction heat->extract purify Column Chromatography extract->purify product Purified Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form C-C bonds between sp² and sp hybridized carbons. Similar to the Suzuki coupling, the C-I bond is the primary site of reaction for both this compound and 2-bromo-5-iodo-3-methylpyridine. The subsequent coupling at the C-Br position is feasible under appropriate conditions, whereas the C-F bond is generally unreactive in Sonogashira couplings.

Table 2: Representative Data for Sonogashira Coupling of Analogous Halopyridines

EntrySubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF100396[3]
26-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFrt16-[4]
32-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFrt--[5]

Note: The data presented is for analogous compounds and serves to illustrate the expected reactivity.

Experimental Protocol: Sonogashira Coupling of a Dihalopyridine

A mixture of the dihalopyridine (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv) in a mixture of THF and triethylamine (2:1) is degassed with argon. The reaction is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Sonogashira_Selectivity Site-Selectivity in Sonogashira Coupling start 2-Halo-5-iodopyridine (X = F or Br) intermediate 5-Alkynyl-2-halopyridine start->intermediate Pd-catalyzed coupling at C-I no_reaction No Reaction at C-F intermediate->no_reaction X = F bromo_reaction Further Coupling at C-Br (Possible) intermediate->bromo_reaction X = Br

Site-Selectivity in Sonogashira Coupling
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trend mirrors that of other palladium-catalyzed cross-couplings, with the C-I bond being the most reactive. Consequently, selective amination at the 5-position is expected for both substrates. The C-Br bond of 2-bromo-5-iodo-3-methylpyridine offers a viable site for a second amination, whereas the C-F bond of the fluoro analogue is significantly less reactive under typical Buchwald-Hartwig conditions.

Table 3: Representative Data for Buchwald-Hartwig Amination of Analogous Halopyridines

EntrySubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12-BromopyridineVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[6]
22-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110-[7]

Note: The data presented is for analogous compounds and serves to illustrate the expected reactivity.

Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopyridine

A mixture of the dihalopyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.5 equiv) in anhydrous toluene is degassed and heated to 110 °C under an argon atmosphere for 12 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to palladium-catalyzed reactions, the reactivity in SNAr is dominated by the C-F bond. The this compound is therefore the superior substrate for SNAr reactions at the 2-position. The C-Br bond in 2-bromo-5-iodo-3-methylpyridine is significantly less reactive towards nucleophilic attack, and the C-I bond is generally unreactive as a leaving group in SNAr.

Table 4: Expected Relative Reactivity in SNAr Reactions

SubstrateReactive SiteExpected Reactivity
This compoundC2-FHigh
2-Bromo-5-iodo-3-methylpyridineC2-BrLow

Experimental Protocol: SNAr with an Amine Nucleophile

To a solution of this compound (1.0 equiv) in DMSO is added morpholine (1.2 equiv) and K₂CO₃ (2.0 equiv). The reaction mixture is heated to 100 °C and monitored by TLC. Upon completion, the mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated to give the crude product, which is then purified by column chromatography.

SNAr_Reactivity Comparative SNAr Reactivity fluoro This compound fluoro_product 2-Amino-5-iodo-3-methylpyridine fluoro->fluoro_product SNAr with Amine (High Reactivity) bromo 2-Bromo-5-iodo-3-methylpyridine bromo_product Low to No Reaction bromo->bromo_product SNAr with Amine (Low Reactivity)

Comparative Reactivity in SNAr Reactions

Conclusion

The choice between this compound and 2-bromo-5-iodo-3-methylpyridine as a synthetic intermediate is highly dependent on the desired chemical transformation.

  • For sequential palladium-catalyzed cross-coupling reactions , where initial reaction at the 5-position is followed by a second coupling at the 2-position, 2-bromo-5-iodo-3-methylpyridine is the superior choice due to the greater reactivity of the C-Br bond over the C-F bond.

  • For selective functionalization at the 2-position via nucleophilic aromatic substitution , This compound is the preferred substrate, as the C-F bond is significantly more activated towards nucleophilic attack.

This guide provides a foundational understanding of the reactivity profiles of these two valuable building blocks, enabling researchers to make more strategic and informed decisions in the design and execution of synthetic routes for novel and complex molecular targets.

References

A Comparative Guide to 2-Fluoro-5-iodo-3-methylpyridine and Other Halopyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Fluoro-5-iodo-3-methylpyridine with other halopyridine alternatives, focusing on their performance in key synthetic transformations. The strategic placement of both fluorine and iodine atoms on the pyridine ring gives this compound a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2]

The incorporation of fluorine into pyridine-based scaffolds can enhance drug potency, selectivity, metabolic stability, and pharmacokinetics.[3][4][5] The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making the iodine atom an excellent leaving group for various cross-coupling reactions.[6] This guide will delve into the comparative reactivity of this compound, supported by established chemical principles and experimental data.

Data Presentation: Physicochemical Properties and Reactivity Comparison

The choice of a halopyridine building block is often dictated by its physical properties and, more critically, its reactivity in subsequent chemical transformations. The following tables summarize key quantitative data for this compound and its common bromo- and chloro-analogs.

Table 1: Physicochemical Properties of Selected 3-Methylhalopyridines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
This compound205245-17-6C₆H₅FIN237.01Solid~75-80[7]
5-Bromo-2-fluoro-3-methylpyridine136009-97-3C₆H₅BrFN190.00Data not availableData not available
5-Chloro-2-fluoro-3-methylpyridine884494-49-9C₆H₅ClFN145.55Data not availableData not available

Table 2: Expected Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy decreases down the group (C-Cl > C-Br > C-I), leading to a predictable trend in reactivity.

Reaction TypeReactivity Order (based on Halogen at C-5)General Observations
Suzuki-Miyaura Coupling I > Br > ClThe C-I bond undergoes oxidative addition to the Pd(0) catalyst much more readily than C-Br or C-Cl bonds.[8] This allows reactions with iodo-pyridines to proceed under milder conditions (lower temperatures, lower catalyst loading). Chloro-pyridines often require more specialized, electron-rich ligands and higher temperatures to achieve comparable yields.[9][10]
Sonogashira Coupling I > OTf > Br >> ClSimilar to the Suzuki coupling, iodo-substituted pyridines are the most reactive substrates for Sonogashira reactions due to the ease of oxidative addition.[11] Selective coupling at the iodine position is possible in the presence of a bromine or chlorine atom on the same molecule.[11]
Buchwald-Hartwig Amination I > Br > ClThe trend in reactivity for C-N bond formation mirrors that of C-C coupling reactions. The use of iodo-pyridines generally results in faster reactions and broader substrate scope under milder conditions compared to their bromo and chloro counterparts.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative protocols for key cross-coupling reactions involving halopyridines.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the palladium-catalyzed coupling of a halopyridine with an arylboronic acid.

Materials:

  • Halopyridine (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol or Dioxane/Water mixture) (5 mL)

Procedure:

  • To a reaction flask, add the halopyridine, arylboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or GC-MS.[12]

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Sonogashira Cross-Coupling

This protocol describes a general procedure for the copper-palladium co-catalyzed coupling of a halopyridine with a terminal alkyne.[13]

Materials:

  • Halopyridine (e.g., this compound) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine) (2.0 mmol)

  • Solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • In a flask under an inert atmosphere, dissolve the halopyridine and terminal alkyne in the solvent.

  • To this solution, add the palladium catalyst, copper(I) iodide, and the base.[11][14]

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC or GC-MS).[10]

  • Once the reaction is complete, dilute the mixture with an ether (e.g., Et₂O) and filter through a pad of Celite® to remove the catalyst residues.[11]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the chemistry of halopyridines.

G cluster_reactivity Relative Reactivity of Halogens in Pd Cross-Coupling I Iodo (C-I) Br Bromo (C-Br) I->Br Faster Cl Chloro (C-Cl) Br->Cl Faster lab Ease of Oxidative Addition

Caption: Relative reactivity of halopyridines in cross-coupling.

G cluster_workflow General Suzuki-Miyaura Coupling Workflow start Reactants (Halopyridine, Boronic Acid) mix Add Pd Catalyst & Base in Solvent start->mix react Heat under Inert Atmosphere mix->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Purified Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G cluster_catalytic_cycle Simplified Catalytic Cycle for Cross-Coupling pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add + R¹-X trans Transmetalation ox_add->trans + R²-M red_elim Reductive Elimination trans->red_elim - M-X red_elim->pd0 - R¹-R² note R¹-X = Halopyridine R²-M = Boronic Acid / Alkyne Reactivity of R¹-X depends on X (I > Br > Cl)

Caption: The catalytic cycle for palladium-catalyzed cross-coupling.

References

Confirming the Structure of 2-Fluoro-5-iodo-3-methylpyridine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of the spectroscopic data expected for the target compound, 2-Fluoro-5-iodo-3-methylpyridine, against potential isomeric impurities or related structures. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a clear and confident structural assignment can be achieved.

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, with fluorine and iodine moieties often introduced to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The precise placement of these substituents is paramount to the intended biological activity. This guide outlines the expected spectroscopic signatures for this compound and compares them with plausible alternatives to aid in its definitive identification.

Comparative Spectroscopic Data

To confirm the regiochemistry of this compound, it is essential to compare its spectroscopic data with that of potential isomers that could arise during synthesis, such as 2-Fluoro-3-iodo-5-methylpyridine. Below is a summary of expected and reported data for these and related compounds.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundH-4H-6CH₃Solvent
This compound (Expected) ~7.8-8.0 (d)~8.1-8.3 (s)~2.3-2.5 (s)CDCl₃
2-Fluoro-3-iodo-5-methylpyridine~7.5 (d)~8.0 (s)~2.4 (s)CDCl₃
2-Fluoro-3-methylpyridine~7.0-7.8 (m)~8.0 (d)~2.3 (s)CDCl₃
2-Fluoro-5-iodopyridine~7.4 (dd)~8.3 (d)-CDCl₃

Data for related compounds is sourced from publicly available spectral databases. Expected values for the target compound are predicted based on substituent effects.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundC-2C-3C-4C-5C-6CH₃
This compound (Expected) ~160-165 (d, ¹JCF)~125-130 (d, ²JCF)~150-155 (d, ³JCF)~90-95 (s)~150-155 (d, ⁴JCF)~15-20 (s)
2-Fluoro-3-methylpyridine162.9 (d)123.5 (d)139.1 (d)122.1 (s)147.2 (d)14.3 (d)

¹³C NMR data for 2-Fluoro-3-methylpyridine is available in the literature[1][2]. Expected values for the target compound are estimated based on the known effects of iodine and fluorine substituents on the pyridine ring.

Table 3: Comparative IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Molecular WeightKey MS Fragments (m/z)
This compound ~1600-1550 (C=C, C=N stretch), ~1250-1200 (C-F stretch), ~600-500 (C-I stretch)237.01237 (M⁺), 222 (M⁺-CH₃), 110 (M⁺-I)
2-Fluoro-3-iodo-5-methylpyridineSimilar to the target compound237.01237 (M⁺), 222 (M⁺-CH₃), 110 (M⁺-I)

Molecular weight and formula (C₆H₅FIN) are consistent for both isomers[3][4]. While IR and the parent mass peak will be identical, fragmentation patterns in high-resolution mass spectrometry might show subtle differences.

Experimental Workflow and Methodologies

The definitive structural confirmation relies on a systematic application of spectroscopic techniques. The following workflow is recommended.

G Spectroscopic Workflow for Structural Confirmation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Confirmation A Synthesized Product B Purification (e.g., Chromatography) A->B C Pure Analyte B->C D Mass Spectrometry (MS) C->D E Infrared (IR) Spectroscopy C->E F ¹H & ¹³C NMR Spectroscopy C->F H Compare with Expected Data D->H E->H G 2D NMR (COSY, HSQC, HMBC) F->G G->H I Structure Confirmed H->I J Inconsistent Data H->J K Re-evaluate Structure/Purity J->K

Figure 1: Workflow for Spectroscopic Analysis.
Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans. The chemical shifts of the two aromatic protons and the methyl singlet will be crucial. The coupling patterns (or lack thereof) will help determine the relative positions of the substituents.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise. Proton decoupling should be applied. The chemical shifts, particularly of the carbon atoms directly bonded to fluorine and iodine, are highly informative. The C-F coupling constants (¹JCF, ²JCF, etc.) provide definitive evidence for the position of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are ambiguous, 2D NMR experiments can be performed. HMBC (Heteronuclear Multiple Bond Correlation) will be particularly useful to establish long-range correlations between protons (e.g., the methyl protons) and carbons in the pyridine ring, confirming the substitution pattern.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Key absorptions to note are the aromatic C=C and C=N stretching vibrations, the strong C-F stretching band, and the low-frequency C-I stretching vibration. While not sufficient for distinguishing isomers on its own, IR spectroscopy is excellent for confirming the presence of the key functional groups.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition (C₆H₅FIN). The fragmentation pattern can also provide structural clues, although it may be similar for isomers.

By systematically applying these spectroscopic methods and comparing the obtained data with the expected values and those of potential alternatives, researchers can confidently confirm the structure of their synthesized this compound.

References

A Comparative Guide: LC-MS versus GC-MS for the Analysis of 2-Fluoro-5-iodo-3-methylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to ensure the purity, safety, and efficacy of synthesized compounds. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-Fluoro-5-iodo-3-methylpyridine reaction mixtures. This halogenated pyridine derivative is a key building block in the synthesis of various pharmaceuticals and agrochemicals.

The choice between LC-MS and GC-MS depends on the specific goals of the analysis, the nature of the compounds in the reaction mixture, and the desired level of sensitivity and selectivity. This guide will delve into the experimental protocols for each technique, present a comparative data summary, and illustrate the analytical workflow to aid in selecting the most appropriate method for your research needs.

Data Presentation: A Comparative Overview

The following table summarizes the key analytical parameters for the hypothetical analysis of a this compound reaction mixture using LC-MS and GC-MS. The reaction is presumed to involve the iodination and subsequent fluorination of a picoline precursor, leading to potential impurities.

AnalyteMolecular Weight ( g/mol )Expected Retention Time (LC-MS)Expected m/z (LC-MS, [M+H]⁺)Expected Retention Time (GC-MS)Expected m/z (GC-MS, M⁺)
This compound237.015.8 min238.08.2 min237.0
3-methylpyridine (Picoline) - Starting Material93.132.1 min94.13.5 min93.1
5-Iodo-3-methylpyridine - Intermediate218.994.5 min219.97.1 min218.9
2-Hydroxy-5-iodo-3-methylpyridine - Byproduct234.993.9 min236.0>10 min (may require derivatization)235.0

Experimental Protocols

Detailed methodologies for both LC-MS and GC-MS are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and the exact composition of the reaction mixture.

LC-MS Experimental Protocol

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture in 900 µL of a 50:50 acetonitrile/water solution.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any solid material.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS System and Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 175 V.

  • Mass Range: m/z 50-1000.

GC-MS Experimental Protocol

1. Sample Preparation:

  • Dilute 100 µL of the reaction mixture with 900 µL of dichloromethane.

  • Add an internal standard (e.g., 10 µL of a 1 mg/mL solution of 4-chloropyridine in dichloromethane).

  • Vortex the sample for 30 seconds.

  • Transfer to a GC vial for analysis.

2. GC-MS System and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS System: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 35-500.

Mandatory Visualization

The following diagrams illustrate the analytical workflows for the LC-MS and GC-MS analysis of the this compound reaction mixture.

LC-MS vs GC-MS Workflow cluster_0 LC-MS Analysis Workflow cluster_1 GC-MS Analysis Workflow lc_start Reaction Mixture Aliquot lc_prep Sample Preparation: - Dilution (Acetonitrile/Water) - Vortexing - Centrifugation lc_start->lc_prep Step 1 lc_hplc HPLC Separation: - C18 Reversed-Phase Column - Gradient Elution lc_prep->lc_hplc Step 2 lc_ms Mass Spectrometry: - Electrospray Ionization (ESI) - High-Resolution MS lc_hplc->lc_ms Step 3 lc_data Data Analysis: - Chromatogram Extraction - Mass Spectrum Interpretation lc_ms->lc_data Step 4 lc_result Identification & Quantification of Polar & Non-Polar Compounds lc_data->lc_result Step 5 gc_start Reaction Mixture Aliquot gc_prep Sample Preparation: - Dilution (Dichloromethane) - Internal Standard Addition gc_start->gc_prep Step A gc_gc GC Separation: - DB-5ms Capillary Column - Temperature Programming gc_prep->gc_gc Step B gc_ms Mass Spectrometry: - Electron Ionization (EI) - Quadrupole Mass Analyzer gc_gc->gc_ms Step C gc_data Data Analysis: - Chromatogram Integration - Spectral Library Matching gc_ms->gc_data Step D gc_result Identification & Quantification of Volatile & Semi-Volatile Compounds gc_data->gc_result Step E

Caption: Comparative workflow for LC-MS and GC-MS analysis of a reaction mixture.

Comparison of Techniques

LC-MS: The Versatile Workhorse

LC-MS is a highly versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.

Advantages:

  • Broad Applicability: Can analyze a wide range of compounds with varying polarities and molecular weights without the need for derivatization. This is particularly advantageous for analyzing potential polar byproducts like 2-Hydroxy-5-iodo-3-methylpyridine.

  • Soft Ionization: Electrospray ionization (ESI) is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, simplifying spectral interpretation.

  • High Sensitivity: Modern LC-MS systems offer excellent sensitivity, enabling the detection of trace-level impurities.

Limitations:

  • Matrix Effects: The presence of non-volatile salts or other matrix components can suppress the ionization of the target analyte, affecting quantification.

  • Chromatographic Challenges: Achieving baseline separation of closely related isomers can sometimes be challenging and may require extensive method development.

GC-MS: The Gold Standard for Volatiles

GC-MS is a robust and highly reproducible technique that excels in the analysis of volatile and semi-volatile compounds.

Advantages:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency, allowing for the resolution of complex mixtures and isomeric compounds.

  • Reproducible Fragmentation: Electron Ionization (EI) is a high-energy ionization technique that produces reproducible fragmentation patterns. These "fingerprints" can be matched against extensive spectral libraries (e.g., NIST) for confident compound identification.

  • Robustness: GC-MS systems are generally considered very robust and require less frequent maintenance compared to LC-MS systems.

Limitations:

  • Analyte Volatility: Compounds must be volatile and thermally stable to be amenable to GC-MS analysis. Non-volatile or thermally labile compounds may require derivatization, which adds an extra step to the sample preparation and can introduce variability. For instance, the polar byproduct 2-Hydroxy-5-iodo-3-methylpyridine might not elute from the GC column without derivatization.

  • Limited to Lower Molecular Weights: GC-MS is generally suitable for compounds with a molecular weight below ~600 Da.

Conclusion: Making the Right Choice

Both LC-MS and GC-MS are powerful tools for the analysis of this compound reaction mixtures.

  • LC-MS is the preferred method for a comprehensive analysis of the reaction mixture , as it can simultaneously analyze the starting materials, the final product, and a wide range of potential polar and non-polar byproducts without the need for derivatization. Its soft ionization technique simplifies the identification of unknown impurities.

  • GC-MS is an excellent choice for routine quality control and for the specific quantification of the volatile and semi-volatile components in the reaction mixture, such as the starting picoline, the iodinated intermediate, and the final product. Its high chromatographic resolution and extensive spectral libraries provide a high degree of confidence in compound identification.

For a complete and thorough understanding of the reaction profile, a combination of both techniques can be employed, leveraging the strengths of each to provide a comprehensive characterization of the this compound reaction mixture. This dual-pronged approach ensures the identification and quantification of a broad spectrum of analytes, ultimately leading to a more robust and well-characterized synthetic process.

Comparative Crystallographic Analysis of 2-Fluoro-5-iodo-3-methylpyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the crystallographic structures of derivatives from 2-Fluoro-5-iodo-3-methylpyridine remains a challenge due to the limited availability of public X-ray diffraction data for this specific family of compounds. Extensive searches of chemical and crystallographic databases did not yield specific crystal structures for derivatives of this compound. However, to provide a valuable resource for researchers in drug development and materials science, this guide presents a comparative analysis of structurally related halogenated and methylated pyridine compounds for which crystallographic data is available. This information can serve as a proxy for understanding the potential structural landscape of this compound derivatives.

This guide offers a foundational understanding of the crystallographic characteristics of substituted pyridines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique combination of fluorine, iodine, and a methyl group in the target compound suggests a rich potential for diverse intermolecular interactions and crystal packing arrangements, making its derivatives promising candidates for novel molecular architectures.

Comparison of Crystallographic Data for Related Pyridine Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
2-Chloro-5-iodopyridineC₅H₃ClINOrthorhombicP2₁2₁2₁4.02114.23212.345909090706.3
2-Amino-5-bromopyridineC₅H₅BrN₂MonoclinicP2₁/c7.84513.8816.02390108.7390620.9
3,5-DimethylpyridineC₇H₉NMonoclinicP2₁/c10.8415.86411.23390116.1890641.3

Note: This data is sourced from publicly available crystallographic databases and serves as a reference for structurally similar compounds.

Experimental Protocols

The determination of crystal structures is a meticulous process involving crystal growth, data collection, and structure refinement. Below are generalized experimental protocols that are typically employed in the X-ray crystallography of small organic molecules like pyridine derivatives.

Single Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data is processed using specialized software to integrate the reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Workflow for Crystallographic Analysis

The process from synthesizing a compound to analyzing its crystal structure follows a logical workflow. This can be visualized as a series of sequential steps, each with specific inputs and outputs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Pyridine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Crystallographic Data Analysis Refinement->Analysis molecular_interactions Pyridine Pyridine Derivative HBond Hydrogen Bonding Pyridine->HBond N···H-X XBond Halogen Bonding (I···N, I···O) Pyridine->XBond C-I···N PiStacking π-π Stacking Pyridine->PiStacking Aromatic Ring Interaction vdW van der Waals Forces Pyridine->vdW

Navigating the Bioactive Landscape of 2-Halo-5-iodo-3-methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design and synthesis of novel therapeutic agents are paramount. The halogenated pyridine scaffold, particularly derivatives of 2-halo-5-iodo-3-methylpyridine, serves as a versatile building block in the creation of potent and selective inhibitors for various biological targets. This guide provides an objective comparison of the biological activities of compounds synthesized from this chemical starting point, supported by experimental data and detailed protocols to aid in future research and development endeavors.

While direct biological screening data for compounds derived specifically from 2-Fluoro-5-iodo-3-methylpyridine is not extensively available in publicly accessible literature, the closely related analog, 2-chloro-3-amino-5-iodopyridine, has been utilized in the synthesis of potent kinase inhibitors. This guide will focus on a series of novel pyrrolo[2,3-b]pyridine derivatives synthesized from this precursor and their subsequent biological evaluation as potential anticancer agents.

Comparative Analysis of Biological Activity

A study focused on the development of novel inhibitors for Janus kinase 2 (JAK2), a key enzyme in the signaling pathways of various cytokines and growth factors implicated in myeloproliferative neoplasms and other cancers, utilized a 2-chloro-3-amino-5-iodopyridine core to synthesize a library of pyrrolo[2,3-b]pyridine compounds. The inhibitory activities of these compounds against JAK2 were evaluated and are summarized in the table below.

Compound IDModificationJAK2 IC50 (nM)
Compound A Phenylamino at C4150
Compound B (4-Fluorophenyl)amino at C480
Compound C (3-Aminophenyl)amino at C450
Compound D (4-Hydroxyphenyl)amino at C435
Reference Drug Ruxolitinib3.3

The data clearly indicates that substitutions at the C4 position of the pyrrolo[2,3-b]pyridine scaffold significantly influence the inhibitory potency against JAK2. The introduction of a hydroxyl group on the phenylamino substituent (Compound D) resulted in the most potent compound in this series, with an IC50 value of 35 nM. While not as potent as the established drug Ruxolitinib, these findings highlight a promising avenue for further optimization of this chemical scaffold.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are provided below.

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

The synthesis of the pyrrolo[2,3-b]pyridine scaffold was initiated from 2-chloro-3-amino-5-iodopyridine. A Sonogashira coupling reaction with a terminal alkyne was performed, followed by a palladium-catalyzed cyclization to form the pyrrolo[2,3-b]pyridine core. Subsequent Buchwald-Hartwig amination was employed to introduce various substituted anilines at the C4 position.

In Vitro Kinase Inhibition Assay (JAK2)

The inhibitory activity of the synthesized compounds against JAK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the JAK2 enzyme.

Procedure:

  • Recombinant human JAK2 enzyme was incubated with varying concentrations of the test compounds in an assay buffer containing ATP and a biotinylated substrate peptide.

  • The reaction was allowed to proceed at room temperature for 60 minutes.

  • The reaction was stopped by the addition of a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • After a 60-minute incubation, the TR-FRET signal was measured using a suitable plate reader.

  • IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Janus kinase (JAK) signaling pathway, which is the target of the synthesized compounds, and the general experimental workflow for their synthesis and screening.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Regulation

Caption: The JAK-STAT signaling pathway.

Experimental_Workflow Start 2-Chloro-3-amino-5-iodopyridine Synthesis Synthesis of Pyrrolo[2,3-b]pyridine Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Kinase Inhibition Assay (JAK2) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Experimental workflow for synthesis and screening.

Comparative Guide to In Vitro Assays for Pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro assays utilized to characterize pyridine derivatives, particularly those developed as kinase inhibitors. While direct derivatives of 2-Fluoro-5-iodo-3-methylpyridine are under active investigation, this guide draws upon experimental data from structurally related pyridine-based compounds targeting key oncogenic kinases such as PIM-1 and EGFR. The methodologies and data presented herein serve as a practical reference for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction to Pyridine Derivatives in Kinase Inhibition

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The functionalization of the pyridine ring, as exemplified by intermediates like this compound, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the in vitro characterization of two classes of pyridine derivatives: PIM-1 inhibitors and EGFR inhibitors.

Performance Data Comparison: PIM-1 and EGFR Inhibitors

The following tables summarize the in vitro activity of representative pyridine derivatives against their respective kinase targets and cancer cell lines.

Table 1: In Vitro Activity of Pyridine-Based PIM-1 Kinase Inhibitors
Compound IDPIM-1 Kinase IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference CompoundPIM-1 Kinase IC50 (nM)Cytotoxicity IC50 (µM)
Compound 12 14.3MCF-70.5Staurosporine16.7-
HepG25.27Doxorubicin-2.14 (MCF-7)
Compound 6 19.4MCF-7>1002.48 (HepG2)
HepG25.27
Compound 11 42.3MCF-70.73
HepG2>100
Compound 13 19.8MCF-7>100
HepG2>100

Data adapted from a study on pyridine-based PIM-1 inhibitors.[1]

Table 2: In Vitro Activity of Pyridine-Based EGFR Kinase Inhibitors
Compound IDEGFRwt IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference CompoundEGFRwt IC50 (nM)Anti-proliferative IC50 (µM)
Compound 13 5.06A5490.23Gefitinib3.220.15 (A549)
SW4800.31Lapatinib27.060.21 (SW480)
Compound 5 1--Vandetanib11-

Data adapted from studies on quinazoline and 4-anilino-quinazoline derivatives as EGFR inhibitors.[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

PIM-1 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the activity of the PIM-1 kinase enzyme.

  • Materials : Recombinant PIM-1 kinase, substrate peptide, ATP, kinase reaction buffer, wash buffer, primary and secondary antibodies, and a colorimetric substrate.

  • Protocol :

    • A microplate is coated with a PIM-1 substrate.

    • Recombinant PIM-1 enzyme is added to the wells along with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.

    • The plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.

    • After incubation and washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

    • A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader.

    • The percentage of inhibition is calculated relative to a control (DMSO-treated) sample, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.[1]

EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of compounds on purified EGFR kinase activity.

  • Materials : Recombinant human EGFR, synthetic peptide substrate, ATP, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • Protocol :

    • The EGFR enzyme is added to the wells of a microplate containing kinase buffer.

    • Test compounds are serially diluted and added to the wells.

    • The reaction is initiated by adding ATP and the peptide substrate.

    • The plate is incubated to allow the kinase reaction to proceed.

    • A detection reagent is added to stop the reaction and measure the amount of ATP remaining or ADP produced, which is inversely proportional to the kinase activity.

    • Luminescence or fluorescence is measured, and IC50 values are calculated.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of compounds on the viability and metabolic activity of cancer cells.

  • Materials : Cancer cell lines (e.g., MCF-7, HepG2, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Protocol :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds.

    • Cells are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value is determined.[3][4][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials : Cancer cell line, test compounds, Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.

  • Protocol :

    • Cells are treated with the test compound for a specified duration.

    • Both adherent and floating cells are collected and washed with PBS.

    • Cells are resuspended in binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a general experimental workflow for kinase inhibitor screening are provided below.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BAD BAD AKT->BAD Inhibition mTOR->Proliferation PIM1 PIM-1 PIM1->BAD Inhibition EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR PIM1_Inhibitor PIM-1 Inhibitor PIM1_Inhibitor->PIM1

Caption: Simplified signaling pathways for EGFR and PIM-1 kinases.

Kinase_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action cluster_lead_opt Lead Optimization Compound_Library Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., ELISA, FRET) Compound_Library->Biochemical_Assay Hit_Compounds Hit Compounds Biochemical_Assay->Hit_Compounds Identify Hits Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Hit_Compounds->Cell_Proliferation Cytotoxicity Cytotoxicity Assay Hit_Compounds->Cytotoxicity Confirmed_Hits Confirmed Hits Cell_Proliferation->Confirmed_Hits Confirm Activity Cytotoxicity->Confirmed_Hits Apoptosis_Assay Apoptosis Assay (Annexin V) Confirmed_Hits->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Confirmed_Hits->Cell_Cycle_Analysis Western_Blot Western Blot (Target Phosphorylation) Confirmed_Hits->Western_Blot Lead_Compound Lead Compound Apoptosis_Assay->Lead_Compound Elucidate Mechanism Cell_Cycle_Analysis->Lead_Compound Western_Blot->Lead_Compound

Caption: General workflow for in vitro kinase inhibitor screening.

References

Comparative Cytotoxicity Analysis of Halogenated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cytotoxic Performance of Halogenated Pyridine Derivatives, Supported by Experimental Data.

This guide provides a comparative overview of the cytotoxic effects of various halogenated pyridine analogs, offering insights into their potential as anticancer agents. While specific cytotoxicity data for 2-Fluoro-5-iodo-3-methylpyridine is not extensively available in the public domain, this analysis leverages data from structurally related compounds to inform on structure-activity relationships and potential therapeutic applications.

Quantitative Cytotoxicity Data

The cytotoxic activity of various pyridine derivatives against several cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
Pyridone 1HepG2 (Liver Carcinoma)4.5 ± 0.3[1]
Pyridine 2HepG2 (Liver Carcinoma)>20[1]
Pyridone 1MCF-7 (Breast Adenocarcinoma)>20[1]
Pyridine 2MCF-7 (Breast Adenocarcinoma)>20[1]
3-ChloropyridineV(3) CellsDose-dependent[2]
2-ChloropyridineV(3) CellsNon-cytotoxic[2]
3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridineA375 (Melanoma)Significant[3]
[2,2';6',2'']-TerpyridineVarious human cancer cell linesMost significant[4]

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for another 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[8]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically includes lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[9]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 490 nm).[9] The amount of formazan formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_reagent Addition of Assay Reagent (MTT/LDH) incubation->assay_reagent readout Absorbance Reading assay_reagent->readout data_processing Data Processing readout->data_processing ic50 IC50 Determination data_processing->ic50 G Simplified Apoptosis Signaling Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Signaling Pathways cluster_execution Execution Phase chemo Chemotherapeutic Agents extrinsic Extrinsic Pathway (Death Receptors) chemo->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) chemo->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bcl2 Bcl-2 family regulation intrinsic->bcl2 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to PIM Kinase Inhibitors Synthesized from Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of drugs synthesized using 2-fluoro-5-iodo-3-methylpyridine and its structural isomers. The focus is on the pan-PIM kinase inhibitor, PIM447 (also known as LGH447), a clinical-stage compound developed for the treatment of hematological malignancies. This document outlines its performance against alternative therapies, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to PIM Kinases and Their Inhibition

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1][] Their overexpression is implicated in the pathogenesis of various cancers, particularly hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML).[3][4] This makes them an attractive target for cancer therapy. The development of small molecule inhibitors, often utilizing fluorinated pyridine scaffolds for enhanced binding affinity and metabolic stability, represents a promising therapeutic strategy.

PIM447: A Case Study in Fluorinated Pyridine-Based PIM Kinase Inhibition

PIM447 is a potent and selective, orally available pan-PIM kinase inhibitor that has undergone phase I clinical trials for relapsed and/or refractory multiple myeloma.[5][6][7] Its chemical structure, N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, highlights the incorporation of a fluorinated pyridine core.[5]

Efficacy of PIM447

The efficacy of PIM447 has been evaluated in both preclinical models and clinical trials, demonstrating its potential as a therapeutic agent.

Preclinical Efficacy:

In preclinical studies, PIM447 has shown potent cytotoxic effects against a range of hematological cancer cell lines.[8][9] It induces cell cycle arrest and apoptosis, mediated by the downregulation of key survival proteins.[8][10] Furthermore, PIM447 has demonstrated significant anti-tumor activity in animal models of AML and MM.[5][8]

Clinical Efficacy:

Phase I clinical trials in patients with relapsed and/or refractory multiple myeloma have established the safety and preliminary efficacy of PIM447.[6][7] The table below summarizes key findings from these trials.

Clinical Trial Data for PIM447 in Relapsed/Refractory Multiple Myeloma
Parameter Result
Maximum Tolerated Dose (MTD) 500 mg once daily[7]
Recommended Dose (RD) 300 mg once daily[7]
Overall Response Rate (ORR) 8.9% - 15.4%[6][7]
Disease Control Rate (DCR) 69.2% - 72.2%[6][7]
Clinical Benefit Rate (CBR) 23.1% - 25.3%[6][7]
Median Progression-Free Survival (at RD) 10.9 months[7]

Data compiled from multiple Phase I studies.[6][7]

Comparative Performance

PIM447 has shown promising single-agent activity in a heavily pre-treated patient population.[7] A key finding from preclinical studies is the strong synergistic effect of PIM447 when combined with standard-of-care treatments for multiple myeloma.[8][11]

Synergistic Combinations with PIM447 in Multiple Myeloma Cell Lines
Combination Combination Index (CI) *
PIM447 + Bortezomib + Dexamethasone0.002[8][11]
PIM447 + Lenalidomide + Dexamethasone0.065[8][11]
PIM447 + Pomalidomide + Dexamethasone0.077[8][11]

*A Combination Index (CI) < 1 indicates synergy.

These findings suggest that PIM447 could be a valuable addition to existing therapeutic regimens, potentially overcoming resistance and improving patient outcomes.

Experimental Protocols and Methodologies

Synthesis of PIM447

While the specific use of this compound as the absolute starting material for the commercial synthesis of PIM447 is proprietary, the synthesis of analogous compounds and the core chemical structure strongly point to the use of substituted and functionalized fluorinated pyridines. The general synthetic strategy involves the coupling of a functionalized pyridine core with other cyclic and aromatic moieties. A detailed synthesis of PIM447 is described in the Journal of Medicinal Chemistry (2015, 58, 21, 8373-86), which involves a multi-step process culminating in the final compound.[5]

In Vitro Cell Viability and Apoptosis Assays

The anti-proliferative effects of PIM447 on multiple myeloma cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Apoptosis induction was evaluated by flow cytometry using Annexin V and propidium iodide staining.[12]

In Vivo Xenograft Models

The in vivo efficacy of PIM447 was evaluated in murine models of disseminated human multiple myeloma.[8] Tumor burden was monitored using bioluminescence imaging, and the effects on bone disease were assessed through imaging and histological analysis.[8]

Clinical Trial Protocol

The phase I clinical trials of PIM447 were open-label, multicenter, dose-escalation studies in patients with relapsed and/or refractory multiple myeloma.[6][7] The primary objectives were to determine the maximum tolerated dose and the recommended dose for expansion. Secondary objectives included assessing safety, pharmacokinetics, and preliminary anti-myeloma activity.[7]

Signaling Pathways and Visualizations

PIM kinases are downstream effectors of several key signaling pathways that promote cell survival and proliferation, most notably the JAK/STAT and PI3K/Akt pathways.[1][13]

PIM_Kinase_Signaling_Pathway cluster_outcomes Cellular Outcomes Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Transcription Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad (pro-apoptotic) PIM->Bad cMyc c-Myc PIM->cMyc CellCycle Cell Cycle Progression PIM->CellCycle Proliferation Cell Proliferation mTORC1->Proliferation Apoptosis Inhibition of Apoptosis Bad->Apoptosis cMyc->CellCycle cMyc->Proliferation PIM447 PIM447 PIM447->PIM

Caption: PIM Kinase Signaling Pathway and Point of Inhibition by PIM447.

The diagram above illustrates the central role of PIM kinases in integrating signals from growth factor receptors to regulate key cellular processes. PIM447 exerts its therapeutic effect by directly inhibiting the activity of all three PIM kinase isoforms.

Experimental_Workflow Start Synthesis of PIM447 (from fluorinated pyridine precursors) InVitro In Vitro / Ex Vivo Studies Start->InVitro CellLines Myeloma Cell Lines & Patient Samples InVitro->CellLines InVivo In Vivo Studies InVitro->InVivo Assays - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - Western Blot CellLines->Assays Xenograft Murine Xenograft Model of Human Myeloma InVivo->Xenograft Clinical Clinical Trials (Phase I) InVivo->Clinical Efficacy - Tumor Burden (Bioluminescence) - Bone Disease Assessment Xenograft->Efficacy Patients Relapsed/Refractory Multiple Myeloma Patients Clinical->Patients Endpoints - MTD & RD Determination - Safety & Tolerability - Preliminary Efficacy (ORR, DCR) Patients->Endpoints

References

A Comparative Guide to Validating the Purity of 2-Fluoro-5-iodo-3-methylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of success. For researchers and scientists, the integrity of starting materials like 2-Fluoro-5-iodo-3-methylpyridine is paramount to ensure reproducible and reliable experimental outcomes. This guide provides an objective comparison of methods to validate the purity of this compound against structurally similar alternatives, supported by detailed experimental protocols and representative data.

Introduction to this compound and Its Analogs

This compound is a halogenated pyridine derivative crucial in the synthesis of various pharmaceutical compounds. Its unique substitution pattern offers specific reactivity for creating complex molecules. However, like any synthesized compound, it is susceptible to impurities from starting materials, byproducts, or degradation. This guide focuses on the purity validation of this compound and compares it with two common alternatives:

  • 2-Bromo-5-fluoro-3-methylpyridine: A structurally similar compound where the iodo group is replaced by a bromo group.

  • 2-Chloro-5-iodo-3-methylpyridine: An analog where the fluoro group is replaced by a chloro group.

The purity of these compounds is critical as impurities can lead to undesirable side reactions, lower yields, and potential safety concerns in the final active pharmaceutical ingredient (API).

Comparative Purity Analysis

A comprehensive purity analysis of these compounds involves multiple analytical techniques to identify and quantify the main component and any impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods for this purpose.

The following table summarizes representative purity data obtained from hypothetical batches of this compound and its alternatives from three different suppliers.

CompoundSupplierStated Purity (%)HPLC Purity (%)GC-MS Purity (%)Total Impurities (%)
This compound Supplier A>98.098.798.51.3
Supplier B>97.097.597.22.5
Supplier C>98.098.298.01.8
2-Bromo-5-fluoro-3-methylpyridine Supplier A>98.098.598.31.5
Supplier B>97.097.897.62.2
Supplier C>98.098.197.91.9
2-Chloro-5-iodo-3-methylpyridine Supplier A>98.098.398.11.7
Supplier B>97.097.397.02.7
Supplier C>98.098.097.82.0

Impurity Profile Summary

The nature and quantity of impurities can vary depending on the synthetic route and purification methods. The table below outlines a hypothetical impurity profile for the compounds from Supplier A, as determined by GC-MS.

CompoundImpurityStructureRetention Time (min)Area (%)
This compound Starting Material (2-Fluoro-3-methylpyridine)C6H6FN8.50.4
Isomeric Impurity (e.g., 2-Fluoro-3-iodo-5-methylpyridine)C6H5FIN12.80.6
Unidentified Impurity-14.20.3
2-Bromo-5-fluoro-3-methylpyridine Starting Material (2-Bromo-3-methylpyridine)C6H6BrN9.20.5
Dehalogenated Impurity (3-Fluoro-5-methylpyridine)C6H6FN7.10.7
Unidentified Impurity-11.50.3
2-Chloro-5-iodo-3-methylpyridine Starting Material (2-Chloro-3-methylpyridine)C6H6ClN10.10.6
Di-iodinated ImpurityC6H4ClI2N15.80.8
Unidentified Impurity-13.40.3

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • 0-20 min: 30% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the sample in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Purity is determined by the area percentage of the main peak.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) mode.

  • Procedure:

    • Prepare a 100 µg/mL diluted solution of the sample in dichloromethane.

    • Inject the sample into the GC-MS system.

    • Identify the main peak and any impurity peaks by their mass spectra.

    • Purity is determined by the area percentage of the main peak in the total ion chromatogram.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Experiments: ¹H, ¹³C, and ¹⁹F NMR.

  • Procedure:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl3.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Confirm the structure of the main compound and identify any impurities by their characteristic chemical shifts and coupling constants. Quantitative NMR (qNMR) can be used for precise purity determination against a certified reference standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Receive Sample of This compound or Alternative Prepare_HPLC Prepare Sample for HPLC (1 mg/mL in Acetonitrile) Sample->Prepare_HPLC Prepare_GCMS Prepare Sample for GC-MS (100 µg/mL in Dichloromethane) Sample->Prepare_GCMS Prepare_NMR Prepare Sample for NMR (~10 mg in CDCl3) Sample->Prepare_NMR HPLC HPLC Analysis Prepare_HPLC->HPLC GCMS GC-MS Analysis Prepare_GCMS->GCMS NMR NMR Analysis Prepare_NMR->NMR Purity_Quant Quantify Purity (Area %) HPLC->Purity_Quant Impurity_ID Identify Impurities (Mass Spectra & Chemical Shifts) GCMS->Impurity_ID Structure_Confirm Confirm Structure (NMR Spectra) NMR->Structure_Confirm Final_Report Final Purity Report Purity_Quant->Final_Report Impurity_ID->Final_Report Structure_Confirm->Final_Report

Purity validation workflow for pyridine derivatives.

HPLC_Method_Flow Start Start Prep Prepare Sample (1 mg/mL in ACN) Start->Prep Filter Filter Sample (0.45 µm) Prep->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Analyze Analyze Chromatogram (Peak Area %) Detect->Analyze End End Analyze->End

High-Performance Liquid Chromatography (HPLC) method flow.

Conclusion

Validating the purity of this compound and its derivatives is a critical step in ensuring the quality and reliability of pharmaceutical research and development. A multi-pronged analytical approach utilizing HPLC, GC-MS, and NMR provides a comprehensive understanding of a sample's purity and impurity profile. By employing robust and well-documented experimental protocols, researchers can confidently assess the quality of their chemical intermediates, leading to more consistent and dependable scientific outcomes. This guide serves as a foundational resource for establishing such validation processes in a laboratory setting.

A Cost-Benefit Analysis of 2-Fluoro-5-iodo-3-methylpyridine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and synthetic efficiency. This guide provides a comprehensive cost-benefit analysis of using 2-Fluoro-5-iodo-3-methylpyridine as a synthetic intermediate, comparing its performance in key cross-coupling reactions with viable alternatives.

Introduction to this compound

This compound is a versatile heterocyclic building block employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine core with fluorine, iodine, and methyl substituents, offers a unique combination of reactivity and stability, making it a valuable intermediate for introducing the 3-methyl-5-pyridyl moiety into target molecules. The presence of both fluorine and iodine atoms allows for selective functionalization and fine-tuning of chemical reactions.[1][3]

Cost-Benefit Analysis: The Halogen Choice

The primary consideration when selecting a halopyridine for cross-coupling reactions is the trade-off between cost and reactivity. Generally, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl. This is due to the decreasing bond strength of the carbon-halogen bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. However, this increased reactivity often comes at a higher financial cost.

Table 1: Cost Comparison of 2-Fluoro-3-methyl-5-halopyridines

CompoundCAS NumberSupplier ExamplePrice (USD/g)
This compound1820604-43-4Varies~$60-100+
2-Fluoro-5-bromo-3-methylpyridine1227563-39-5Varies~$30-60
2-Fluoro-5-chloro-3-methylpyridine136009-88-2Varies~$20-40

Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.

The higher cost of the iodinated compound is offset by its higher reactivity, which can lead to:

  • Milder reaction conditions (lower temperatures).

  • Lower catalyst loadings.

  • Shorter reaction times.

  • Higher yields, especially in challenging coupling reactions.

This can be particularly advantageous when working with sensitive functional groups on other parts of the molecule.

Performance in Key Cross-Coupling Reactions

The utility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. While specific experimental data for this compound is not abundant in publicly available literature, we can infer its performance based on data from structurally similar compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-I bond in this compound allows for efficient coupling with a wide range of boronic acids and their derivatives.

Table 2: Representative Data for Suzuki-Miyaura Coupling of Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901885-95
2-Bromopyridine4-Methylphenylboronic acidPd/CK₂CO₃Toluene/H₂O1001295
2-ChloropyridinePhenylboronic acidPd(OAc)₂/RuPhos (3/6 mol%)K₃PO₄n-Butanol1002480

Data is for illustrative purposes based on structurally similar compounds.[4][5][6]

The expected benefit of using this compound would be the ability to achieve high yields at lower temperatures and with lower catalyst loadings compared to its bromo and chloro counterparts.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The high reactivity of the C-I bond is particularly advantageous in this reaction.

Table 3: Representative Data for Sonogashira Coupling of Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15 mol%), CuI (30 mol%)Et₃NTHFRT1692
Aryl Iodide (general)Terminal AlkynePd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%)i-Pr₂NHTHFRT389
Aryl Bromide (general)Terminal AlkynePd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%)i-Pr₂NHTHF50-706-1270-85

Data is for illustrative purposes based on structurally similar compounds.[7][8]

The use of this compound would likely allow for room temperature reactions with high yields, whereas the corresponding bromo derivative might require heating.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of halogen on the pyridine ring significantly impacts the reaction conditions required.

Table 4: Representative Data for Buchwald-Hartwig Amination of Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Fluoro-4-iodopyridineAnilinePd(OAc)₂/BINAPK₂CO₃Dioxane120 (MW)0.585
Aryl Bromide (general)Primary AminePd₂(dba)₃/XantphosCs₂CO₃Toluene11012-2475-95
Aryl Chloride (general)Secondary AminePd(OAc)₂/RuPhosNaOtBuToluene10012-2470-90

Data is for illustrative purposes based on structurally similar compounds.[9]

The high reactivity of the C-I bond in this compound is expected to facilitate the amination reaction under milder conditions and with a broader range of amines compared to less reactive halo-pyridines.

Experimental Protocols

The following are representative protocols for key cross-coupling reactions, adapted from literature procedures for analogous halopyridines. These should serve as a starting point for optimization with this compound.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (2-5 mol%) - K₃PO₄ (2.0 eq) solvent Add degassed 1,4-Dioxane/H₂O (4:1) reagents->solvent reaction Heat under inert atmosphere (e.g., 80-90°C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous workup and extraction monitoring->workup purification Column chromatography workup->purification product Isolate pure product purification->product

General workflow for Suzuki-Miyaura coupling.

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the mixture to 80-90°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Sonogashira_Workflow reagents Combine: - this compound (1.0 eq) - Pd(PPh₃)₂Cl₂ (2-5 mol%) - CuI (4-10 mol%) solvent Add anhydrous THF and Et₃N (2-3 eq) reagents->solvent alkyne Add terminal alkyne (1.1-1.5 eq) solvent->alkyne reaction Stir at RT under inert atmosphere alkyne->reaction workup Filter through Celite, dilute, and wash reaction->workup purification Column chromatography workup->purification product Isolate pure product purification->product Buchwald_Hartwig_Workflow reagents Combine: - this compound (1.0 eq) - Amine (1.2 eq) - Pd₂(dba)₃ (1-2 mol%) - Ligand (e.g., Xantphos, 2-4 mol%) - Base (e.g., Cs₂CO₃, 1.5 eq) solvent Add anhydrous toluene reagents->solvent reaction Heat under inert atmosphere (e.g., 100-110°C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, filter, and concentrate monitoring->workup purification Column chromatography workup->purification product Isolate pure product purification->product

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-5-iodo-3-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluoro-5-iodo-3-methylpyridine, a halogenated pyridine derivative. Adherence to these protocols is vital to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary PPE based on guidelines for similar halogenated organic compounds.[1]

Personal Protective Equipment (PPE) Specifications and Rationale
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact.
Body Protection A flame-retardant laboratory coat must be worn to protect against accidental spills and splashes.
Respiratory Protection All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.

In the event of a spill, it should be absorbed with an inert material like vermiculite or sand. The absorbed material must then be collected into a sealed, properly labeled container for hazardous waste.[1][2] Under no circumstances should the chemical or its waste be disposed of down the drain or in regular trash.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound, as with other halogenated pyridines, must be handled as hazardous waste.[1][3] The recommended disposal method is incineration at a licensed facility.[3]

1. Waste Segregation and Collection:

  • All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[1][4]

  • The container should be specifically marked for "Halogenated Organic Waste" to avoid mixing with incompatible materials.[1]

2. Container Requirements:

  • Use a chemically compatible and leak-proof container with a secure screw-top cap.[1] Glass or polyethylene containers are generally suitable.

  • The container must be in good condition, free from cracks or residues on the exterior.

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."[1]

  • If it is a mixed waste stream, all constituents and their approximate percentages should be listed.[1]

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[2]

  • Ensure the storage area is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Do not attempt to treat or dispose of the chemical on-site unless the facility is specifically equipped and permitted for such operations.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE C Use designated 'Halogenated Organic Waste' container A->C B Work in a chemical fume hood B->C D Seal container securely C->D E Label container with 'Hazardous Waste' and full chemical name D->E F Store in a cool, dry, well-ventilated area E->F G Segregate from incompatible materials F->G H Arrange for collection by a licensed disposal company G->H I Incineration at a permitted facility H->I

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.